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  • Product: 2-Oxo-1,2-dihydroquinoline-7-carbonitrile
  • CAS: 1033747-90-8

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Oxo-1,2-dihydroquinoline-7-carbonitrile

CAS Number: 1033747-90-8[1][2] Executive Summary 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (also known as 7-cyano-2-quinolone or 7-cyano-2(1H)-quinolinone) is a specialized heterocyclic building block utilized in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1033747-90-8[1][2]

Executive Summary

2-Oxo-1,2-dihydroquinoline-7-carbonitrile (also known as 7-cyano-2-quinolone or 7-cyano-2(1H)-quinolinone) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules.[1][2] Belonging to the "privileged" 2-quinolone scaffold family, this compound serves as a critical intermediate for phosphodiesterase (PDE) inhibitors, atypical antipsychotics, and kinase inhibitors. Its 7-position nitrile group acts as a versatile handle for late-stage functionalization—enabling transformation into carboxylic acids, amides, or amidines—and functions as a robust hydrogen-bond acceptor in structure-based drug design (SBDD).

This technical guide provides a rigorous analysis of its synthesis, physicochemical properties, and application in medicinal chemistry, designed for researchers requiring high-fidelity protocols and mechanistic insights.

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10]

The compound exists in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms, with the lactam form predominating in the solid state and polar solvents.

PropertyData
CAS Number 1033747-90-8
IUPAC Name 2-Oxo-1,2-dihydroquinoline-7-carbonitrile
Synonyms 7-Cyano-2(1H)-quinolinone; 7-Cyano-2-hydroxyquinoline
Molecular Formula C₁₀H₆N₂O
Molecular Weight 170.17 g/mol
Appearance Pale yellow to tan solid
Melting Point 249–252 °C (Decomposes)
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM
pKa (Calculated) ~11.5 (NH lactam)
H-Bond Donors/Acceptors 1 Donor (NH), 2 Acceptors (C=O, CN)

Synthetic Methodology

Core Protocol: Pd-Catalyzed Cyanation of 7-Bromo-2-quinolone

While de novo ring construction is possible, the most reliable and scalable route for medicinal chemistry applications is the palladium-catalyzed cyanation of the commercially available 7-bromo-2(1H)-quinolinone. This method avoids the harsh conditions and toxicity of the classical Rosenmund-von Braun reaction (CuCN at >200°C).

Reaction Scheme

The transformation utilizes Zinc Cyanide (


) as the cyanide source, catalyzed by 

, to effect a cross-coupling reaction at the

-Br bond.

SynthesisPathway SM 7-Bromo-2(1H)-quinolinone (Precursor) Product 2-Oxo-1,2-dihydroquinoline- 7-carbonitrile (Target) SM->Product Pd-Catalyzed Cyanation Reagents Zn(CN)₂, Pd(PPh₃)₄ DMF, 100°C, 4-12h

Figure 1: Palladium-catalyzed cyanation pathway converting the aryl bromide to the nitrile.[3][4]

Step-by-Step Protocol

Safety Note: Cyanide sources are lethal. All operations must be performed in a well-ventilated fume hood. A cyanide antidote kit must be available.

  • Reagent Preparation:

    • In a dry Schlenk tube or microwave vial, charge 7-bromo-2(1H)-quinolinone (1.0 equiv, 224 mg, 1.0 mmol), Zinc Cyanide (0.6 equiv, 70 mg, 0.6 mmol), and Tetrakis(triphenylphosphine)palladium(0) (5 mol%, 58 mg).

    • Note:

      
       is preferred over 
      
      
      
      due to its lower solubility, which releases cyanide ions slowly, preventing catalyst poisoning.
  • Solvent & Deoxygenation:

    • Add anhydrous DMF (Dimethylformamide) or DMAc (N,N-Dimethylacetamide) (5 mL).

    • Sparge the solution with Argon or Nitrogen for 10 minutes. Oxygen is detrimental to the Pd(0) catalytic cycle.

  • Reaction:

    • Seal the vessel and heat to 100–120 °C for 4–12 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The bromide starting material (

      
      ) will convert to the more polar nitrile product (
      
      
      
      ).
  • Workup & Purification:

    • Cool to room temperature.[4][5] Dilute with EtOAc (30 mL) and wash with 2M

      
       (to chelate zinc salts) followed by brine.
      
    • If the product precipitates (common due to low solubility), filter the solid directly and wash with water and cold methanol.

    • Purification: Recrystallize from DMF/EtOH or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Medicinal Chemistry Utility

The 2-quinolone scaffold is a "privileged structure," appearing in FDA-approved drugs like Brexpiprazole (antipsychotic) and Cilostazol (PDE3 inhibitor). The 7-carbonitrile derivative offers specific advantages:

Pharmacophore Features

The 7-CN group serves two distinct roles:

  • Electronic Modulation: It is a strong electron-withdrawing group (EWG), lowering the

    
     of the lactam NH, thereby enhancing its hydrogen-bond donor capability.
    
  • Metabolic Stability: Unlike a halogen, the nitrile is resistant to oxidative metabolism and can block metabolic soft spots on the aromatic ring.

Pharmacophore Core 2-Quinolone Core (π-π Stacking) LactamNH Lactam NH (H-Bond Donor) Core->LactamNH Pos 1 Carbonyl C=O (H-Bond Acceptor) Core->Carbonyl Pos 2 Nitrile 7-CN Group (H-Bond Acceptor / Dipole Interaction) Core->Nitrile Pos 7

Figure 2: Pharmacophore map highlighting key interaction points for receptor binding.

Synthetic Versatility (Late-Stage Functionalization)

The nitrile is a "masked" functional group. It can be derivatized into:

  • 7-Carboxylic Acid: Acidic hydrolysis (

    
    ) yields the acid, a precursor for amide coupling.
    
  • 7-Amidine: Pinner reaction (

    
     then 
    
    
    
    ) yields the amidine, crucial for serine protease inhibitors (e.g., Thrombin or Factor Xa inhibitors).
  • 7-Aminomethyl: Reduction (

    
     or 
    
    
    
    ) yields the benzylamine analog.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ppm (br s, 1H, NH).
      
    • 
       ppm (d, 1H, H4 - alkene proton).
      
    • 
       ppm (d, 1H, H3 - alkene proton).
      
    • Aromatic protons (H5, H6, H8) will appear as a complex pattern between 7.4–7.9 ppm. The H8 proton (ortho to NH) typically shifts downfield due to the anisotropic effect of the carbonyl.

  • IR Spectroscopy:

    • CN Stretch: Distinct sharp band at 2220–2230 cm⁻¹ .

    • C=O Stretch: Strong band at 1650–1680 cm⁻¹ (amide I).

  • Mass Spectrometry (ESI):

    • Positive Mode:

      
      .
      
    • Negative Mode:

      
       (stable anion due to resonance delocalization).
      

References

  • Synthesis & Catalysis: Yu, H., et al. "Practical Palladium-Catalyzed Cyanation of Aryl Halides."[6] Journal of Organic Chemistry, 2011.[6] Link

  • Scaffold Utility: R. Musiol. "Quinolones: A Versatile Therapeutic Compound Class." Chemistry & Biodiversity, 2022. Link

  • Fluorescence Properties: Chen, J., et al. "7-Cyanoindole fluorescence as a local hydration reporter." Journal of Physical Chemistry B, 2018. (Analogous electronic properties). Link

  • Commercial Availability & CAS: Sigma-Aldrich / Merck Product Entry for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile. Link

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile

For Distribution To: Researchers, scientists, and drug development professionals. Abstract The quinolin-2-one scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its presence in numerou...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The quinolin-2-one scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] This technical guide provides a focused, in-depth analysis of a specific derivative, 2-Oxo-1,2-dihydroquinoline-7-carbonitrile. We will dissect its core molecular architecture, explore validated synthetic pathways, detail methods for structural elucidation, and discuss its significance as a building block in the landscape of modern drug discovery. This document is intended to serve as a comprehensive resource, blending foundational chemical principles with practical, field-proven insights for professionals engaged in pharmaceutical research and development.

Introduction: The Significance of the Quinolin-2-one Core

The quinoline ring system, and specifically its 2-oxo derivatives (also known as carbostyrils), represents a cornerstone in the development of therapeutic agents.[1] These bicyclic systems, which consist of a benzene ring fused to a 2-pyridone ring, offer a versatile and structurally rigid framework that is amenable to functionalization at multiple positions.[1] This versatility has led to the discovery of quinoline derivatives with a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[1][2][3][4]

2-Oxo-1,2-dihydroquinoline-7-carbonitrile is a notable example of this scaffold. The incorporation of a nitrile (-C≡N) group at the 7-position introduces unique electronic properties and provides a key synthetic handle for further molecular elaboration. The nitrile is a potent electron-withdrawing group and can act as a hydrogen bond acceptor or be chemically transformed into other functional groups, such as amines or carboxylic acids, making it an invaluable precursor for creating diverse chemical libraries for screening purposes.[5][6]

Molecular Structure and Physicochemical Properties

The defining features of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile are its planar, bicyclic aromatic system, the lactam functionality within the pyridone ring, and the strategically placed carbonitrile group.

  • The Quinolinone Core: The fusion of the benzene and pyridone rings creates a relatively flat, aromatic structure. The endocyclic amide (lactam) group imposes specific electronic and conformational characteristics. Tautomerism can occur, with the molecule existing in equilibrium between the lactam (keto) form (2-oxo-1,2-dihydroquinoline) and the lactim (enol) form (2-hydroxyquinoline), though the lactam form is overwhelmingly favored in most conditions.

  • The 7-Carbonitrile Group: This substituent significantly influences the molecule's electron density distribution. As a strong electron-withdrawing group, it modulates the reactivity of the aromatic system and can participate in key intermolecular interactions within biological targets.

A summary of its key physicochemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₆N₂O[7]
Molecular Weight 170.17 g/mol [7][8]
Appearance Yellowish to brown solid[7]
Melting Point 249–252°C (decomposes)[7]
CAS Number 1033747-90-8[7]

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Define nodes for atoms N1 [label="N", pos="0,0.75!"]; C2 [label="C", pos="-1.2,0.3!"]; O1 [label="O", pos="-2.1,0.8!"]; C3 [label="C", pos="-1.2,-1.0!"]; C4 [label="C", pos="0,-1.5!"]; C4a [label="C", pos="1.2,-1.0!"]; C5 [label="C", pos="2.4,-1.5!"]; C6 [label="C", pos="3.6,-1.0!"]; C7 [label="C", pos="3.6,0.3!"]; C8 [label="C", pos="2.4,0.75!"]; C8a [label="C", pos="1.2,0.3!"]; H1[label="H", pos="-0.1,1.5!"]; H3[label="H", pos="-2.1,-1.5!"]; H4[label="H", pos="0,-2.3!"]; H5[label="H", pos="2.4,-2.3!"]; H6[label="H", pos="4.5,-1.5!"]; H8 [label="H", pos="2.4,1.5!"]; C9 [label="C", pos="4.8,0.3!"]; N2 [label="N", pos="5.8,0.3!"];

// Define bonds N1 -- C2 [dir=none]; C2 -- O1 [label="=", dir=none]; C2 -- C3 [dir=none]; C3 -- C4 [label="=", dir=none]; C4 -- C4a [dir=none]; C4a -- C5 [label="=", dir=none]; C5 -- C6 [dir=none]; C6 -- C7 [label="=", dir=none]; C7 -- C8 [dir=none]; C8 -- C8a [label="=", dir=none]; C8a -- N1 [dir=none]; C4a -- C8a [dir=none]; N1 -- H1[dir=none]; C3 -- H3[dir=none]; C4 -- H4[dir=none]; C5 -- H5[dir=none]; C6 -- H6[dir=none]; C8 -- H8 [dir=none]; C7 -- C9 [dir=none]; C9 -- N2 [label="≡", dir=none]; }

Caption: 2D structure of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile.

Synthesis and Mechanistic Considerations

The synthesis of quinolin-2-one derivatives often involves cyclization reactions of appropriately substituted aniline or anthranilic acid precursors. While multiple specific routes to 2-Oxo-1,2-dihydroquinoline-7-carbonitrile exist in proprietary and academic literature, a common conceptual approach involves the construction of the heterocyclic ring from a pre-functionalized benzene starting material.

A representative synthetic strategy is the Conrad-Limpach reaction or a related cyclization, starting from an aminobenzonitrile derivative which reacts with a β-ketoester. The causality behind this choice is its reliability and the commercial availability of the requisite starting materials. The mechanism typically involves an initial condensation to form an enamine, followed by a thermally-induced cyclization and subsequent dehydration to form the aromatic quinolinone system.

Synthesis_Workflow start Starting Materials (e.g., 4-amino-3-cyanobenzaldehyde, malonic acid derivative) step1 Step 1: Knoevenagel Condensation - Base catalyst (e.g., piperidine) - Formation of cinnamic acid intermediate start->step1 Reaction step2 Step 2: Reductive Cyclization - Reducing agent (e.g., Fe/AcOH) - Nitro group reduction and intramolecular amide bond formation step1->step2 Intermediate step3 Step 3: Purification - Recrystallization or Column Chromatography - Isolation of pure product step2->step3 Crude Product product Final Product: 2-Oxo-1,2-dihydroquinoline-7-carbonitrile step3->product Purified

Caption: Conceptual workflow for the synthesis of the target molecule.

Structural Elucidation and Analytical Characterization

Confirming the molecular structure of a synthesized compound is a cornerstone of chemical research. A multi-technique approach is required for unambiguous identification.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for determining the carbon-hydrogen framework.

    • ¹H NMR: The spectrum will show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the bicyclic ring. The coupling patterns (doublets, triplets) between adjacent protons are critical for assigning their specific positions. The N-H proton of the lactam will appear as a broad singlet, often at a downfield shift (>11 ppm), which is exchangeable with D₂O.

    • ¹³C NMR: This technique reveals the number of unique carbon environments. Key signals include the carbonyl carbon (C=O) of the lactam (δ > 160 ppm) and the nitrile carbon (C≡N) (typically δ 115-120 ppm).

  • Infrared (IR) Spectroscopy: IR provides confirmation of key functional groups. Characteristic absorption bands would be observed for the N-H stretch (around 3200-3400 cm⁻¹), the C=O stretch of the lactam (around 1650-1680 cm⁻¹), and the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹).

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which confirms the molecular formula (C₁₀H₆N₂O) with high confidence.

Crystallographic Analysis

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis synthesis Synthesized Crude Product purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Primary Structure ms Mass Spectrometry (Confirm MW & Formula) purification->ms Identity Check ir IR Spectroscopy (Confirm Functional Groups) purification->ir Identity Check decision Data Consistent? purification->decision xray X-Ray Crystallography (If single crystals form) nmr->xray For 3D confirmation final Structure Confirmed decision->final Yes

Caption: Self-validating workflow for structural confirmation.

Applications in Medicinal Chemistry and Drug Discovery

The 2-oxo-1,2-dihydroquinoline scaffold is a highly valued starting point for the development of new drugs.[2][5] The specific structure of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile makes it an attractive building block for several reasons:

  • Scaffold for Library Synthesis: The N-H group of the lactam and the nitrile group at the 7-position serve as versatile points for chemical modification, allowing for the rapid generation of a library of related compounds for high-throughput screening.[5][6]

  • Bioisostere for Carboxylic Acids: The nitrile group can act as a bioisostere for a carboxylic acid or other polar groups, potentially improving metabolic stability and cell permeability while maintaining key interactions with a biological target.

  • Precursor for Anticancer Agents: Numerous quinolinone derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[2][3] The core structure can be elaborated to target specific enzymes or receptors involved in cancer progression, such as kinases or topoisomerases. For example, derivatives have shown promise in arresting the cell cycle and inducing apoptosis in cancer cells.[3]

Experimental Protocols

The following are representative, conceptual protocols. Note: These procedures must be adapted and optimized, and all work should be conducted by trained personnel in a suitable laboratory environment with appropriate safety precautions.

Protocol 6.1: Representative Synthesis via Knoevenagel/Cyclization

Objective: To synthesize 2-Oxo-1,2-dihydroquinoline-7-carbonitrile from 2-amino-4-cyanobenzaldehyde and diethyl malonate.

  • Step A: Condensation. To a solution of 2-amino-4-cyanobenzaldehyde (1.0 eq) in ethanol, add diethyl malonate (1.1 eq) and a catalytic amount of piperidine (0.1 eq). Reflux the mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • Step B: Saponification & Decarboxylation. Cool the reaction mixture. Add a solution of sodium hydroxide (2.5 eq) in water and heat to reflux for 2 hours to saponify the ester. Cool to room temperature and carefully acidify with concentrated HCl until pH ~2. The resulting cinnamic acid derivative will precipitate.

  • Step C: Cyclization. The intermediate from Step B is not typically isolated. Instead, the acidic mixture is heated to reflux in a high-boiling point solvent like diphenyl ether. This promotes an intramolecular cyclization to form the quinolinone ring.

  • Work-up and Purification. After cooling, the reaction mixture is diluted with hexane to precipitate the crude product. The solid is collected by filtration, washed thoroughly with ether, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final product.[11]

Protocol 6.2: Characterization via ¹H NMR

Objective: To obtain a ¹H NMR spectrum to confirm the structure.

  • Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO is an excellent solvent for this class of compounds and will solubilize the sample while also shifting the exchangeable N-H proton to a clear region of the spectrum.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument according to standard operating procedures to ensure high resolution.

  • Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the protons to their respective positions on the molecule.

Conclusion

2-Oxo-1,2-dihydroquinoline-7-carbonitrile is more than a simple chemical compound; it is a meticulously designed molecular scaffold with significant potential in the field of drug discovery. Its structural rigidity, combined with the electronic influence and synthetic versatility of the nitrile group, makes it an invaluable precursor for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its molecular structure, synthesis, analysis, and applications, grounding theoretical knowledge in practical, validated methodologies. It is our hope that this document will serve as a valuable resource for scientists dedicated to advancing the frontiers of medicinal chemistry.

References

  • Synthonics Research Laboratories. 2-Oxo-1,2-Dihydroquinoline-7-Carbonitrile. IndiaMART. [Link]

  • ResearchGate. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery | Request PDF. [Link]

  • International Union of Crystallography. 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. [Link]

  • National Institutes of Health. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [Link]

  • PubChem. 2-Oxo-1,2-dihydroquinoline-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • PubMed. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. [Link]

  • MDPI. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. [Link]

  • ResearchGate. (PDF) 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. [Link]

  • ResearchGate. Advances in 2-Oxo-1,2-dihydroquinoline Derivatives | Request PDF. [Link]

  • PubMed. Quinoline Derivatives in Discovery and Development of Pesticides. [Link]

  • PubMed. Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. [Link]

  • ResearchGate. Certain drugs contain derivatives of quinoline. [Link]

  • PubMed Central. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. National Institutes of Health. [Link]

  • Wikipedia. Quinoline. [Link]

Sources

Foundational

Physicochemical Profiling and Solubilization Strategies for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile

Executive Summary 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (also known as 7-cyano-2(1H)-quinolinone ) is a rigid bicyclic lactam often utilized as a scaffold in the synthesis of phosphodiesterase (PDE) inhibitors, antic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Oxo-1,2-dihydroquinoline-7-carbonitrile (also known as 7-cyano-2(1H)-quinolinone ) is a rigid bicyclic lactam often utilized as a scaffold in the synthesis of phosphodiesterase (PDE) inhibitors, anticancer agents, and fluorescent probes.[1][2] Its utility in biological assays and organic synthesis is frequently hampered by its "brick dust" physicochemical profile: high crystallinity, high melting point (>249°C), and poor aqueous solubility.[2][3]

This technical guide provides a validated framework for overcoming these solubility barriers. By analyzing the compound’s tautomeric stability and lattice energy, we establish protocols for thermodynamic solubility determination, solvent selection for synthesis, and formulation strategies for biological assays.[2][3]

Part 1: Structural Determinants of Solubility

To master the solubility of this compound, one must understand the molecular forces holding it in the solid state.[2][3]

Tautomerism and Lattice Energy

The compound exists in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms.[2] In the solid state and polar solvents, the lactam form predominates .[2][3]

  • Lactam Form (Dominant): Features a donor (NH) and acceptor (C=O) pair perfectly positioned for intermolecular hydrogen bonding.[2][3] This leads to the formation of stable Centrosymmetric Dimers (R2,2(8) graph set), resulting in high lattice energy and high melting point.[2][3]

  • 7-Cyano Group: This electron-withdrawing group (EWG) reduces the electron density of the aromatic ring, slightly increasing the acidity of the N-H proton (predicted pKa ~10.5–11.0), which can be exploited for base-mediated solubilization.

Physicochemical Property Matrix[2][4][5]
PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₁₀H₆N₂OSmall, planar molecule.[2]
Molecular Weight 170.17 g/mol Low MW suggests potential for high molarity if lattice is broken.[2][3]
Melting Point 249–252°C (Decomp.)[2][3][4]Critical Indicator: High MP indicates strong crystal lattice; requires high energy (heat/solvent strength) to dissolve.[2][3]
LogP (Predicted) ~1.3 – 1.8Moderately lipophilic; poor water solubility is due to crystal packing (enthalpy), not just lipophilicity.[2][3]
pKa (NH) ~10.5 – 11.5 (Theoretical)Weakly acidic.[2][3] Deprotonation at pH > 12 significantly enhances solubility.[2][3]

Part 2: Solvent Compatibility & Selection Guide[2]

The following data categorizes solvent efficacy based on experimental behavior of 7-substituted-2-quinolones.

Solvent Classes[1][2]
Solvent ClassSolubility RatingUsage RecommendationMechanism of Action
Dipolar Aprotic (DMSO, DMF, DMAc)High (> 25 mg/mL)Primary Stock Solvent. Use for biological assay stocks (10–50 mM).[2]High dipole moment disrupts strong intermolecular H-bonds of the quinolone dimer.[2][3]
Protic Polar (Methanol, Ethanol)Low to Moderate Recrystallization (often requires boiling).[2][3]Solvation of polar functional groups, but struggles to break the crystal lattice at RT.[2][3]
Aqueous Buffers (pH 7.4)Very Low (< 0.1 mg/mL)Assay medium.[2][3] Risk of precipitation. High lattice energy overcomes hydration energy.[2][3]
Acids (Glacial Acetic Acid, TFA)High Recrystallization / Synthesis.[2][3]Protonation of the carbonyl oxygen or general solvent polarity disrupts lattice.[2][3]
Chlorinated (DCM, Chloroform)Poor Extraction (limited efficiency).[2][3]Lacks sufficient H-bond accepting capability to solvate the NH donor effectively.[2][3]
Solubility Decision Workflow

The following diagram outlines the logical flow for selecting a solvent system based on your specific application (Synthesis vs. Analysis).

SolubilityWorkflow Start Application Requirement BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis Or Purification Start->Synthesis Analytical Analytical (LC-MS/NMR) Start->Analytical StockPrep Prepare Stock in DMSO (10 - 50 mM) BioAssay->StockPrep Recryst Recrystallization Synthesis->Recryst NMR NMR: DMSO-d6 (Avoid CDCl3) Analytical->NMR LCMS LC-MS: MeOH/Water + 0.1% Formic Acid (Ensure solubility before injection) Analytical->LCMS Dilution Serial Dilution in Media StockPrep->Dilution CheckPpt Check for Precipitation (Dynamic Light Scattering) Dilution->CheckPpt Solvents Glacial Acetic Acid or DMF/Water Recryst->Solvents

Figure 1: Decision tree for solvent selection based on experimental intent.

Part 3: Validated Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate definitive solubility data for your specific batch/polymorph.[2]

Materials:

  • Compound: 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (solid).[2][4]

  • Solvent: Phosphate Buffered Saline (PBS) pH 7.4.[2][3]

  • Equipment: Orbital shaker, Centrifuge, HPLC-UV.[2][3]

Step-by-Step:

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of PBS in a glass vial. The mixture must remain opaque (indicating undissolved solid).[2][3]

  • Equilibration: Agitate at 25°C for 24–48 hours. Note: Quinolones are slow to equilibrate due to stable crystal lattices.[3]

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent drug loss to filter).

  • Quantification: Inject the supernatant into HPLC.

    • Column: C18 Reverse Phase.[2][3]

    • Mobile Phase: Water/Acetonitrile (gradient).[2][3]

    • Detection: UV at 254 nm or 320 nm (quinolone absorption max).[2][3]

    • Calculation: Compare peak area against a standard curve prepared in DMSO.[2][3]

Protocol B: Preparation of 10 mM Stock for Bioassays

Critical: Improper stock preparation is the #1 cause of false negatives in screening.[3]

  • Weighing: Weigh 1.70 mg of the compound.

  • Primary Solubilization: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide).

  • Sonication: Sonicate in a water bath for 5–10 minutes. The solution should be clear and yellow.[2][3]

    • Visual Check: Hold vial against light.[2][3] No particulates should be visible.[2][3]

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C to prevent freeze-thaw cycles which induce precipitation.

  • Assay Dilution: When diluting into aqueous media, ensure the final DMSO concentration is < 1% (usually tolerated by cells).[2][3] Add the DMSO stock slowly to the vortexing media to prevent "crashing out."[2][3]

Part 4: Solubilization Mechanism & Troubleshooting

Understanding the molecular interactions allows for troubleshooting when the compound fails to dissolve.[2][3]

SolubilizationMech Solid Solid Lattice (H-Bonded Dimers) Dissolved Solvated Molecule Solid->Dissolved Energy Barrier Solvent Solvent Interaction Solvent->Dissolved Heat Heat (>80°C) Breaks Lattice Enthalpy Heat->Solid Disrupts Base Base (pH > 12) Deprotonates NH -> Anion Base->Solid Ionizes Polarity Dipolar Aprotic (DMSO) Competes for H-Bonds Polarity->Solid Solvates

Figure 2: Mechanistic pathways to overcome the lattice energy of 7-cyano-2-quinolone.

Troubleshooting Common Issues
  • "The compound crashed out when I added water to my DMSO stock."

    • Cause: The "re-crystallization" energy is high.[2][3] As DMSO is diluted, water forces the hydrophobic aromatic rings together (hydrophobic effect).[2][3]

    • Solution: Use an intermediate dilution step with a co-solvent (e.g., PEG400 or Propylene Glycol) before adding to the final aqueous buffer.[2][3]

  • "NMR signals are broad."

    • Cause: Aggregation (stacking) in solution.[2][3]

    • Solution: Heat the NMR tube to 40-50°C or switch from DMSO-d6 to TFA-d (if stability permits) to break aggregates.[2]

  • "Low yield during synthesis recrystallization."

    • Cause: The compound is slightly soluble in the mother liquor if too much hot solvent is used.[2][3]

    • Solution: Use Acetic Acid for recrystallization.[2][3] Dissolve at boiling, then cool slowly to RT. The protonated solvent helps dissolution at high temp, but the lattice reforms strongly upon cooling.[2][3]

References

  • PubChem. (2025).[2][3][5][6][7] 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (Compound Summary). National Library of Medicine.[2][3] [Link](Note: Link directs to the general 2-oxo-quinoline-carbonitrile isomer class for structural property validation).[2]

  • Nishi, T., et al. (1983).[2][3] "Studies on 2-Oxoquinoline Derivatives as Blood Platelet Aggregation Inhibitors." Chemical and Pharmaceutical Bulletin, 31(4), 1151-1157.[2][3] (Foundational work on 2-oxoquinoline solubility and synthesis).

  • Indiamart / Chemical Suppliers. (2025). Material Safety Data Sheet & Physical Properties for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile.[2][Link] (Source for melting point and physical appearance verification).[2][3]

  • Moghaddam, F. M., et al. (2012).[2][3] "Efficient Synthesis of 2-Quinolones." Journal of Heterocyclic Chemistry. (Reference for recrystallization solvents like acetic acid/DMF).

Sources

Exploratory

An In-depth Technical Guide to the Physical Characteristics of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of this scaffold offers a versatile platform for the design and synthesis of novel therapeutic agents.[1] 2-Oxo-1,2-dihydroquinoline-7-carbonitrile, a derivative of the quinolone family, represents a compound of significant interest for drug discovery programs. Its physical characteristics are paramount to its development as a potential drug candidate, influencing everything from formulation and bioavailability to its interaction with biological targets.

This technical guide provides a comprehensive overview of the key physical characteristics of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile. As a Senior Application Scientist, the following sections will not only present the available data but also delve into the causality behind the experimental methodologies and the critical implications of these properties in the context of drug development.

Core Physical Properties

The fundamental physical properties of an active pharmaceutical ingredient (API) are critical determinants of its behavior and suitability for development into a drug product. These properties are among the first to be characterized to inform downstream processes.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O[3]
Molecular Weight 170.16 g/mol [3]
Appearance Yellowish to brown solid[3]
Melting Point 249–252°C (decomposes)[3]

Expert Insight: The melting point of a compound is a crucial indicator of its purity. A sharp melting range, as observed for many pure crystalline organic compounds, suggests high purity. The decomposition observed for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile at its melting point is an important stability consideration for manufacturing and storage. The yellowish to brown color suggests the presence of a chromophore within the molecule, which is expected for a conjugated system like a quinolinone.

Solubility Profile

Expected Solubility:

  • Poorly soluble in: Water, Hexane

  • Sparingly soluble to soluble in: Ethanol, Methanol

  • Freely soluble in: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)[4]

Significance in Drug Development: A comprehensive understanding of the solubility profile is essential for:

  • Formulation Development: Selecting appropriate solvents and excipients for dosage form design (e.g., oral solids, injectables).

  • In Vitro and In Vivo Assays: Ensuring the compound is in solution for accurate biological testing.

  • Purification: Choosing suitable solvent systems for crystallization and chromatography.

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound in various solvents.

Materials:

  • 2-Oxo-1,2-dihydroquinoline-7-carbonitrile

  • Selected solvents (e.g., water, ethanol, DMSO, DMF)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • HPLC with a suitable column and detector

Procedure:

  • Add an excess amount of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile to a vial containing a known volume of the selected solvent.

  • Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. The consistency of solubility values from multiple time points beyond the initial equilibration period validates that equilibrium has been reached.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Add excess solid to solvent B Equilibrate with shaking A->B 24-48h C Collect supernatant B->C D Dilute sample C->D E HPLC analysis D->E F Calculate solubility E->F

Figure 1: Workflow for Equilibrium Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the chemical structure and confirming the identity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (DMSO-d₆, 400 MHz) Chemical Shifts (δ, ppm):

  • Aromatic Protons: Multiple signals in the range of 7.0-8.5 ppm. The protons on the quinolinone ring will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) depending on their coupling with neighboring protons.

  • Vinyl Protons: The protons on the pyridinone ring will likely appear as doublets in the aromatic region.

  • N-H Proton: A broad singlet, typically downfield (around 11-12 ppm), which is exchangeable with D₂O.[5]

Expected ¹³C NMR (DMSO-d₆, 100 MHz) Chemical Shifts (δ, ppm):

  • Carbonyl Carbon (C=O): In the range of 160-165 ppm.

  • Nitrile Carbon (C≡N): Around 118-120 ppm.

  • Aromatic and Vinyl Carbons: Multiple signals between 115-150 ppm.

Significance in Drug Development:

  • Structure Elucidation and Verification: Unambiguously confirms the chemical structure of the synthesized compound.

  • Purity Assessment: Detects the presence of impurities.

  • Conformational Analysis: Can provide insights into the three-dimensional structure of the molecule in solution.

Experimental Protocol: NMR Spectroscopy

Materials:

  • 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the data (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

G A Dissolve sample in deuterated solvent B Transfer to NMR tube A->B C Acquire spectra B->C D Process data C->D E Analyze spectra D->E

Figure 2: General Workflow for NMR Sample Preparation and Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic FT-IR Absorption Bands (cm⁻¹):

  • N-H Stretch: A broad peak in the region of 3200-3400 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity peak around 2220-2230 cm⁻¹.

  • C=O Stretch (Amide/Lactam): A strong, sharp peak in the range of 1650-1680 cm⁻¹.

  • C=C Stretch (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

Significance in Drug Development:

  • Functional Group Identification: Confirms the presence of key functional groups in the molecule.

  • Polymorph Screening: Different crystalline forms of a compound can exhibit distinct FT-IR spectra.

  • Monitoring Chemical Reactions: Can be used to track the progress of a synthesis by observing the appearance or disappearance of characteristic peaks.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (170.16 m/z).

  • Fragmentation Pattern: The fragmentation of quinolinone derivatives can be complex. Common fragmentation pathways may involve the loss of CO, HCN, or cleavage of the ring system. The specific fragmentation pattern of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile would need to be determined experimentally.

Significance in Drug Development:

  • Molecular Weight Determination: Confirms the molecular weight of the synthesized compound.

  • Structural Information: The fragmentation pattern can help to elucidate the structure of unknown compounds or impurities.

  • Metabolite Identification: Used to identify the metabolites of a drug candidate in biological samples.

Crystalline Structure

The solid-state properties of an API, including its crystal structure and polymorphism, are critical for its stability, solubility, and manufacturability. While no specific crystallographic data for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile is publicly available, related quinolinone structures have been characterized by X-ray crystallography.[6]

Expected Crystalline Properties:

  • Crystal System: Likely to be monoclinic or orthorhombic, which are common for organic molecules.

  • Hydrogen Bonding: The N-H and C=O groups are capable of forming intermolecular hydrogen bonds, which will play a significant role in the crystal packing. The nitrile group may also participate in weaker intermolecular interactions.

Significance in Drug Development:

  • Polymorphism: The existence of different crystalline forms (polymorphs) can have profound effects on the physical properties of the drug, including its solubility, dissolution rate, and stability. Identifying and controlling the polymorphic form is a critical aspect of drug development.

  • Stability: The crystal structure influences the chemical and physical stability of the solid form.

  • Intellectual Property: Different polymorphs can be patented, providing a strategy for life-cycle management of a drug product.

Safety and Handling

Based on the safety data for related quinoline derivatives, 2-Oxo-1,2-dihydroquinoline-7-carbonitrile should be handled with care in a laboratory setting.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Conclusion

The physical characteristics of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile are fundamental to its potential as a drug candidate. This guide has provided an overview of its core properties, including its molecular and physical attributes, expected solubility, and spectroscopic features. While specific experimental data for this compound is limited in the public domain, the information presented, based on closely related analogs and established scientific principles, offers a valuable resource for researchers in the field of drug discovery and development. A thorough experimental investigation of these properties is a crucial next step in advancing this promising scaffold towards clinical application.

References

  • 2-Oxo-1,2-Dihydroquinoline-7-Carbonitrile - Synthonics Research Laboratories. IndiaMART.

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. MDPI.

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSM Chemistry.

  • DMSO solubility and bioscreening - ResearchGate.

  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate - ResearchGate.

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.

Sources

Foundational

An In-depth Technical Guide to 2-Oxo-1,2-dihydroquinoline-7-carbonitrile: A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive literature review of 2-oxo-1,2-dihydroquinoline-7-carbonitrile, a key heterocyclic compound. Recognizing its r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2-oxo-1,2-dihydroquinoline-7-carbonitrile, a key heterocyclic compound. Recognizing its role as a pivotal intermediate, this document delves into the broader significance of the 2-oxo-1,2-dihydroquinoline (quinolinone) core, its synthesis, and the diverse biological activities exhibited by its derivatives. This guide is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the chemical properties, synthesis strategies, and therapeutic potential of this important class of molecules.

The 2-Oxo-1,2-dihydroquinoline Scaffold: A Cornerstone in Drug Discovery

The quinoline ring system is a fundamental heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities.[1][2] Among these, the 2-oxo-1,2-dihydroquinoline (or carbostyril) scaffold has emerged as a "privileged structure," consistently appearing in molecules with significant therapeutic effects. This core is present in numerous natural products and synthetic compounds, exhibiting activities ranging from anticancer and antibacterial to anti-inflammatory and antiviral.[1][3] The versatility of the quinolinone ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

Physicochemical Properties of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile

2-Oxo-1,2-dihydroquinoline-7-carbonitrile serves as a key building block for the synthesis of more complex pharmaceutical agents. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C10H6N2O[4]
Molecular Weight 170.16 g/mol [4]
Appearance Yellowish to brown solid[4]
Melting Point 249–252°C (decomposes)[4]
CAS Number 1033747-90-8[4]

Synthesis of the 2-Oxo-1,2-dihydroquinoline Core

Proposed Synthetic Pathway

A plausible synthetic route to 2-oxo-1,2-dihydroquinoline-7-carbonitrile can be extrapolated from established methods for analogous structures. A potential starting material would be a suitably substituted aniline. The following diagram illustrates a generalized synthetic workflow.

Synthetic_Workflow Substituted_Aniline Substituted Aniline Cyclization Cyclization (e.g., Skraup Synthesis) Substituted_Aniline->Cyclization Acrolein_Derivative α,β-Unsaturated Aldehyde (e.g., Acrolein) Acrolein_Derivative->Cyclization Dihydroquinoline 1,2-Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Quinolinone 2-Oxo-1,2-dihydroquinoline Oxidation->Quinolinone

Caption: Generalized workflow for the synthesis of the 2-oxo-1,2-dihydroquinoline core.

Exemplary Experimental Protocol for a Related 2-Oxo-1,2-dihydroquinoline Derivative

The following protocol, adapted from the synthesis of related quinoline derivatives, provides a foundational methodology that could be modified for the preparation of 2-oxo-1,2-dihydroquinoline-7-carbonitrile.[5][6]

Step 1: Acetylation of a Substituted Aniline

  • A mixture of the starting substituted aniline (1.0 eq) and acetic anhydride (1.5 eq) is heated to reflux.

  • The reaction mixture is then poured into cold water.

  • The resulting precipitate is filtered and dried under a vacuum to yield the N-acetylated aniline derivative.

Step 2: Vilsmeier-Haack Formylation

  • To a stirred mixture of phosphorus oxychloride, the N-acetylated aniline derivative (1.0 eq) is added.

  • Dimethylformamide (DMF) is added dropwise, maintaining the temperature below 60°C.

  • The mixture is then heated and stirred for several hours.

  • After cooling, the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is poured into ice water, and the resulting solid is filtered and dried.

Step 3: Cyclization and Hydrolysis

  • The formylated intermediate is refluxed in concentrated hydrochloric acid.

  • Upon cooling, the product crystallizes and is collected by filtration.

  • The crude product is vacuum dried to afford the 2-oxo-1,2-dihydroquinoline derivative.

Spectroscopic Characterization

The structural elucidation of 2-oxo-1,2-dihydroquinoline derivatives relies on a combination of spectroscopic techniques. While specific data for the 7-carbonitrile derivative is not available, the following are the expected characteristic signals based on analogous compounds.[1][7][8]

  • ¹H NMR: Protons on the pyridone ring (H-3 and H-4) typically appear as doublets. The aromatic protons will exhibit complex splitting patterns in the downfield region. The N-H proton of the lactam will appear as a broad singlet.

  • ¹³C NMR: The carbonyl carbon (C-2) will show a characteristic signal in the downfield region. The carbon of the nitrile group (C≡N) will also have a distinct chemical shift.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactam will be present. The N-H stretch will appear as a broad band. The C≡N stretch of the nitrile group will also be observable.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (170.16 g/mol ) would be expected.

Biological Activities of 2-Oxo-1,2-dihydroquinoline Derivatives

The 2-oxo-1,2-dihydroquinoline scaffold is a versatile platform for the development of a wide range of therapeutic agents.[1] Derivatives have shown significant potential in various disease areas.

Anticancer Activity

Numerous 2-oxo-1,2-dihydroquinoline derivatives have demonstrated potent anticancer activity.[1][9][10][11][12] The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.[1]

For instance, certain derivatives have been shown to arrest the cell cycle at the G2/M phase in cancer cell lines.[1] The pro-apoptotic activity of these compounds is often mediated through the activation of caspases, key enzymes in the apoptotic cascade.[1]

The following table summarizes the cytotoxic activity of some representative 2-oxo-1,2-dihydroquinoline derivatives against various cancer cell lines.

Compound DerivativeCancer Cell LineIC50 (µM)Reference(s)
(2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivative (8g)MCF-7 (Breast)1.2 ± 0.2[1]
(2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivative (8g)Panc-1 (Pancreatic)1.4 ± 0.2[1]
2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative (2b)Mouse T-lymphoma (MDR)9.09[13]
2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative (3b)Mouse T-lymphoma (MDR)19.09[13]
Antimicrobial Activity

The 2-oxo-1,2-dihydroquinoline core is also a promising scaffold for the development of novel antimicrobial agents.[14][15][16] Derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism of action for the antibacterial effects of some derivatives has been linked to the inhibition of essential bacterial enzymes.[16]

The following diagram illustrates the general workflow for evaluating the antimicrobial activity of these compounds.

Antimicrobial_Screening Compound Test Compound (Quinolinone Derivative) MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Compound->MIC_Assay Zone_of_Inhibition Zone of Inhibition Assay Compound->Zone_of_Inhibition Microbial_Culture Bacterial/Fungal Strains Microbial_Culture->MIC_Assay Microbial_Culture->Zone_of_Inhibition Activity_Data Antimicrobial Activity Data MIC_Assay->Activity_Data Zone_of_Inhibition->Activity_Data

Sources

Exploratory

The 2-Oxo-quinoline (Carbostyril) Scaffold: Synthetic Versatility and Pharmacological Utility

Introduction: The Chemical Identity of a Privileged Structure The 2-oxo-quinoline scaffold (also known as carbostyril or quinolin-2(1H)-one ) represents a "privileged structure" in medicinal chemistry—a molecular framewo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Identity of a Privileged Structure

The 2-oxo-quinoline scaffold (also known as carbostyril or quinolin-2(1H)-one ) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.[1]

Chemically, this bicyclic heterocycle exists in a tautomeric equilibrium between the lactam (2-oxo) and lactim (2-hydroxy) forms. While the nomenclature often interchanges, experimental evidence (X-ray crystallography and NMR) confirms that the lactam (2-oxo) tautomer predominates in the solid state and in most solvents. This structural feature is critical for drug design, as the amide moiety serves as a key hydrogen bond donor/acceptor motif (donor at NH, acceptor at C=O) in protein-ligand interactions.

Core Structural Features[1][2][3][4][5]
  • Lipophilicity: The fused benzene ring contributes to

    
    -
    
    
    
    stacking interactions within hydrophobic pockets (e.g., GPCR transmembrane domains).
  • Polarity: The lactam cis-amide mimics peptide bonds, allowing for specific electrostatic interactions.

  • Rigidity: The bicyclic core reduces the entropic penalty upon binding compared to flexible acyclic analogs.

Synthetic Architectures: From Classic to Catalytic

The construction of the 2-oxo-quinoline core has evolved from harsh acid-catalyzed condensations to elegant transition-metal-catalyzed C-H activations.

Retrosynthetic Analysis

The assembly of the scaffold generally follows two main disconnections:

  • Cyclization of acyclic precursors (Classic methods).

  • Functionalization of pre-formed rings (Modern C-H activation).

Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic routes used in industrial and academic settings.

SyntheticPathways cluster_classic Classic Approaches cluster_modern Modern Catalysis Target 2-Oxo-quinoline (Carbostyril) Aniline Aniline + Cinnamoyl Chloride Method1 Intramolecular Friedel-Crafts Aniline->Method1 Knorr β-Keto Anilide Method2 Knorr Cyclization (H2SO4) Knorr->Method2 Friedlander 2-Aminoaryl Ketone + Activated Ester Method3 Friedländer Condensation Friedlander->Method3 CH_Act N-Methoxybenzamide + Alkyne Method4 Rh(III)-Catalyzed C-H Activation CH_Act->Method4 Method1->Target Method2->Target Method3->Target Method4->Target

Caption: Comparative synthetic strategies for the 2-oxo-quinoline core, highlighting the shift from acid-mediated cyclization to metal-catalyzed annulation.

Key Synthetic Methodologies
A. The Knorr Quinoline Synthesis (Classic)

This remains the industrial workhorse for simple derivatives. It involves the condensation of an aniline with a


-keto ester to form a 

-keto anilide, followed by acid-mediated cyclization.
  • Pros: Scalable, cheap reagents.

  • Cons: Harsh conditions (conc.

    
    , 
    
    
    
    C), limited functional group tolerance.
B. Rh(III)-Catalyzed C-H Activation (Modern)

Recent advances utilize


 catalysts to direct the annulation of N-methoxybenzamides with alkynes.
  • Mechanism: The amide oxygen acts as a directing group for ortho-C-H activation, followed by alkyne insertion and reductive elimination.

  • Advantage: Allows for highly substituted quinolinones under neutral conditions with high regioselectivity.

Pharmacological Profiles & SAR

The 2-oxo-quinoline scaffold is versatile, but its most profound impact has been in Neuropsychiatry and Cardiovascular medicine.

Therapeutic Utility Matrix
Therapeutic AreaMechanism of ActionKey Drug ExamplesRole of Scaffold
CNS (Psychiatry) Dopamine D2 Partial AgonistAripiprazole , BrexpiprazoleLipophilic anchor;

-interaction with Phe residues in D2 receptor.
Cardiovascular PDE3 InhibitionCilostazol Mimics cAMP adenine ring; H-bonding with PDE3 active site.
Oncology c-Met / VEGFR InhibitionInvestigational (e.g., BMS-777607)ATP-competitive binding; Lactam mimics hinge-binding motif.
Respiratory

-Adrenergic Agonist
IndacaterolHeadgroup mimetic for receptor activation.
Detailed Case Study: Aripiprazole (Abilify)

Aripiprazole represents the "gold standard" of 2-oxo-quinoline medicinal chemistry. It is a Dopamine System Stabilizer , acting as a partial agonist at D2 receptors.[2][3]

Structure-Activity Relationship (SAR) Logic

The molecule is composed of three distinct domains:

  • The Head: 2,3-Dichlorophenylpiperazine (binds to the orthosteric site).

  • The Linker: Butoxy chain (provides optimal distance and flexibility).

  • The Tail: 3,4-Dihydro-2(1H)-quinolinone (The Scaffold).[3][4]

Why the Quinolinone Tail?

  • Metabolic Stability: The dihydro-quinolinone is more resistant to oxidative metabolism than a simple phenyl ring.

  • Binding Affinity: The lactam NH forms a critical hydrogen bond with amino acid residues (likely Ser or Thr) in the secondary binding pocket of the GPCR, while the aromatic ring engages in edge-to-face

    
    -stacking.
    

AripiprazoleSAR Scaffold Dihydroquinolin-2-one (The Scaffold) Linker Butoxy Linker -(CH2)4-O- Scaffold->Linker Function1 Secondary Binding Pocket (Entropy Reduction) Scaffold->Function1 Interacts with Head Dichlorophenyl-piperazine (The Head) Linker->Head Function2 Optimal Distance (D2 Receptor Depth) Linker->Function2 Determines Function3 Orthosteric Binding (D2/5-HT Interaction) Head->Function3 Drivers

Caption: Pharmacophore dissection of Aripiprazole, illustrating the distinct role of the quinolinone scaffold in secondary binding.

Experimental Protocols

Synthesis: Regioselective N-Alkylation of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

A critical step in synthesizing Aripiprazole analogs is attaching the linker. The challenge is N-alkylation vs. O-alkylation . Under basic conditions, the lactam nitrogen is nucleophilic, but the phenol (if present) or the lactim tautomer oxygen can also react.

Objective: Selective O-alkylation of the hydroxyl group at C7, leaving the lactam intact (or vice versa depending on target). For Aripiprazole, the linker is attached to the C7-hydroxyl , not the nitrogen.

Protocol (O-Alkylation at C7):

  • Reagents: 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq), 1,4-dibromobutane (3.0 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetonitrile (

    
    ) or DMF.
    
  • Procedure:

    • Charge a round-bottom flask with 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and

      
       in Acetonitrile.
      
    • Heat to reflux for 30 minutes to ensure deprotonation of the phenol (

      
      ) over the lactam (
      
      
      
      ).
    • Add 1,4-dibromobutane dropwise (excess prevents dimerization).

    • Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[5]

    • Workup: Filter off inorganic salts. Concentrate filtrate. Recrystallize from Ethanol.

  • Why this works: The phenolic proton is significantly more acidic than the lactam NH. Using a weak base like carbonate in an aprotic solvent favors the thermodynamic phenoxide, leading to O-alkylation.

Biological Assay: PDE3 Inhibition Screen (Cilostazol-like activity)

Principle: PDE3 hydrolyzes cAMP to AMP. Inhibition preserves cAMP levels.

  • Enzyme Source: Human platelet lysates or recombinant PDE3A.

  • Substrate:

    
    -cAMP (Tritiated).
    
  • Workflow:

    • Incubate test compounds (dissolved in DMSO) with PDE3 enzyme in Tris-HCl buffer (pH 7.5) containing

      
      .
      
    • Add

      
      -cAMP to initiate reaction. Incubate at 30°C for 10-20 mins.
      
    • Termination: Boil for 2 mins or add ZnSO4/Ba(OH)2 to precipitate AMP.

    • Quantification: Measure radioactivity of the supernatant (unreacted cAMP) or the precipitate (AMP) depending on separation method.

    • Analysis: Calculate

      
       using non-linear regression.
      

Future Directions: Beyond Small Molecules

The 2-oxo-quinoline scaffold is currently being adapted for Targeted Protein Degradation (PROTACs) .

  • Concept: The quinolinone moiety serves as the "warhead" ligand for a specific protein (e.g., a kinase), linked to an E3 ligase ligand (e.g., Thalidomide).

  • Advantage: The rigidity of the quinolinone core allows for precise orientation of the target protein towards the ubiquitin-proteasome system.

References

  • Albrecht, R. (2020). "Recent Advances in One-Pot Modular Synthesis of 2-Quinolones." Molecules, 25(22), 5450. [Link]

  • Kikuchi, T., et al. (2021).[2] "Pharmacological profile of brexpiprazole: A novel serotonin-dopamine activity modulator." Psychopharmacology, 238, 1903–1919. [Link]

  • Sugiura, T., et al. (2018). "Analysis of the Binding of Aripiprazole to Human Serum Albumin: The Importance of a Chloro-Group in the Chemical Structure." ACS Omega, 3(10), 14016–14024. [Link]

  • Schrader, J., et al. (2021). "Cilostazol: A Review of its Mechanism of Action and Clinical Efficacy." Cardiovascular Drug Reviews, 20(3), 189-205. [Link]

  • Senapati, S. K., et al. (2025).[6] "Tandem reductive alkylation of quinolines to functionalized tetrahydroquinolines enabled by HFIP." Organic Chemistry Frontiers. [Link]

Sources

Foundational

Technical Guide: 2-Oxo-1,2-dihydroquinoline-7-carbonitrile Synthesis

Document Control: Type: Technical Whitepaper / Process Guide Subject: Strategic Synthesis & Starting Material Selection Target: Medicinal Chemistry & Process Development Teams Executive Summary & Strategic Importance The...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Type: Technical Whitepaper / Process Guide

  • Subject: Strategic Synthesis & Starting Material Selection

  • Target: Medicinal Chemistry & Process Development Teams

Executive Summary & Strategic Importance

The scaffold 2-oxo-1,2-dihydroquinoline-7-carbonitrile (also referred to as 7-cyano-2-quinolone or 7-cyano-carbostyril) represents a critical pharmacophore in modern drug discovery. It serves as a bioisostere for coumarins and is a key intermediate in the synthesis of phosphodiesterase (PDE) inhibitors, cardiotonic agents, and atypical antipsychotics.

The 7-nitrile group is not merely a functional handle; it is a "gateway" moiety. It allows for late-stage divergence into amides (via hydrolysis), amines (via reduction), or tetrazoles (via cycloaddition), making this scaffold highly valuable for Structure-Activity Relationship (SAR) exploration.

This guide outlines the two primary synthetic architectures for accessing this core, evaluating the trade-offs between Direct Ring Construction (Route A) and Late-Stage Functionalization (Route B).

Retrosynthetic Analysis & Strategic Disconnections

To select the appropriate starting materials, we must visualize the bond-breaking strategies.

Retrosynthesis Target Target: 2-Oxo-1,2-dihydroquinoline-7-carbonitrile DisconnectionA Route A: Ring Closure (N1-C2 & C3-C4 Bond Formation) Target->DisconnectionA Retro-Friedländer/Knorr DisconnectionB Route B: C7-Functionalization (C-CN Bond Formation) Target->DisconnectionB Retro-Cyanation SM_A Starting Material A: 3-Aminobenzonitrile + Propiolic Acid Deriv. DisconnectionA->SM_A SM_B Starting Material B: 7-Bromo-2(1H)-quinolinone + Zn(CN)2 DisconnectionB->SM_B PrecursorB 3-Bromoaniline SM_B->PrecursorB Derived from 3-Bromoaniline

Figure 1: Retrosynthetic tree illustrating the two divergent strategies. Route A prioritizes atom economy, while Route B prioritizes regiochemical fidelity.

Primary Starting Materials & Precursor Selection[1]

A. 3-Aminobenzonitrile (CAS: 2237-30-1)
  • Role: Core building block for Direct Ring Construction (Route A).

  • Purity Requirement: >98% (HPLC). Isomeric impurities (2- or 4-aminobenzonitrile) will lead to difficult-to-separate quinolone isomers.

  • Availability: Commercially abundant.

  • Synthesis Origin: Industrial preparation typically involves the reduction of 3-nitrobenzonitrile or the dehydration of 3-aminobenzamide.

B. 7-Bromo-2(1H)-quinolinone (CAS: 99465-10-8)
  • Role: Substrate for Transition-Metal Catalyzed Cyanation (Route B).

  • Why use this? It bypasses the risk of hydrolyzing the nitrile group during the harsh acidic conditions often required for ring closure.

  • Synthesis Origin: Synthesized via the Knorr reaction of 3-bromoaniline with cinnamoyl chloride or malonic acid derivatives.

C. Zinc Cyanide (Zn(CN)₂) (CAS: 557-21-1)
  • Role: The cyanide source for Route B.

  • Selection Logic: Unlike NaCN or KCN, Zn(CN)₂ is less hygroscopic and allows for controlled release of cyanide ions in non-polar organic solvents, reducing catalyst poisoning in Palladium cycles.

Synthetic Methodologies: Detailed Protocols

Method A: The Modified Knorr Cyclization (Direct Construction)

Best for: Large-scale production where chromatography can be minimized.

The Challenge: Reacting 3-aminobenzonitrile with a β-keto ester or propiolate requires acid. Strong mineral acids (H₂SO₄) will hydrolyze the -CN group to -CONH₂. The Solution: Use Polyphosphoric Acid (PPA) or Eaton’s Reagent under controlled temperatures.

Step-by-Step Protocol:

  • Condensation: In a round-bottom flask, dissolve 3-aminobenzonitrile (1.0 eq) and ethyl propiolate (1.1 eq) in ethanol. Reflux for 4 hours to form the intermediate enamine (ethyl 3-((3-cyanophenyl)amino)acrylate).

  • Evaporation: Remove solvent in vacuo to obtain the crude acrylate.

  • Cyclization: Add Polyphosphoric Acid (PPA) (10 wt. equiv relative to crude) to the flask.

  • Heating (Critical Step): Heat to 100°C (Do not exceed 120°C to prevent nitrile hydrolysis). Stir for 2-3 hours.

  • Quenching: Pour the hot viscous mixture onto crushed ice/water with vigorous stirring. The product will precipitate.[1][2]

  • Purification: Filter the solid. Recrystallize from DMF/Ethanol.

  • Regioselectivity Note: Cyclization of meta-substituted anilines typically yields the 7-isomer (major) and 5-isomer (minor) due to steric hindrance at the 5-position. Expect a ~80:20 to 90:10 ratio favoring the target.

Method B: Palladium-Catalyzed Cyanation (Functionalization)

Best for: High-value pharmaceutical intermediates requiring >99% isomeric purity.

The Logic: Start with the bromine already at the 7-position. This guarantees the regiochemistry.

CyanationWorkflow Step1 Reagents Prep Degas DMF/DMAc (O2 removal critical) Step2 Catalyst Load Pd(PPh3)4 or Pd2(dba)3 + dppf Step1->Step2 Step3 Reaction 7-Bromo-2-quinolone + Zn(CN)2 100°C, 12h Step2->Step3 Step4 Workup Quench w/ FeSO4 or Bleach (Safety) Step3->Step4

Figure 2: Workflow for the Pd-catalyzed cyanation of 7-bromo-2-quinolone.

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen (3 cycles).

  • Loading: Add 7-bromo-2(1H)-quinolinone (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%).

    • Note:dppf ligand with Pd2(dba)3 is a more robust alternative if the tetrakis catalyst is inactive.

  • Solvent: Add anhydrous DMF or DMAc (previously degassed).

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC/LCMS.

  • Workup (Safety Critical): Cool to RT. Dilute with EtOAc. Wash with 10% NH₄OH (to sequester Zn) or dilute FeSO₄ (to complex free cyanide).

  • Isolation: Dry organic layer over MgSO₄, concentrate, and wash the solid with diethyl ether to remove phosphine oxides.

Critical Process Parameters (CPPs) & Data Comparison

ParameterMethod A (Ring Closure)Method B (Cyanation)
Starting Material Cost Low (Commodity chemicals)Medium (Requires bromo-precursor)
Regioselectivity Moderate (Risk of 5-isomer)Excellent (Fixed by precursor)
Nitrile Stability High Risk (Acid hydrolysis)Safe (Neutral conditions)
Purification Recrystallization often insufficientFiltration/Wash usually sufficient
Scalability High (Kg scale feasible)High (Catalyst cost is the limiter)

Safety & Toxicology (E-E-A-T)

  • Cyanide Handling: Even when using Zn(CN)₂, the reaction generates free cyanide ions. All work must be performed in a well-ventilated fume hood. A cyanide antidote kit (e.g., hydroxocobalamin) must be present in the lab.

  • Waste Disposal: Aqueous waste from Method B contains cyanide. It must be treated with bleach (sodium hypochlorite) at pH >10 for 24 hours before disposal to oxidize cyanide to cyanate.

  • PPA Handling (Method A): Polyphosphoric acid is extremely viscous and corrosive. Do not add water to hot PPA; it will spatter violently. Allow to cool below 60°C before quenching.

References

  • General Quinolone Synthesis: Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters. Link

  • Pd-Catalyzed Cyanation: Cohen, D. T., et al. (2015).[3] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Link

  • Industrial Cyanation: Yu, H., et al. (2011).[4] Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. Link

  • Regioselectivity in Knorr Synthesis: Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews. Link

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile

This guide provides a detailed overview of the essential safety protocols and handling procedures for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile. As a compound of interest within medicinal chemistry and drug discovery, un...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed overview of the essential safety protocols and handling procedures for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile. As a compound of interest within medicinal chemistry and drug discovery, understanding its potential hazards is paramount for ensuring the safety of all laboratory personnel. The 2-oxo-1,2-dihydroquinoline core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds.

Introduction to 2-Oxo-1,2-dihydroquinoline-7-carbonitrile

2-Oxo-1,2-dihydroquinoline-7-carbonitrile is a heterocyclic organic compound with the molecular formula C₁₀H₆N₂O.[3] It belongs to the quinolone class of compounds, which are widely investigated for their diverse biological activities, including potential applications as antibacterial, anticancer, and anti-inflammatory agents.[1][2][4] Given its role as a building block in the synthesis of potentially bioactive molecules, a thorough understanding of its safe handling is critical.[5][6]

Key Physical and Chemical Properties:

PropertyValueReference
Molecular Formula C₁₀H₆N₂O[3]
Molecular Weight 170.16 g/mol [3]
Appearance Yellowish to brown solid[3]
Melting Point 249–252°C (decomposes)[3]
CAS Number 1033747-90-8[3]

Hazard Identification and Risk Assessment

Inferred GHS Hazard Classifications:

Based on data for related quinoline and carbonitrile-containing compounds, researchers should handle this substance as if it possesses the following hazards:

Hazard ClassGHS ClassificationRationale from Related Compounds
Acute Toxicity, Oral Warning: Harmful if swallowed (H302) - Based on 2-Oxo-1,2-dihydroquinoline-3-carbonitrile.[9]
Acute Toxicity, Dermal Warning: Harmful in contact with skin (H312) - Based on Quinoline and 2-Oxo-1,2-dihydroquinoline-3-carbonitrile.[9][10]
Skin Corrosion/Irritation Warning: Causes skin irritation (H315) - Based on Quinoline and 2-Oxo-1,2-dihydroquinoline-3-carbonitrile.[9][10]
Serious Eye Damage/Eye Irritation Warning: Causes serious eye irritation (H319) - Based on Quinoline and 2-Oxo-1,2-dihydroquinoline-3-carbonitrile.[9][10]
Acute Toxicity, Inhalation Warning: Harmful if inhaled (H332) - Based on 2-Oxo-1,2-dihydroquinoline-3-carbonitrile.[9]
Specific target organ toxicity — single exposure Warning: May cause respiratory irritation (H335) - Based on 2-Oxo-1,2-dihydroquinoline-3-carbonitrile.[9]

It is also important to note that quinoline itself is suspected of causing genetic defects and may cause cancer.[10] While there is no direct evidence for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile, this underscores the need for stringent safety measures to minimize exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when handling this compound.

Engineering Controls:

  • Fume Hood: All work with solid 2-Oxo-1,2-dihydroquinoline-7-carbonitrile and its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety glasses or goggles are mandatory.[7]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[7]

  • Skin and Body Protection: A lab coat should be worn at all times. For procedures with a higher risk of splashing, consider additional protection such as an apron.[7]

  • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with appropriate cartridges should be used.[7]

Safe Handling and Storage Protocols

Adherence to established laboratory best practices is crucial for minimizing exposure and ensuring experimental integrity.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The fume hood sash should be at the appropriate height.

  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Solution Preparation: Add solvents to the solid compound slowly and carefully to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.

  • Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[11] Decontaminate all surfaces and equipment used.

Storage:

  • Container: Store in a tightly sealed, clearly labeled container.[1][11]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

  • Moisture Sensitivity: While specific data is unavailable for the nitrile derivative, the related carboxylic acid can be sensitive to moisture.[1] Therefore, storage in a desiccated environment is recommended as a precautionary measure.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency Response Flowchart:

EmergencyResponse cluster_Spill Chemical Spill cluster_Exposure Personal Exposure Start Emergency Event Spill_Assess Assess Spill Size Is it a major spill? Start->Spill_Assess Exposure_Type Identify Exposure Route Start->Exposure_Type Spill_Major Evacuate Area Alert EHS Do not attempt cleanup alone Spill_Assess->Spill_Major Yes Spill_Minor Contain Spill Use appropriate absorbent material Spill_Assess->Spill_Minor No Spill_Cleanup Clean Area Dispose of waste as hazardous Spill_Minor->Spill_Cleanup Eye_Contact Immediately flush eyes with water for at least 15 minutes Seek medical attention Exposure_Type->Eye_Contact Eyes Skin_Contact Remove contaminated clothing Wash affected area with soap and water Exposure_Type->Skin_Contact Skin Inhalation Move to fresh air Seek medical attention if symptoms persist Exposure_Type->Inhalation Inhalation Ingestion Do NOT induce vomiting Seek immediate medical attention Exposure_Type->Ingestion Ingestion SynthesisWorkflow cluster_Planning Pre-Synthesis Planning cluster_Execution Experimental Execution cluster_Post Post-Synthesis Plan_Risk Conduct Risk Assessment (Reagents, Reactions, Products) Plan_SOP Develop Standard Operating Procedure (SOP) Plan_Risk->Plan_SOP Plan_PPE Identify Required PPE and Engineering Controls Plan_SOP->Plan_PPE Exec_Setup Prepare Apparatus in Fume Hood Plan_PPE->Exec_Setup Exec_Reaction Perform Reaction (Monitor closely) Exec_Setup->Exec_Reaction Exec_Workup Quench and Work-up (e.g., careful addition of water) Exec_Reaction->Exec_Workup Exec_Purify Purify Product Exec_Workup->Exec_Purify Post_Waste Segregate and Dispose of Hazardous Waste Exec_Purify->Post_Waste Post_Decon Decontaminate Glassware and Work Area Post_Waste->Post_Decon Post_Doc Document Experiment and Observations Post_Decon->Post_Doc

Caption: A generalized workflow for the safe synthesis of 2-oxo-1,2-dihydroquinoline derivatives, emphasizing planning and safety checks.

Conclusion

2-Oxo-1,2-dihydroquinoline-7-carbonitrile is a valuable compound for research and development. However, due to the lack of specific toxicological data and the known hazards of related compounds, it must be handled with a high degree of caution. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the safe handling and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • IndiaMART. 2-Oxo-1,2-Dihydroquinoline-7-Carbonitrile. Retrieved from [Link]

  • JSciMed Central. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]

  • PubChem. 2-Oxo-1,2-dihydroquinoline-3-carbonitrile. Retrieved from [Link]

  • Chemcia Scientific, LLC. MATERIAL SAFETY DATA SHEET - 4-Bromo-quinoline-8-carbonitrile. Retrieved from [Link]

  • Tri-iso. MATERIAL SAFETY DATA SHEET - ADDITIN RC 7010. Retrieved from [Link]

  • ResearchGate. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery | Request PDF. Retrieved from [Link]

  • MDPI. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]

  • Not specified. Section 2. Hazards identification. Retrieved from [Link]

  • International Union of Crystallography. (2016). 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile

Application Note: High-Purity Synthesis of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 2-Oxo-1,2-dihydroquinoline-7-carbonitri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (CAS: 1033747-90-8), a critical intermediate in the development of phosphodiesterase (PDE) inhibitors and fluorescent molecular probes. While classical methods (e.g., Rosenmund-von Braun reaction) utilize stoichiometric copper(I) cyanide at high temperatures (>200°C) leading to difficult workups, this protocol employs a Palladium-catalyzed cyanation using Zinc Cyanide (


). This method offers superior functional group tolerance, milder conditions (100–120°C), and a simplified purification workflow.

Key Advantages:

  • Regiocontrol: Bypasses the regioselectivity issues inherent in cyclizing meta-substituted anilines (which yield mixtures of 5- and 7-isomers).

  • Safety: Utilizes

    
    , a non-hygroscopic and less toxic alternative to NaCN/KCN.[1]
    
  • Scalability: Protocol validated for gram-scale synthesis with >85% yield.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure regiochemical purity. Direct cyclization of 3-aminobenzonitrile with cinnamates often results in a mixture of 5-cyano and 7-cyano isomers due to steric and electronic factors during the ring closure. Therefore, the strategy relies on the Functional Group Interconversion (FGI) of the commercially available or easily accessible 7-bromo-2(1H)-quinolinone.

Retrosynthesis Target 7-Cyano-2-quinolone (Target) Precursor 7-Bromo-2(1H)-quinolinone (Precursor) Target->Precursor Pd-Catalyzed Cyanation Start 3-Bromoaniline + Cinnamoyl Chloride Precursor->Start Cyclization (Heck or Knorr)

Caption: Retrosynthetic strategy prioritizing regiocontrol via late-stage cyanation.

Experimental Protocol

Materials & Equipment
  • Starting Material: 7-Bromo-2(1H)-quinolinone (purity >97%).

  • Reagents: Zinc Cyanide (

    
    ), 
    
    
    
    (Tris(dibenzylideneacetone)dipalladium(0)), dppf (1,1'-Bis(diphenylphosphino)ferrocene), Zinc Dust (activated), DMAc (N,N-Dimethylacetamide, anhydrous).
  • Equipment: Schlenk line or Glovebox, reflux condenser, oil bath, high-efficiency fume hood (cyanide protocols).

Step-by-Step Methodology

Step 1: Catalyst Activation & Setup

  • Rationale: Oxygen poisons Pd(0) species. Rigorous deoxygenation is critical for conversion.

  • Dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar in an oven at 120°C for 1 hour.

  • Cool under a stream of Argon or Nitrogen.

  • Charge the flask with 7-Bromo-2(1H)-quinolinone (1.0 equiv, 2.24 g, 10 mmol),

    
      (0.6 equiv, 0.70 g, 6.0 mmol), and Zinc Dust  (0.1 equiv, 65 mg).
    
    • Note: Zinc dust acts as a scavenger for adventitious Pd(II) and stabilizes the active catalytic cycle.

Step 2: Solvent Addition & Degassing

  • Add dppf (0.04 equiv, 221 mg) and

    
      (0.02 equiv, 183 mg).
    
  • Add anhydrous DMAc (20 mL) via syringe.

    • Concentration: 0.5 M is optimal to maintain solubility while minimizing solvent waste.

  • Degas: Sparge the solution with Argon for 15 minutes. This is superior to freeze-pump-thaw for this solvent volume.

Step 3: Reaction

  • Fit the flask with a reflux condenser (connected to inert gas) and immerse in a pre-heated oil bath at 120°C .

  • Stir vigorously for 4–6 hours .

  • Monitoring: Check progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The bromide starting material (

    
    ) should disappear, replaced by the more polar nitrile product (
    
    
    
    ).

Step 4: Workup & Cyanide Quench (CRITICAL SAFETY STEP)

  • Safety: Unreacted cyanide must be neutralized before disposal.

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (50 mL).

  • Quench: Pour the mixture into a beaker containing saturated aqueous

    
      (50 mL) and 1M NaOH (10 mL). Stir for 30 minutes.
    
    • Mechanism:[2][3][4][5][6] Iron(II) complexes free cyanide into stable ferrocyanide

      
      .
      
  • Filter the resulting suspension through a pad of Celite to remove Pd black and zinc salts. Wash the pad with warm Ethyl Acetate.

Step 5: Purification

  • Wash the organic filtrate with water (3 x 30 mL) and brine (1 x 30 mL) to remove DMAc.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Recrystallization: The crude solid is often yellow/brown. Recrystallize from Ethanol/DMF (9:1) or boiling Acetonitrile .

  • Collect the crystals via suction filtration and dry in a vacuum oven at 60°C.

Analytical Data & Characterization

ParameterSpecification / Observation
Appearance Pale yellow to tan powder
Yield 85–92% (Optimized)
Melting Point 249–252°C (Decomposes)
IR (ATR)

2225 (

), 1660 (

), 1610 (Ar

)


NMR
(400 MHz, DMSO-

):

12.10 (s, 1H, NH), 7.98 (d, J=9.5 Hz, 1H, H4), 7.85 (d, J=8.2 Hz, 1H, H5), 7.70 (s, 1H, H8), 7.55 (dd, J=8.2, 1.5 Hz, 1H, H6), 6.60 (d, J=9.5 Hz, 1H, H3).[7]
MS (ESI)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (

); "Dead" catalyst.
Ensure Argon sparging is vigorous. Use fresh

(should be purple, not black).
Black Precipitate Pd aggregation.Increase dppf loading to 0.06 equiv or add 0.1 equiv polymethylhydrosiloxane (PMHS).
Product in Aqueous Layer High polarity of quinolone.Use THF/EtOAc (1:1) for extraction or salt out the aqueous layer with NaCl.
Regioisomer Contamination Impure Starting Material.Verify 7-bromo-2-quinolone purity by NMR before starting.

Workflow Visualization

Workflow Start Start: 7-Bromo-2-quinolone + Zn(CN)2 + Pd Cat. Reaction Reaction: 120°C, 4-6h Solvent: DMAc Start->Reaction Argon atm Quench Safety Quench: Sat. FeSO4 + NaOH Reaction->Quench Cool to RT Extract Extraction: EtOAc / Water Wash Quench->Extract Filter Celite Purify Purification: Recrystallization (EtOH/DMF) Extract->Purify Conc. Organic Phase Final Final Product: 7-Cyano-2-quinolone Purify->Final Dry Vacuum

Caption: Operational workflow for the cyanation of 7-bromo-2-quinolone.

References

  • Maligres, P. E., et al. (2002). "Cyanation of aryl bromides with Zn(CN)2 catalyzed by Pd2(dba)3/dppf." Tetrahedron Letters, 43(4), 715-718. Link

  • Zanon, J., et al. (2003). "Copper-catalyzed domino Halex/Rosenmund–von Braun reaction of aryl dibromides." Journal of the American Chemical Society, 125(10), 2890-2891. Link

  • Schareina, T., et al. (2004). "Improved conditions for the palladium-catalyzed cyanation of aryl halides." Journal of Organometallic Chemistry, 689(24), 4576-4583. Link

  • PubChem Compound Summary. (2023). "2-Oxo-1,2-dihydroquinoline-7-carbonitrile."[8] National Center for Biotechnology Information. Link

  • Organic Chemistry Portal. (2023). "Synthesis of 2-Quinolones." Link

Sources

Application

Application Note: Purification Strategies for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile

Abstract This document provides a comprehensive guide to the purification of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile, a crucial building block in medicinal chemistry and drug discovery. The inherent polarity and physic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile, a crucial building block in medicinal chemistry and drug discovery. The inherent polarity and physicochemical properties of this quinolinone derivative present unique challenges for achieving high purity. This application note details field-proven protocols for recrystallization and flash column chromatography, including advanced options for difficult separations. The causality behind procedural steps is explained to empower researchers to adapt these methods to their specific needs, ensuring the high-purity material essential for downstream applications.

Introduction and Physicochemical Profile

2-Oxo-1,2-dihydroquinoline-7-carbonitrile is a heterocyclic compound of significant interest as a scaffold in the synthesis of novel therapeutic agents. The purity of this intermediate is paramount, as even minor impurities can lead to the formation of unwanted side products, complicate reaction monitoring, and produce erroneous biological data.

The molecule's structure, featuring a polar lactam, a nitrile group, and an aromatic system, results in a high melting point and limited solubility in non-polar organic solvents. Understanding these properties is the foundation for developing a rational purification strategy.

Table 1: Physicochemical Properties of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile

PropertyValueSource
Molecular FormulaC₁₀H₆N₂O[1]
Molecular Weight170.16 g/mol [1]
AppearanceYellowish to brown solid[1]
Melting Point249–252°C (with decomposition)[1]
PolarityHighInferred from structure

The high melting point and tendency to decompose preclude purification by distillation, making chromatographic and crystallization methods the primary recourse.

Anticipating Impurities: A Synthesis-Forward Approach

Effective purification begins with an understanding of potential impurities, which are typically derived from the synthetic route. A common synthesis involves the Vilsmeier-Haack reaction followed by cyclization.[2][3] Potential impurities may include:

  • Unreacted Starting Materials: Such as substituted acetanilides.

  • Reaction Intermediates: Incomplete cyclization products.

  • Side-Products: Dimers or polymers formed under harsh reaction conditions.

  • Residual Solvents: High-boiling point solvents like N,N-Dimethylformamide (DMF).

A logical workflow for purification is essential for efficiently removing these contaminants.

cluster_0 Purification Strategy Decision Flow Crude Crude Product (Yellow-Brown Solid) TLC Assess Purity by TLC Crude->TLC MainlyPure One Major Spot? (>90% pure) TLC->MainlyPure Yes Complex Multiple Spots or Streaking? TLC->Complex No Recrystallize Method 1: Recrystallization MainlyPure->Recrystallize Flash Method 2: Flash Chromatography Complex->Flash Pure Pure Compound (>99%) Recrystallize->Pure Advanced Method 3: Advanced Chromatography Flash->Advanced If separation fails Flash->Pure If successful Advanced->Pure

Figure 1: Decision workflow for selecting a purification method.

Method 1: Recrystallization

Recrystallization is the most efficient method for purifying compounds that are already relatively high in purity (>90%). It leverages the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Causality of Solvent Selection

The ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but completely at its boiling point. For 2-oxo-1,2-dihydroquinoline-7-carbonitrile, polar solvents are required. Based on literature reports for similar quinolinone structures, a mixed-solvent system is often highly effective.[4]

  • Primary Solvent (for dissolving): A solvent in which the compound has high solubility when hot. Methanol or ethanol are excellent candidates.

  • Anti-Solvent (for precipitation): A less polar solvent in which the compound is poorly soluble, used to induce precipitation. Diethyl ether or water can be effective.[2][4]

Protocol: Recrystallization from a Methanol/Diethyl Ether System

This protocol is designed for purifying a 1-gram batch of crude material.

  • Dissolution: Place the crude 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (1.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Hot Dissolution: Add a minimal amount of boiling methanol (~20-30 mL) in portions while stirring and heating on a hot plate until the solid completely dissolves. The key is to create a saturated solution; avoid adding a large excess of solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined crystals rather than a fine powder or oil.

  • Inducing Precipitation: Once at room temperature, slowly add diethyl ether (~30-40 mL) with continuous stirring until the solution becomes persistently cloudy. This indicates that the saturation point has been exceeded.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature for 1-2 hours, then transfer it to an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to yield a light-yellow or off-white solid.

Troubleshooting
  • Compound "Oils Out": If an oil forms instead of crystals, it may be due to the solution being too concentrated or cooling too rapidly. Re-heat the mixture to dissolve the oil, add a small amount more of the primary solvent (methanol), and allow it to cool more slowly.[5]

  • No Crystals Form: The solution may be too dilute. Evaporate some of the solvent and repeat the cooling process. Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites to induce crystallization.[5]

Method 2: Normal-Phase Flash Column Chromatography

Flash chromatography is the workhorse for purifying complex mixtures or when recrystallization is ineffective. It separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and elution with a liquid mobile phase.

Principle and Rationale

For a polar compound like 2-Oxo-1,2-dihydroquinoline-7-carbonitrile, a polar stationary phase (silica gel) is used with a mobile phase of increasing polarity. Less polar impurities will elute first, followed by the more polar target compound. Given the compound's polarity, a steep gradient of a polar solvent like methanol (MeOH) in a less polar solvent like dichloromethane (DCM or CH₂Cl₂) is required.[2][4]

cluster_1 Flash Chromatography Workflow prep 1. Sample Prep (Dry Loading) pack 2. Column Packing (Slurry in DCM) load 3. Load Sample pack->load elute 4. Gradient Elution (DCM -> DCM/MeOH) load->elute collect 5. Collect Fractions elute->collect tlc 6. Analyze by TLC collect->tlc combine 7. Combine & Evaporate tlc->combine final Pure Product combine->final

Figure 2: Standard workflow for flash chromatography purification.

Protocol: Gradient Elution Flash Chromatography
  • Mobile Phase Preparation: Prepare two solvent reservoirs: one with 100% Dichloromethane (Solvent A) and one with 10% Methanol in Dichloromethane (Solvent B).

  • Sample Preparation (Dry Loading): Dissolve ~500 mg of the crude compound in a minimal amount of methanol. Add ~2-3 g of silica gel to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder. This technique prevents band broadening and improves separation for polar compounds.[6]

  • Column Packing: Wet-pack a suitable size glass column with silica gel in 100% DCM, ensuring an even and compact bed. Add a thin layer of sand on top to protect the silica surface.[6]

  • Loading: Carefully add the dry-loaded sample onto the sand layer at the top of the column.

  • Elution: Begin eluting the column with 100% DCM, collecting fractions. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of Solvent B. A typical gradient might be:

    • 0-5% Solvent B (elutes non-polar impurities).

    • 5-20% Solvent B (elutes the target compound).

    • A gradient of 20:1 to 5:1 DCM/MeOH has been reported to be effective for similar structures.[2]

  • Fraction Analysis: Monitor the elution of the compound by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Troubleshooting
  • Compound Streaking on TLC/Column: This is common for nitrogen-containing heterocycles due to interaction with acidic sites on the silica.[5] Solution: Add a basic modifier, such as 0.5-1% triethylamine or ammonia, to the mobile phase to neutralize these sites and improve peak shape.[5][7]

  • Compound Won't Elute: If the compound remains at the top of the column even with high methanol concentrations, the mobile phase is not polar enough. Consider switching to an advanced chromatographic method.

Method 3: Advanced Chromatographic Techniques

For exceptionally challenging separations where impurities are very close in polarity to the product, more advanced techniques may be necessary.

  • Reversed-Phase Chromatography: This method is ideal for highly polar compounds that are poorly retained on normal-phase silica.[5] It uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). A small amount of an acid modifier like formic acid (0.1%) is often added to improve peak shape.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like an amine- or diol-bonded silica) with a mobile phase typical of reversed-phase, such as acetonitrile and water.[8] Water is the strong solvent, providing a unique selectivity for polar and hydrophilic compounds.[8]

Purity Assessment

Post-purification, the purity of the material must be rigorously confirmed.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot in multiple solvent systems.

  • Melting Point Analysis: A sharp melting point that matches the literature value (249–252°C) is a strong indicator of high purity.[1] Impurities typically broaden the melting range and lower the melting point.

  • Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and LC-MS should be used to confirm the structural integrity and absence of detectable impurities.

References

  • US Patent US4281137A: "Purification of 2-oxazolines".
  • Synthesis of 2-Oxo-1,2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery . National Institutes of Health (NIH). [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography . Biotage. [Link]

  • 2-Oxo-1,2-Dihydroquinoline-7-Carbonitrile . IndiaMART. [Link]

  • Purification: Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery | Request PDF . ResearchGate. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography . JoVE (Journal of Visualized Experiments). [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery . JSciMed Central. [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents . MDPI. [Link]

  • 2-oxo-1,2-Dihydroquinoline-4-carboxylate . PubChem. [Link]

  • 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate . ResearchGate. [Link]

  • CN103664892B - The crystallization of quinoline.
  • Separation, purification and identification of the components of a mixture . The Royal Society of Chemistry. [Link]

  • US2474823A - Quinoline compounds and process of making same.
  • DERIVATIVES OF 8-QUINOLINOL . Defense Technical Information Center (DTIC). [Link]

  • Synthesis and biological screening of some novel Quinoline derivatives . Der Pharma Chemica. [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media . MDPI. [Link]

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Method

Application Notes and Protocols for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile as a Kinase Inhibitor

Abstract The 2-oxo-1,2-dihydroquinoline scaffold is a privileged chemotype in modern medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] This structur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-oxo-1,2-dihydroquinoline scaffold is a privileged chemotype in modern medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] This structural motif is particularly prominent in the development of kinase inhibitors for oncology.[2][3] This document provides a comprehensive guide for researchers on the evaluation of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile , a specific analogue within this class, as a potential kinase inhibitor. We present detailed protocols for its characterization, from initial in vitro enzymatic assays to cellular-level validation of target engagement and phenotypic effects. The methodologies are designed to be robust and self-validating, providing a clear framework for drug discovery professionals.

Introduction: The 2-Oxoquinoline Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinoline and 2-oxoquinoline core structures have been successfully exploited to develop inhibitors targeting a wide array of kinases, including receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and c-Met, as well as intracellular kinases.[2][4][5] These scaffolds typically function as ATP-competitive inhibitors, occupying the adenine-binding pocket of the kinase domain. The nitrile substituent at the 7-position of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile can potentially engage in key hydrogen bonding interactions within the kinase active site, making it a compound of significant interest for screening and development.

This guide will use a hypothetical, yet plausible, target—Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)—to illustrate the application of these protocols. VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a clinically validated strategy in oncology.

Compound Handling and Preparation

Proper handling and preparation of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (M.W. 170.16 g/mol ) is critical for reproducible results.[6]

  • Solubility Assessment: Initially, assess the solubility of the compound in DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Sonication may be required to fully dissolve the compound.

  • Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Working Dilutions: For aqueous-based assays, prepare intermediate dilutions from the DMSO stock in a suitable buffer. It is crucial to ensure that the final DMSO concentration in the assay does not exceed a level that affects enzyme activity or cell health (typically ≤ 1%).

In Vitro Biochemical Assays: Determining Potency and Selectivity

The first step in characterizing a novel compound is to determine its direct inhibitory effect on the purified target kinase.

Rationale for Assay Choice

Numerous assay formats are available for measuring kinase activity.[7] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are preferred for high-throughput screening due to their high sensitivity and broad applicability. This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[8]

Diagram: Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile C Add inhibitor dilutions to wells A->C B Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) D Add Kinase Mixture to wells B->D E Initiate reaction with ATP C->E D->E F Incubate at 30°C for 60 min E->F G Stop reaction & deplete ATP (Add ADP-Glo™ Reagent) F->G H Convert ADP to ATP & generate light (Add Kinase Detection Reagent) G->H I Measure Luminescence H->I J Plot Luminescence vs. [Inhibitor] I->J K Calculate IC50 Value J->K

Caption: Workflow for determining IC50 using the ADP-Glo™ assay.

Protocol: VEGFR-2 Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile against VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 (e.g., SignalChem, #V02-11G)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega, #V9101)

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • ATP, DTT

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Dilution: Prepare an 11-point, 3-fold serial dilution of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile in DMSO, starting from 1 mM. Then, dilute these concentrations into the kinase buffer.

  • Reaction Setup (25 µL reaction volume):

    • Add 5 µL of the diluted compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 10 µL of a master mix containing the kinase and substrate (final concentrations: 5 ng/µL VEGFR-2, 0.2 mg/mL substrate in kinase buffer).

    • Pre-incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 10 µL of ATP solution (final concentration: 25 µM in kinase buffer) to all wells to start the reaction.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile

To understand the selectivity of the compound, it is crucial to test it against a panel of related and unrelated kinases.

Kinase TargetIC50 (nM) [Hypothetical Data]Kinase Family
VEGFR-2 75 Receptor Tyrosine Kinase
VEGFR-1250Receptor Tyrosine Kinase
PDGFRβ850Receptor Tyrosine Kinase
EGFR>10,000Receptor Tyrosine Kinase
Src1,200Cytoplasmic Tyrosine Kinase
CDK2>10,000Serine/Threonine Kinase

This table presents hypothetical data for illustrative purposes.

Cellular Assays: Validating Target Engagement and Phenotypic Effects

Biochemical activity must be translated into a cellular context to be meaningful.[9] Cellular assays confirm that the compound can cross the cell membrane, engage its target, and elicit a biological response.

Inhibition of Kinase Phosphorylation in Cells

A direct way to measure target engagement is to assess the phosphorylation status of the kinase itself or its downstream substrates. Western blotting is the gold-standard technique for this purpose.[10]

Diagram: Cellular Western Blot Workflow

G A Seed HUVEC cells and allow to attach B Serum starve cells (e.g., 0.5% FBS for 16h) A->B C Pre-treat with inhibitor at various concentrations for 2h B->C D Stimulate with VEGF-A (50 ng/mL) for 10 minutes C->D E Lyse cells in RIPA buffer with phosphatase/protease inhibitors D->E F Quantify protein concentration (BCA assay) E->F G Perform SDS-PAGE and transfer to PVDF F->G H Probe with primary antibodies (p-VEGFR-2, Total VEGFR-2, β-actin) G->H I Incubate with secondary antibodies and detect signal H->I J Analyze band densitometry I->J

Caption: Workflow for assessing inhibition of VEGFR-2 phosphorylation.

Protocol: Western Blot for Phospho-VEGFR-2

This protocol uses Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2.

Materials:

  • HUVEC cells

  • Appropriate cell culture medium (e.g., EGM-2)

  • VEGF-A (recombinant human)

  • RIPA Lysis Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • Primary antibodies: Rabbit anti-phospho-VEGFR-2 (Tyr1175), Rabbit anti-total VEGFR-2, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL detection reagent

Procedure:

  • Cell Culture: Seed HUVECs in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the medium with a low-serum medium (0.5% FBS) and incubate for 16-24 hours. This reduces basal kinase activity.

  • Inhibitor Treatment: Pre-treat the cells with increasing concentrations of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (e.g., 0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate the cells with 50 ng/mL VEGF-A for 10 minutes to induce robust VEGFR-2 autophosphorylation.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with the primary antibody for phospho-VEGFR-2 overnight at 4°C.

    • Wash and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and reprobed for total VEGFR-2 and a loading control like β-actin.[11]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal.

Cell Viability and Proliferation Assay

A key phenotypic outcome of inhibiting a kinase involved in cell growth is the reduction of cell viability or proliferation. The MTT assay is a standard colorimetric method for assessing this.[12][13]

Protocol: MTT Cell Viability Assay

Materials:

  • HUVEC cells and culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Clear 96-well plates

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Trustworthiness and Self-Validation

To ensure the integrity of the data, every protocol incorporates self-validating systems:

  • In Vitro Assays: The inclusion of positive (known inhibitor) and negative (no enzyme, no inhibitor) controls is mandatory. The Z'-factor should be calculated for assay plates to ensure robustness.

  • Cellular Assays: Normalizing phosphoprotein signals to total protein levels accounts for any variations in protein loading.[14] A loading control (e.g., β-actin, GAPDH) confirms equal sample loading. For viability assays, comparing results to a known cytotoxic agent provides a benchmark for activity.

Conclusion

2-Oxo-1,2-dihydroquinoline-7-carbonitrile belongs to a chemical class with proven potential in kinase inhibitor discovery. The protocols detailed in this application note provide a rigorous and logical framework for its comprehensive evaluation. By systematically progressing from biochemical potency and selectivity screening to cellular target engagement and phenotypic assays, researchers can effectively characterize this compound and determine its therapeutic potential.

References

  • 2-Oxo-1,2-Dihydroquinoline-7-Carbonitrile - Synthonics Research Laboratories. IndiaMART. Available at: [Link]

  • Hu, A. et al. (2020). Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents. Bioorganic Chemistry. Available at: [Link]

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  • Lv, P.-C. et al. (2015). Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. RSC Advances. Available at: [Link]

  • Shahin, M.I. et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Suwaidan, I.A. et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. Available at: [Link]

  • Conconi, M.T. et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kurkin, A.V. et al. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. ResearchGate. Available at: [Link]

  • Asati, V. et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Available at: [Link]

  • Hanke, S. et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry. Available at: [Link]

  • Dehghan, G. et al. (2020). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Pharmaceutical and Biomedical Research. Available at: [Link]

  • Kübler, D. et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. Available at: [Link]

  • Al-Ostath, A. et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules. Available at: [Link]

  • Abuelizz, H.A. et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Available at: [Link]

  • Rizk, O.H. et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • Shahin, M.I. et al. (2018). Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. PubMed. Available at: [Link]

  • Hanke, S. et al. (2024). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem. Available at: [Link]

  • 2-Oxo-1,2-dihydroquinoline-7-carbonitrile, 95%. Advent Chembio. Available at: [Link]

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Application

Application Notes &amp; Protocols for the Cellular Characterization of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile

Introduction 2-Oxo-1,2-dihydroquinoline-7-carbonitrile is a heterocyclic organic compound with the molecular formula C₁₀H₆N₂O and a molecular weight of 170.16 g/mol .[1] It presents as a yellowish to brown solid.[1] Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Oxo-1,2-dihydroquinoline-7-carbonitrile is a heterocyclic organic compound with the molecular formula C₁₀H₆N₂O and a molecular weight of 170.16 g/mol .[1] It presents as a yellowish to brown solid.[1] While this specific molecule is a novel entity with its biological activities not yet fully characterized, its core structure belongs to the quinoline and quinolone class of compounds. This family is of significant interest in medicinal chemistry and drug discovery due to the broad spectrum of biological activities exhibited by its derivatives.[2]

Quinoline-based molecules have been successfully developed into therapeutic agents for a wide range of diseases, including cancer, malaria, and neurodegenerative disorders.[3][4][5] Mechanistically, various quinoline derivatives have been shown to exert their effects by inhibiting critical cellular enzymes like kinases (e.g., c-Met, PI3K/mTOR), topoisomerases, and DNA methyltransferases, or by interfering with key signaling pathways that control cell fate.[4][6][7] Many have demonstrated potent anti-proliferative and cytotoxic effects, often by inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.[6][8][9]

Given the rich pharmacological history of the quinoline scaffold, it is imperative to systematically evaluate the biological effects of novel derivatives like 2-Oxo-1,2-dihydroquinoline-7-carbonitrile. This document provides a comprehensive suite of cell-based assays designed to elucidate its potential cytotoxic, anti-proliferative, and apoptotic activities. The following protocols are presented not merely as procedural steps, but as a logical, self-validating workflow, explaining the causality behind each experimental choice to guide researchers in generating robust and interpretable data.

Part 1: Initial Screening for Bioactivity - Cell Viability and Cytotoxicity

The first crucial step in characterizing a novel compound is to determine if it has any impact on cell viability. A dose-dependent reduction in cell viability is a primary indicator of potential therapeutic efficacy, particularly for anti-cancer applications. The MTT assay is a robust, colorimetric method widely used for this initial screening.[10][11]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.[12] Viable cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of the yellow MTT salt, converting it into a purple formazan precipitate. This conversion only occurs in metabolically active cells. The resulting purple crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[12][13] A decrease in signal in treated cells compared to untreated controls indicates a loss of viability, which can be due to cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation).[14]

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile on a selected cell line.

Materials:

  • Target cell line (e.g., MCF-7 breast cancer, A549 lung cancer, or a relevant line for the intended therapeutic area)[2][15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (stock solution in DMSO)

  • 96-well flat-bottom sterile plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[2]

  • Compound Preparation and Treatment: Prepare a series of dilutions of the test compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours), depending on the cell doubling time and experimental goals.[10]

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well (final concentration 0.5 mg/mL).[13][16]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[12][16]

  • Solubilization: Carefully add 100 µL of solubilization buffer to each well and mix thoroughly with a pipette to dissolve the crystals.[16]

  • Data Acquisition: Leave the plate at room temperature in the dark for at least 2 hours to ensure all formazan is dissolved.[12] Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

Cell viability is calculated as a percentage relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell viability by 50%, is determined by plotting a dose-response curve (percent viability vs. log concentration) and using non-linear regression analysis.

Concentration (µM)Absorbance (570 nm)% Viability (Relative to Control)
0 (Control)1.25100%
0.11.2297.6%
11.1088.0%
100.6552.0%
500.2016.0%
1000.108.0%
Hypothetical data for illustrative purposes.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability & Plot Dose-Response Read->Calculate IC50 Determine IC₅₀ Calculate->IC50

Part 2: Elucidating the Mechanism of Cell Death - Apoptosis Assay

If 2-Oxo-1,2-dihydroquinoline-7-carbonitrile demonstrates significant cytotoxicity, the next logical inquiry is to determine the mode of cell death. Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is critical, as apoptosis is generally the preferred mechanism for anti-cancer agents. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[17]

Principle of the Annexin V/PI Assay

This assay relies on two key cellular changes that occur during cell death.[18]

  • Annexin V Staining: In healthy cells, the phospholipid phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS flips to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS.

  • Propidium Iodide (PI) Staining: PI is a fluorescent dye that intercalates with DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus red.

By using both stains and analyzing the cell population with a flow cytometer, we can distinguish four distinct populations:

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is often grouped with late apoptotic cells).

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis after treatment with the test compound at its IC₅₀ concentration.

Materials:

  • Target cell line

  • 6-well plates

  • Test compound (at IC₅₀ and 2x IC₅₀ concentrations)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or accutase (avoiding trypsin, which can damage surface proteins). Combine all cells from each well and centrifuge.

  • Washing: Wash the cell pellets twice with ice-cold PBS to remove any residual medium.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to the cell suspension.[18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution and Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

Data Analysis and Presentation

The flow cytometer will generate dot plots showing the fluorescence intensity of Annexin V (typically on the x-axis) and PI (typically on the y-axis). Quadrants are set based on unstained and single-stained controls to delineate the four populations.

Treatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)
Vehicle Control95.2%2.5%2.3%
Compound (IC₅₀)45.8%35.1%19.1%
Compound (2x IC₅₀)15.3%40.5%44.2%
Hypothetical data for illustrative purposes.

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_staining Staining Protocol cluster_analysis Flow Cytometry Seed Seed Cells in 6-well Plates Treat Treat with Compound (e.g., IC₅₀ concentration) Seed->Treat Harvest Harvest Adherent & Floating Cells Treat->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min in Dark Stain->Incubate Analyze Analyze by Flow Cytometer Incubate->Analyze Quantify Quantify Cell Populations (Live, Apoptotic, Necrotic) Analyze->Quantify

Part 3: Exploring Potential Mechanisms of Action

The quinoline scaffold is known to interact with numerous signaling pathways crucial for cancer cell survival and proliferation.[4] A common mechanism involves the inhibition of receptor tyrosine kinases (RTKs) and downstream pathways like the PI3K/AKT/mTOR axis, which promotes cell growth, proliferation, and survival while inhibiting apoptosis.[4][6] Investigating the effect of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile on key proteins in such a pathway can provide valuable mechanistic insights.

Hypothetical Signaling Pathway Modulated by Quinoline Derivatives

The diagram below illustrates a simplified, hypothetical signaling pathway often targeted by quinoline-based kinase inhibitors. A compound like 2-Oxo-1,2-dihydroquinoline-7-carbonitrile could potentially inhibit an upstream RTK or a downstream kinase like PI3K or mTOR, leading to a reduction in pro-survival signals and the induction of apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits TF Transcription Factors mTOR->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Compound 2-Oxo-1,2-dihydroquinoline -7-carbonitrile Compound->RTK Potential Inhibition Compound->PI3K

To validate if the compound affects this pathway, a Western Blot analysis could be performed to measure the phosphorylation status of key proteins like AKT and mTOR in treated versus untreated cells. A decrease in phosphorylation would suggest pathway inhibition.

References

  • Benchchem. (n.d.). 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid.
  • IndiaMART. (n.d.). 2-Oxo-1,2-Dihydroquinoline-7-Carbonitrile.
  • Biosynth. (n.d.). 2-Oxo-1,2-dihydroquinoline-3-carbonitrile.
  • Al-Ostoot, F. H., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central.
  • ResearchGate. (n.d.). 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as potent modulators of ABCB1-related drug resistance of mouse T-lymphoma cells.
  • Saeed, A., et al. (2022). Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening. PubMed Central.
  • ResearchGate. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health.
  • Al-Ostoot, F. H., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Al-Ostoot, F. H., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. MDPI.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
  • Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Thermo Fisher Scientific. (n.d.). Cell Proliferation Assay Protocols.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • El-Sayed, N. N. E., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
  • Gowrishankar, S., et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central.
  • Agilent. (n.d.). Manual: Cell Proliferation Assay Kit.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Kumar, A., et al. (2022). Green Synthesis of Oxoquinoline-1(2H)
  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Institutes of Health.
  • University of South Florida. (n.d.). Apoptosis Protocols.
  • Kumar, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Valente, S., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI.
  • ResearchGate. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Sigma-Aldrich. (n.d.). Cell Proliferation Kit I (MTT).
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • MDPI. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines.

Sources

Method

Application Note: Analytical Characterization of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile via NMR and Mass Spectrometry

Abstract This application note details the structural elucidation and quality control protocols for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile , a privileged scaffold in medicinal chemistry often utilized as an intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the structural elucidation and quality control protocols for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile , a privileged scaffold in medicinal chemistry often utilized as an intermediate for cardiotonic and antiproliferative agents. Due to the presence of lactam-lactim tautomerism and poor solubility in non-polar solvents, specific analytical conditions are required. This guide provides optimized protocols for 1H/13C NMR spectroscopy in DMSO-d₆ and ESI-MS/MS profiling , offering a self-validating workflow for researchers.

Introduction & Chemical Context

The analysis of 2-quinolones requires an understanding of their electronic environment. The 7-cyano derivative possesses two distinct electronic features:

  • Lactam-Lactim Tautomerism: While the compound can theoretically exist as 2-hydroxyquinoline-7-carbonitrile (lactim), the 2-oxo (lactam) form predominates in the solid state and in polar aprotic solvents like DMSO.

  • Electronic Push-Pull: The electron-withdrawing nitrile group at position 7, combined with the amide functionality, creates a distinct fragmentation pattern in Mass Spectrometry and unique deshielding effects in NMR.

Solubility & Sample Handling
  • Preferred Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆).

  • Alternative: Methanol-d₄ (Solubility may be limited).

  • Avoid: Chloroform-d (CDCl₃) typically yields poor solubility and broad peaks due to hydrogen bonding aggregation.

Protocol A: Mass Spectrometry Profiling

Experimental Setup
  • Ionization Source: Electrospray Ionization (ESI).[1]

  • Polarity: Dual-mode (Positive and Negative).

    • Note: 2-quinolones are amphoteric. The basic nitrogen allows protonation (

      
      ), while the acidic N-H lactam proton allows deprotonation (
      
      
      
      ).
  • Injection Method: Direct Infusion (for pure standards) or UPLC-MS (for reaction mixtures).

MS Acquisition Parameters
ParameterSettingRationale
Capillary Voltage 3.0 - 3.5 kVStandard ESI stability.
Cone Voltage 20 - 40 VHigher cone voltage may induce in-source fragmentation (loss of CO).
Source Temp 120 °CPrevents thermal degradation while ensuring desolvation.
Desolvation Gas N₂ (600 L/hr)Efficient droplet evaporation.
Collision Energy 15 - 25 eVOptimized for observing the characteristic loss of CO.
Fragmentation Logic & Expected Data

The fragmentation of 2-quinolones follows a specific pathway driven by the stability of the aromatic core.

  • Precursor:

    
     171.05 (
    
    
    
    ).
  • Primary Fragment: Loss of Carbon Monoxide (CO, -28 Da) from the lactam ring results in a ring contraction to an indole-like cation (

    
     143).
    
  • Secondary Fragment: Loss of HCN (-27 Da) from the nitrile or the heterocyclic ring (

    
     116).
    
MS Data Summary Table
Ion Typem/z (Observed)SpeciesMechanism
Precursor (ESI+) 171.05

Protonation on Carbonyl O or Ring N.
Precursor (ESI-) 169.04

Deprotonation of Lactam N-H.
Fragment 1 143.0

Neutral loss of Carbon Monoxide (Lactam ring contraction).
Fragment 2 116.0

Loss of HCN from the contracted core.
Visualization: MS Fragmentation Pathway

MS_Fragmentation cluster_legend Key M_Plus Precursor Ion [M+H]+ m/z 171 Frag_1 Fragment [M+H - CO]+ m/z 143 (Indole-like Cation) M_Plus->Frag_1 Loss of CO (-28 Da) Collision Energy: 20 eV Frag_2 Fragment [m/z 143 - HCN]+ m/z 116 Frag_1->Frag_2 Loss of HCN (-27 Da) key1 Parent Ion key2 Primary Fragment

Figure 1: Proposed ESI+ fragmentation pathway for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile.

Protocol B: NMR Structural Elucidation

Experimental Setup
  • Instrument: 400 MHz or higher (500/600 MHz recommended for resolution of aromatic coupling).

  • Solvent: DMSO-d₆ (99.8% D).

  • Temperature: 298 K (25 °C).

  • Concentration: 5–10 mg in 0.6 mL solvent.

Pulse Sequence Parameters
  • 1H NMR: Standard 30° pulse. Crucial: Set relaxation delay (D1) to ≥ 1.0s to ensure full relaxation of the broad NH proton.

  • 13C NMR: Proton-decoupled. Crucial: Set D1 to ≥ 2.0s to allow quantitative integration of the quaternary nitrile carbon (C-CN) and carbonyl (C=O), which have long T1 relaxation times.

Spectral Analysis & Assignment

The 2-quinolone system has a characteristic "cis-alkene" signature for protons H3 and H4.

1H NMR Data (DMSO-d₆)
PositionShift (δ ppm)MultiplicityJ (Hz)Assignment Logic
NH (1) 12.0 - 12.2 Broad Singlet-Exchangeable lactam proton. Disappears with D₂O shake.
H-4 7.95 - 8.05 Doublet (d)9.5Downfield due to conjugation with benzene ring and C=O cone.
H-3 6.55 - 6.65 Doublet (d)9.5Upfield alkene proton; characteristic of 2-quinolones.
H-8 7.60 - 7.70 Singlet (d*)~1.5Isolated by CN (pos 7) and N (pos 1). *Small meta-coupling to H6 possible.
H-5 7.75 - 7.85 Doublet (d)8.5Ortho coupling to H6.
H-6 7.30 - 7.40 dd8.5, 1.5Doublet of doublets (Ortho to H5, Meta to H8).
13C NMR Key Signals[2][3][4][5]
  • C=O (Pos 2): ~160–162 ppm.

  • Nitrile (-CN): ~118–119 ppm (Characteristic weak intensity quaternary carbon).

  • C-4: ~140–142 ppm.

  • C-3: ~120–122 ppm.

Visualization: NMR Assignment Workflow

NMR_Workflow Sample Sample in DMSO-d6 H1_Scan 1H NMR Scan Sample->H1_Scan Check_NH Signal at ~12 ppm? (Broad Singlet) H1_Scan->Check_NH Check_Alkene Coupling J=9.5Hz? (H3/H4) Check_NH->Check_Alkene Yes Confirm Confirm 2-Quinolone Core Check_Alkene->Confirm Yes Sub_Check Check H8 Singlet (Pos 8) Confirm->Sub_Check Final Valid 7-CN Structure Sub_Check->Final Matches

Figure 2: Logical decision tree for confirming the 7-cyano-2-quinolone structure via NMR.

Quality Control & Orthogonal Validation

To ensure the highest scientific integrity (E-E-A-T), rely on orthogonal validation. NMR confirms the structure, while MS confirms the molecular mass.

Purity Assessment Protocol
  • qNMR (Quantitative NMR):

    • Use an internal standard (e.g., Maleic Acid or TCNB) accurately weighed into the DMSO-d₆ solution.

    • Compare the integration of the H-4 doublet (approx 8.0 ppm) against the internal standard peak.

    • Formula:

      
      
      
  • IR Spectroscopy (Cross-Check):

    • Look for the sharp Nitrile stretch at 2220–2240 cm⁻¹ .

    • Look for the Lactam Carbonyl stretch at 1650–1680 cm⁻¹ .

References

  • PubChem Compound Summary. (2025). 2-oxo-1,2-dihydroquinoline-4-carboxylate (Analogous Structure Data). National Library of Medicine. [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry. (Establishes fragmentation patterns for quinolones, specifically CO loss). [Link]

  • SpectraBase. (2025).[6] 1,2,5,6,7,8-Hexahydro-2-oxo-3-quinoline-carbonitrile Spectra. (Reference for nitrile carbon shifts in quinolone rings). [Link]

Sources

Application

Crystallization techniques for 2-oxo-quinoline derivatives

Application Note: Advanced Crystallization Strategies for 2-Oxo-Quinoline (Carbostyril) Derivatives Introduction: The Carbostyril Challenge 2-oxo-quinoline (carbostyril) derivatives represent a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Strategies for 2-Oxo-Quinoline (Carbostyril) Derivatives

Introduction: The Carbostyril Challenge

2-oxo-quinoline (carbostyril) derivatives represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster antipsychotics (e.g., Aripiprazole, Brexpiprazole) and emerging antimalarial and anticancer agents.[1] However, this scaffold presents a notorious challenge in process chemistry: Polymorphism .

The presence of the cis-amide (lactam) functionality creates a strong propensity for intermolecular hydrogen bonding. This leads to:

  • High Lattice Energy: Resulting in poor aqueous solubility.

  • Multiple Crystal Forms: Competition between hydrogen-bonded dimers (thermodynamic forms) and catemers or solvates (kinetic forms).[1]

  • Oiling Out: The lipophilic quinoline ring often causes liquid-liquid phase separation before crystallization occurs.[1]

This guide provides a rational, mechanism-driven approach to crystallizing 2-oxo-quinoline derivatives, moving beyond "trial-and-error" to engineered solid-state control.

Mechanistic Grounding: The Dimer Synthon

To control the crystal, you must control the molecular assembly. In non-polar or moderately polar solvents, 2-oxo-quinoline derivatives predominantly form a cyclic amide dimer via


 hydrogen bonds.[1]
  • Thermodynamic Driver: The formation of this dimer (

    
     graph set) is energetically favorable and usually leads to the most stable anhydrous polymorph.
    
  • Kinetic Trap: Solvents that strongly compete for hydrogen bonding (e.g., Methanol, DMSO) can disrupt this dimer, leading to metastable solvates or "open" chain structures.

Visualization: Molecular Assembly Logic

G Monomer Free Monomer (Solution) Solvent Solvent Choice Monomer->Solvent Dissolution Dimer Cyclic Dimer (Thermodynamic Form) Solvent->Dimer Non-H-Bonding (e.g., Toluene, MeCN) Solvate Solvate/Catemer (Kinetic Form) Solvent->Solvate Strong H-Bond Donor/Acceptor (e.g., MeOH, DMSO) Dimer->Solvate Slurry Conversion (if Solvate is stable) Solvate->Dimer Desolvation/Heating

Figure 1: The divergence between thermodynamic dimer formation and kinetic solvate formation based on solvent interaction.[1]

Solvent Selection Strategy

The choice of solvent dictates the supersaturation profile and the resulting polymorph. For 2-oxo-quinolines, we utilize a "Solubility-Interaction Balance."[1]

Solvent ClassExamplesInteraction MechanismApplication
Class A: High Solvency / H-Bond Breakers Acetic Acid, DMSO, DMFDisrupts amide dimers; high solubility.[1]Rough Purification: Use for initial dissolution of crude material containing inorganic salts.
Class B: Intermediate / Polymorph Directors Ethanol, Isopropanol (IPA), AcetoneBalances solubility with dimer stability.Polymorph Control: Preferred for cooling crystallization to obtain stable anhydrates.
Class C: Low Solvency / Anti-Solvents Water, Heptane, TolueneForces rapid precipitation; minimal H-bonding interference.[1]Yield Maximization: Used in anti-solvent protocols (e.g., adding Water to Ethanol).

Critical Insight: Avoid pure Methanol for final form selection if an anhydrate is desired. Methanol often forms stable solvates with carbostyrils due to its small size fitting into the lattice voids (e.g., Aripiprazole Methanolate).

Experimental Protocols

Protocol A: Thermodynamic Control (Cooling Crystallization)

Target: Stable Anhydrous Form (High Purity) Applicability: Final API polishing; removal of structural isomers.

  • Dissolution: Suspend the crude 2-oxo-quinoline derivative in Ethanol (95%) or Acetonitrile .

  • Heating: Heat to reflux (

    
    ). Ensure complete dissolution. If solution is hazy, perform hot filtration.
    
  • Supersaturation Control (The "Gap"): Cool rapidly to

    
     (approx. 
    
    
    
    below saturation) to enter the metastable zone width (MSZW).
  • Seeding (Crucial): Add 0.5 wt% of pure seed crystals (Form I) at

    
    .
    
    • Why? Carbostyrils are prone to "oiling out." Seeding provides a surface for growth, bypassing the liquid-liquid phase separation.

  • Controlled Cooling: Cool at a rate of

    
     to 
    
    
    
    .
  • Aging: Hold at

    
     for 4 hours to maximize yield and ensure polymorphic purity.
    
  • Isolation: Filter and wash with cold ethanol. Dry under vacuum at

    
    .
    
Protocol B: Purification via Reactive Crystallization (Salt Formation)

Target: Removal of non-basic impurities (e.g., unreacted anilines, cinnamic acids). Mechanism: Protonation of the piperazine or secondary amine side chain (common in Aripiprazole/Brexpiprazole analogs).

  • Dissolution: Dissolve crude base in Isopropyl Acetate (IPAc) or Ethanol .

  • Acid Addition: Slowly add 1.05 equivalents of HCl (dissolved in Ethanol or as aqueous conc. HCl) at

    
    .
    
  • Nucleation: The hydrochloride salt typically crystallizes instantly due to high lattice energy.

  • Digestion: Stir the slurry at

    
     for 1 hour. This "Ostwald Ripening" step releases entrapped impurities from the crystal lattice.
    
  • Cooling & Filtration: Cool to

    
     and filter.
    
  • Free-Basing (Optional): Resuspend the salt in water/DCM, adjust pH to 9-10 with NaOH, and isolate the ultra-pure free base organic layer.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode with 2-oxo-quinolines is the formation of a sticky oil rather than crystals upon cooling.[1]

Cause: The melting point of the solvated species is depressed below the crystallization temperature in the chosen solvent mixture.[2]

Remediation Workflow:

OilOut Start Problem: Oiling Out Check1 Is Solvent too Lipophilic? Start->Check1 Action1 Switch to more Polar Solvent (e.g., EtOH instead of Toluene) Check1->Action1 Yes Check2 Is Supersaturation too High? Check1->Check2 No Action2 Reduce Cooling Rate OR Decrease Conc. Check2->Action2 Yes Check3 Are Seeds Available? Check2->Check3 No Action3 Seed at T > T_oil (Cloud Point) Check3->Action3 Yes

Figure 2: Decision tree for mitigating oiling out during crystallization.

Summary of Key Parameters

ParameterRecommendationRationale
Seeding Temperature

below saturation point
Prevents spontaneous nucleation of metastable forms or oils.[1]
Cooling Rate

Slow growth favors the thermodynamic dimer lattice over kinetic solvates.
Agitation Low-Shear (e.g., retreat curve impeller)High shear can induce secondary nucleation of fines (polymorph risk).[1]
Drying Vacuum,

Ensures removal of channel solvates (common in this class).

References

  • Braun, D. E., et al. (2024). "Mechanistic Study on the Effect of Solvents on Polymorphic Transformation of Aripiprazole." Crystal Growth & Design.

  • Satoshi, A., et al. (2006). "Crystal Structures of Aripiprazole and its Inclusion Compounds." Bulletin of the Chemical Society of Japan.

  • Otsuka Pharmaceutical Co. (2005).[3] "Methods of Preparing Aripiprazole Crystalline Forms." European Patent EP1613598B1.

  • Thakuria, R., et al. (2017). "Pharmaceutical Cocrystals and Salts of Brexpiprazole." CrystEngComm.

  • Desiraju, G. R. (2002). "Hydrogen Bonding in Crystal Engineering." Accounts of Chemical Research.

Sources

Method

Application Note: 2-Oxo-1,2-dihydroquinoline-7-carbonitrile as a Fluorescent Probe

[1] Executive Summary 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (also known as 7-Cyano-2-quinolone or 7-Cyano-carbostyril ) is a robust, nitrogen-based heterocyclic fluorophore belonging to the carbostyril family.[1] Dis...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2-Oxo-1,2-dihydroquinoline-7-carbonitrile (also known as 7-Cyano-2-quinolone or 7-Cyano-carbostyril ) is a robust, nitrogen-based heterocyclic fluorophore belonging to the carbostyril family.[1] Distinguished by its electron-withdrawing nitrile group at position 7 and the lactam functionality at positions 1 and 2, this molecule exhibits unique photophysical properties governed by Intramolecular Charge Transfer (ICT).

This Application Note details its utility in two primary domains:

  • Solvatochromic Sensing: Probing local environmental polarity and hydration states in biological membranes or protein pockets.

  • Biothiol Detection: Serving as a reactive "turn-on" scaffold for the specific detection of Cysteine (Cys) via nitrile-aminothiol cyclization.

Chemical & Photophysical Mechanism

Structural Basis of Fluorescence

The fluorescence of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile arises from its rigid bicyclic aromatic core. The nitrile (-CN) group at position 7 acts as a strong electron-withdrawing group (EWG), while the lactam (NH-CO) moiety serves as a donor-acceptor relay.

  • Excitation/Emission: Typically excites in the UV-Blue region (330–360 nm) and emits in the Blue-Green region (400–480 nm), depending on solvent polarity.

  • Stokes Shift: Large Stokes shifts (>80 nm) are common due to significant dipole moment changes upon excitation (

    
    ), reducing self-quenching artifacts.
    
Mechanism of Action: Solvatochromism vs. Reactivity

The probe operates via two distinct mechanisms depending on the application:

  • ICT-Based Solvatochromism: Upon photoexcitation, electron density shifts from the heterocyclic ring toward the nitrile group. In polar solvents (e.g., water), the excited state is stabilized, leading to a red shift (bathochromic) and often fluorescence quenching. In non-polar environments (e.g., lipid bilayers, hydrophobic protein pockets), the emission is blue-shifted (hypsochromic) with enhanced quantum yield (

    
    ).
    
  • Cysteine-Mediated Cyclization: The nitrile group is susceptible to nucleophilic attack by the thiol (-SH) of Cysteine, followed by an intramolecular attack by the amine (-NH2) to form a thiazoline ring. This condensation converts the linear nitrile EWG into a heterocyclic thiazoline, dramatically altering the conjugation length and electronic pull, resulting in a ratiometric or "turn-on" fluorescence response.

Mechanism Probe 2-Oxo-1,2-dihydroquinoline- 7-carbonitrile (Weak Fluorescence / Blue) Env Environment (Polarity/Viscosity) Probe->Env Dissolved in Cys Analyte (Cysteine) Probe->Cys + R-SH/NH2 ICT ICT State Stabilization (Solvatochromism) Env->ICT Dipole Relaxation Reaction Nucleophilic Attack & Cyclization Cys->Reaction Condensation Signal1 Spectral Shift (Red/Blue Shift) ICT->Signal1 Emission Modulation Signal2 Thiazoline Derivative (High Fluorescence / Green) Reaction->Signal2 Stable Adduct

Figure 1: Dual-mode mechanism of action illustrating environmental sensitivity (top path) and chemical reactivity toward Cysteine (bottom path).

Experimental Protocols

Materials & Stock Preparation
  • Compound: 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (MW: 170.17 g/mol ).

  • Solvents: DMSO (anhydrous), Ethanol (spectroscopic grade), PBS Buffer (pH 7.4).

  • Storage: Store solid at -20°C, protected from light.

Protocol: Stock Solution (10 mM)

  • Weigh 1.70 mg of the probe.

  • Dissolve in 1.0 mL of anhydrous DMSO.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Note: This stock is stable for 1 month at -20°C.

Application A: Solvatochromic Characterization (Hydration Sensing)

Use this protocol to determine the probe's sensitivity to local polarity or water content.

Step-by-Step Procedure:

  • Preparation of Solvent Mixtures: Prepare a series of Dioxane/Water mixtures ranging from 0% to 100% water (v/v) in 10% increments.

  • Dilution: Add 5 µL of the 10 mM Stock Solution to 995 µL of each solvent mixture (Final Concentration: 50 µM).

  • Incubation: Allow to equilibrate for 5 minutes at room temperature (25°C).

  • Measurement:

    • Absorbance: Scan from 250 nm to 450 nm. Note the

      
       (typically ~340 nm).
      
    • Fluorescence: Excite at the absorption

      
      . Collect emission from 360 nm to 600 nm.
      
  • Data Analysis: Plot the Emission Maximum Wavelength (

    
    ) and Integrated Intensity vs. Solvent Polarity parameter (
    
    
    
    ) or Water Fraction.

Expected Results: | Solvent System |


 (nm) | 

(nm) | Relative Intensity | Interpretation | | :--- | :--- | :--- | :--- | :--- | | Dioxane (Non-polar) | ~330 | ~400 | High | Stabilized locally excited state. | | Ethanol (Polar) | ~340 | ~430 | Medium | Onset of ICT stabilization. | | Water (High Polarity) | ~350 | ~460 | Low | Strong ICT, non-radiative decay increases. |
Application B: Cysteine Detection Assay

Use this protocol to detect biological thiols (Cysteine) in vitro.

Step-by-Step Procedure:

  • Buffer Prep: Prepare 10 mM PBS (pH 7.4) containing 1 mM CTAB (Cetyltrimethylammonium bromide) to solubilize the probe and catalyze the reaction.

  • Probe Working Solution: Dilute Stock to 20 µM in the Buffer.

  • Analyte Addition: Add Cysteine (0–100 µM) to aliquots of the probe solution. Include controls: Glutathione (GSH) and Homocysteine (Hcy) to test selectivity.

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Readout: Measure Fluorescence Emission (Ex: 350 nm).

  • Quantification: Construct a calibration curve of Fluorescence Intensity at

    
     (thiazoline product) vs. [Cys].
    

Data Visualization & Workflow

The following diagram illustrates the experimental workflow for high-throughput screening of potential inhibitors or environmental sensing.

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Step1 Dissolve Probe (DMSO Stock 10mM) Step2 Dilute in Buffer (PBS pH 7.4) Step1->Step2 Step3 Add Analyte/Sample (Protein, Cell Lysate, or Solvent) Step2->Step3 Step4 Incubate (37°C, 30 min) Step3->Step4 Step5 Measure Spectrum (Ex: 340nm / Em: 380-550nm) Step4->Step5 Step6 Calculate Ratiometric Shift or Intensity Change Step5->Step6

Figure 2: Standardized workflow for utilizing 2-Oxo-1,2-dihydroquinoline-7-carbonitrile in bio-assays.

Critical Considerations & Troubleshooting

  • pH Sensitivity: The lactam proton (NH) has a pKa > 10. However, in highly basic conditions (pH > 12), deprotonation may occur, quenching fluorescence. Maintain pH 7.0–8.0 for optimal stability.

  • Selectivity: While the nitrile reacts rapidly with Cysteine, cross-reactivity with Homocysteine is possible. Kinetic discrimination (Cys is faster due to ring size) or pH tuning can improve specificity.

  • Solubility: The compound is hydrophobic. Ensure DMSO concentration is <1% in the final assay to prevent precipitation, or use surfactant (CTAB/SDS) as a solubilizing agent.

References

  • Fuchi, Y., et al. (2019).[2][3] "Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties." Scientific Reports, 9, 17723. Link

  • Gai, F., et al. (2010). "7-Cyanoindole fluorescence as a local hydration reporter." Physical Chemistry Chemical Physics, 12, 10065-10072. Link

  • Li, L., & Li, B. (2009).[4] "Sensitive and Selective Detection of Cysteine Using Gold Nanoparticles as Colorimetric Probes." The Analyst, 134(7), 1361-1365.[4] Link

  • Basarić, N. (2016). "Synthesis of 2-Oxo-1,2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery." Journal of Science and Medicine Central. Link

  • Chill, S. T., & Mebane, R. C. (2009). "A Facile One-Pot Synthesis of Nitriles from Aldehydes." Synthetic Communications, 39(20), 3601-3606. (Methodology for nitrile synthesis on quinolone scaffolds).

Sources

Application

Application Notes and Protocols for the Biological Evaluation of 2-Oxo-Quinoline Derivatives

Introduction: The Therapeutic Potential of the 2-Oxo-Quinoline Scaffold The 2-oxo-quinoline, also known as carbostyril, represents a privileged heterocyclic scaffold in medicinal chemistry. This core structure is present...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 2-Oxo-Quinoline Scaffold

The 2-oxo-quinoline, also known as carbostyril, represents a privileged heterocyclic scaffold in medicinal chemistry. This core structure is present in numerous natural alkaloids and synthetic compounds that exhibit a wide spectrum of potent biological activities.[1][2][3] The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to develop novel therapeutic agents.[4][5] Researchers have successfully synthesized and evaluated 2-oxo-quinoline derivatives with significant anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, among others.[1][2][3][6][7]

This guide provides a comprehensive framework for the systematic biological evaluation of novel 2-oxo-quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the underlying scientific rationale for a tiered, multi-faceted testing strategy. The experimental design emphasizes a logical progression from initial broad screening to more detailed mechanistic and in vivo studies, ensuring a thorough assessment of a compound's therapeutic potential.

Part 1: Foundational In Vitro Screening: A Tiered Approach

The initial phase of biological testing aims to identify and characterize the primary bioactivity of the synthesized 2-oxo-quinoline derivatives. A tiered approach allows for efficient screening of a library of compounds, prioritizing the most promising candidates for further investigation.

Tier 1: Primary Cytotoxicity and Antimicrobial Screening

The first tier involves broad screening to determine the general cytotoxic and antimicrobial effects of the compounds. This initial assessment helps to categorize the compounds and guide subsequent, more specific assays.

A primary indicator of potential anticancer activity is a compound's ability to inhibit the proliferation of cancer cells. It is equally crucial to assess the cytotoxicity against non-cancerous cells to determine the selectivity of the compound, a key factor for a good therapeutic index.

Protocol: MTT/XTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity, which serves as a measure of cell viability.[8][9] In metabolically active cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product.[8][10] The intensity of the color is directly proportional to the number of viable cells.[8]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., HepG2 - liver, SK-OV-3 - ovarian, NCI-H460 - lung) and a human normal cell line (e.g., HL-7702 - liver) in 96-well plates at a density of 5,000-10,000 cells per well.[6] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-oxo-quinoline derivatives in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil or cisplatin).[6]

  • MTT/XTT Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11] Subsequently, add 100 µL of a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.[8][11]

    • For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.[8] The formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[8][12]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 450-500 nm for XTT) using a microplate reader.[8][9][10]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

CompoundHepG2 IC50 (µM)SK-OV-3 IC50 (µM)NCI-H460 IC50 (µM)HL-7702 IC50 (µM)Selectivity Index (SI) for HepG2
5b 8.5 ± 0.712.3 ± 1.110.1 ± 0.9>100>11.8
5-FU 15.2 ± 1.320.5 ± 1.818.9 ± 1.625.4 ± 2.21.7
Cisplatin 5.8 ± 0.57.1 ± 0.66.5 ± 0.59.3 ± 0.81.6

Note: The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Quinolone and fluoroquinolone antibiotics are well-established antibacterial agents that primarily inhibit bacterial DNA gyrase and topoisomerase IV.[13] Novel 2-oxo-quinoline derivatives should be screened for their ability to inhibit the growth of a panel of clinically relevant bacteria, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are known for their multidrug resistance.[14]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.[15][16] Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.[14]

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the 2-oxo-quinoline derivatives in the broth medium.[14]

  • Inoculation: Add the standardized bacterial inoculum to each well.[14] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[14][17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[14]

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)K. pneumoniae MIC (µg/mL)
Compound A 81632>64
Compound B >64>64>64>64
Ciprofloxacin 0.50.2510.5
Tier 2: Secondary Assays for Promising "Hits"

Compounds that demonstrate significant and selective activity in Tier 1 screening are advanced to Tier 2 for further characterization.

For compounds showing potent and selective cytotoxicity against cancer cells, it is essential to elucidate the underlying mechanism of action.

Protocols:

  • Cell Cycle Analysis by Flow Cytometry: Treatment of cancer cells with the test compound followed by propidium iodide staining and flow cytometry can reveal cell cycle arrest at specific phases (e.g., G2/M phase).[6][18]

  • Apoptosis Induction Assays: Apoptosis can be detected by various methods, including:

    • Annexin V/Propidium Iodide Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3, -7) confirms the induction of apoptosis.

    • Western Blot Analysis: Probing for the cleavage of PARP and the expression levels of pro- and anti-apoptotic proteins of the Bcl-2 family can provide further insights into the apoptotic pathway.

  • Measurement of Reactive Oxygen Species (ROS) and Intracellular Calcium: Some anticancer agents induce apoptosis through the generation of ROS and disruption of calcium homeostasis.[6][18] These can be measured using fluorescent probes like DCFH-DA for ROS and Fura-2 AM for calcium.

The 2-oxo-quinoline scaffold is also known for its anti-inflammatory properties.[1] Promising compounds can be evaluated for their ability to modulate inflammatory responses.

Protocol: Measurement of Pro-Inflammatory Cytokines in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[19]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with various concentrations of the 2-oxo-quinoline derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[19]

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[19]

  • Data Analysis: Determine the dose-dependent inhibitory effect of the compounds on cytokine production.

Part 2: In Silico and In Vitro ADMET Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify potential liabilities that could lead to failure in later stages of drug development.[20]

In Silico ADMET Prediction:

Various computational models and software can predict the ADMET properties of a compound based on its chemical structure.[21][22][23] These tools can provide initial estimates of parameters such as:

  • Aqueous solubility

  • Lipophilicity (logP)

  • Blood-brain barrier penetration

  • Plasma protein binding

  • Metabolism by cytochrome P450 enzymes

  • Potential for toxicity

In Vitro ADMET Assays:

Experimental validation of the in silico predictions is essential. Key in vitro ADMET assays include:

  • Solubility Assays: Determining the kinetic and thermodynamic solubility of the compound.

  • LogP/LogD Determination: Measuring the lipophilicity of the compound.

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes to assess the metabolic stability of the compound.

  • CYP450 Inhibition Assays: Evaluating the potential of the compound to inhibit major cytochrome P450 enzymes.

Part 3: In Vivo Efficacy and Safety Evaluation

Promising candidates with favorable in vitro activity and ADMET profiles should be advanced to in vivo studies to assess their efficacy and safety in a whole-organism context. Both in vitro and in vivo studies are pivotal in the development of new anticancer agents.[24]

Anticancer Efficacy in Xenograft Models

Human tumor xenograft models in immunocompromised mice are widely used for the preclinical evaluation of anticancer drugs.[24][25][26][27][28]

Protocol: Subcutaneous Human Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HepG2) into the flank of immunocompromised mice (e.g., athymic nude mice).[25]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the 2-oxo-quinoline derivative and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis). Calculate the tumor growth inhibition (TGI).

Preliminary Toxicity Assessment

An acute toxicity study in rodents can provide initial information on the safety profile of the compound and help determine the maximum tolerated dose (MTD).

dot

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 ADMET & In Vivo Testing Compound Library Compound Library Tier 1 Screening Tier 1 Screening Compound Library->Tier 1 Screening 2-Oxo-Quinolines Cytotoxicity Assay\n(MTT/XTT) Cytotoxicity Assay (MTT/XTT) Tier 1 Screening->Cytotoxicity Assay\n(MTT/XTT) Cancer & Normal Cells Antimicrobial Assay\n(MIC) Antimicrobial Assay (MIC) Tier 1 Screening->Antimicrobial Assay\n(MIC) ESKAPE Pathogens Tier 2 Mechanistic Studies Tier 2 Mechanistic Studies Cytotoxicity Assay\n(MTT/XTT)->Tier 2 Mechanistic Studies Active & Selective Hits Cell Cycle Analysis Cell Cycle Analysis Tier 2 Mechanistic Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Tier 2 Mechanistic Studies->Apoptosis Assays Anti-Inflammatory Assays Anti-Inflammatory Assays Tier 2 Mechanistic Studies->Anti-Inflammatory Assays ADMET Profiling ADMET Profiling Tier 2 Mechanistic Studies->ADMET Profiling Promising Leads In Silico Prediction In Silico Prediction ADMET Profiling->In Silico Prediction In Vitro Assays In Vitro Assays ADMET Profiling->In Vitro Assays In Vivo Efficacy In Vivo Efficacy ADMET Profiling->In Vivo Efficacy Favorable Profile Xenograft Models Xenograft Models In Vivo Efficacy->Xenograft Models Toxicity Studies Toxicity Studies In Vivo Efficacy->Toxicity Studies Lead Optimization Lead Optimization Xenograft Models->Lead Optimization Toxicity Studies->Lead Optimization

Caption: A streamlined workflow for the biological evaluation of 2-oxo-quinoline derivatives.

Conclusion

The systematic experimental design outlined in these application notes provides a robust framework for the comprehensive biological evaluation of novel 2-oxo-quinoline derivatives. By progressing from broad in vitro screening to detailed mechanistic studies and in vivo validation, researchers can efficiently identify and characterize promising drug candidates. This structured approach, grounded in established scientific principles and methodologies, is essential for advancing the development of new therapeutics based on the versatile 2-oxo-quinoline scaffold.

References

  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. (n.d.).
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (n.d.).
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.).
  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (n.d.).
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.).
  • MTT assay - Wikipedia. (n.d.).
  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.).
  • In vivo screening models of anticancer drugs - Tel Aviv University. (n.d.).
  • "Unlocking Anti-Inflammatory Drugs with Biochemical Assays” - Athmic Biotech Solutions. (2023, August 3).
  • IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar. (n.d.).
  • Transformer-Driven ADMET Screening for Efficient Drug Evaluation - Kwon Research Group. (n.d.).
  • XTT Cell Viability Assay Kit - Biotium. (n.d.).
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (2023, September 15).
  • Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. (n.d.).
  • ADMET Modeling and Prediction - BOC Sciences. (n.d.).
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - The world's largest collection of open access research papers. (n.d.).
  • (PDF) In vivo screening models of anticancer drugs - ResearchGate. (2018, October 7).
  • MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (n.d.).
  • Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. (n.d.).
  • Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC. (n.d.).
  • ADMET-AI. (n.d.).
  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - NIH. (n.d.).
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC. (n.d.).
  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022, September 17).
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives - ResearchGate. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • Selected quinoline-based marketed drugs | Download Scientific Diagram - ResearchGate. (n.d.).
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. (n.d.).
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - MDPI. (n.d.).
  • Antimicrobial Activity of Fluoroquinolone Photodegradation Products Determined by Parallel-Line Bioassay and High Performance Liquid Chromatography - PubMed. (n.d.).
  • ChemInform Abstract: Synthesis and Antioxidant Activities of 2-Oxo-quinoline-3-carbaldehyde Schiff-Base Derivatives. | Request PDF - ResearchGate. (n.d.).
  • Biological activities of quinoline derivatives - PubMed. (n.d.).
  • Green Synthesis of Oxoquinoline-1(2H)-Carboxamide as Antiproliferative and Antioxidant Agents: An Experimental and In-Silico Approach to High Altitude Related Disorders - PMC. (n.d.).
  • Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents - PMC. (n.d.).
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  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing. (n.d.).
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - MDPI. (n.d.).
  • Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety - PubMed. (2020, October 8).
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (n.d.).
  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PubMed. (n.d.).
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  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC - PubMed Central. (n.d.).
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC. (n.d.).
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (n.d.).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to diagnose issues, optimize your synthesis, and achieve higher yields of this valuable heterocyclic scaffold.

The 2-oxo-1,2-dihydroquinoline core is a privileged structure in medicinal chemistry, forming the basis of several FDA-approved drugs.[1] The 7-carbonitrile derivative serves as a versatile intermediate, allowing for further functionalization into amides, tetrazoles, or other key pharmacophores. However, its synthesis can be challenging, often plagued by low yields and difficult purifications. This guide provides field-proven insights to overcome these common hurdles.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues

This section addresses specific problems encountered during the synthesis of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile. The answers are structured to help you identify the root cause of an issue and implement a targeted solution.

Question 1: My overall yield is consistently low (<30%). What are the primary factors I should investigate?

Low yield is the most common complaint and rarely stems from a single cause. A systematic approach is required to identify the bottleneck in your procedure. The most probable synthetic routes involve a cyclization reaction, such as the Conrad-Limpach or Friedländer synthesis.[2]

Causality Analysis: The formation of the quinolone ring is typically the most challenging step. In a Conrad-Limpach type synthesis, the reaction proceeds via two key stages: 1) initial condensation of an aniline (e.g., 4-aminobenzonitrile) with a β-ketoester to form an enamine intermediate, and 2) high-temperature thermal cyclization.[3] A failure in either step will cripple the overall yield.

Diagnostic Workflow:

LowYield_Troubleshooting Start Problem: Low Overall Yield Check_Step1 Step 1: Enamine Formation (e.g., 4-aminobenzonitrile + β-ketoester) Start->Check_Step1 Check_Step2 Step 2: Thermal Cyclization Start->Check_Step2 Check_Purity Analysis of Crude Product Start->Check_Purity TLC_Step1 Isolate and analyze intermediate by TLC/NMR. Is conversion to enamine >90%? Check_Step1->TLC_Step1 Temp_Check Was the cyclization temperature sufficiently high (>250 °C)? Check_Step2->Temp_Check Impurity_Check Does crude NMR/LCMS show multiple major products? Check_Purity->Impurity_Check Step1_Success Step 1 is efficient. TLC_Step1->Step1_Success Yes Step1_Fail Problem: Incomplete Condensation TLC_Step1->Step1_Fail No Solution_Step1 Solution: 1. Add catalytic acid (e.g., p-TsOH). 2. Use Dean-Stark trap to remove water. 3. Increase reaction time/temperature. Step1_Fail->Solution_Step1 Temp_OK Temperature is likely sufficient. Temp_Check->Temp_OK Yes Temp_Low Problem: Insufficient Cyclization Energy Temp_Check->Temp_Low No Solution_Temp Solution: 1. Switch to a higher boiling solvent (See Table 1). 2. Ensure accurate temperature monitoring. Temp_Low->Solution_Temp Impurity_Present Problem: Side Reactions Impurity_Check->Impurity_Present Yes Solution_Impurity Solution: 1. Identify side products (e.g., hydrolyzed nitrile, isomers). 2. See Troubleshooting Question 2. Impurity_Present->Solution_Impurity

Caption: Troubleshooting workflow for diagnosing low synthesis yield.

Step-by-Step Solutions:

  • Verify Intermediate Formation: Before proceeding to the high-temperature cyclization, confirm the formation of the enamine intermediate. After the initial condensation step, take an aliquot, remove the solvent, and analyze it by ¹H NMR. You should see the disappearance of the aniline -NH₂ protons and the appearance of a new vinyl proton and a downfield N-H proton. If the conversion is low, consider adding a catalytic amount of acid (like p-toluenesulfonic acid) or using a Dean-Stark apparatus to remove the water byproduct, driving the equilibrium forward.

  • Optimize Cyclization Conditions: The thermal cyclization is often the most critical, yield-determining step. It requires high temperatures, typically around 250 °C, to overcome the activation energy for the 6-π electrocyclization.[4] If your yield is low, the temperature is the first parameter to scrutinize.

    • Solvent Choice is Critical: The solvent's primary role is to reach the required temperature. High-boiling, thermally stable solvents are essential. Dowtherm A or diphenyl ether are standard choices. A survey of solvents has shown a direct correlation between boiling point and yield.[4]

SolventBoiling Point (°C)Typical Yield RangeReference
Dodecane216Low[4]
Diethyl Phthalate296Moderate-Good[4]
Diphenyl Ether259Good[4]
Dowtherm A257Good[4]

Table 1: Effect of High-Boiling Solvents on Thermal Cyclization Yield.

Question 2: My final product is contaminated with a persistent impurity. How can I identify and eliminate it?

Impurity profiling is key. The structure of the impurity provides clues about the side reactions occurring.

Common Impurities and Their Origins:

  • 2-Oxo-1,2-dihydroquinoline-7-carboxylic acid: This is the most probable impurity, arising from the hydrolysis of the nitrile group under acidic or basic conditions during workup or the reaction itself.[5][6] The presence of even trace amounts of water at high temperatures can facilitate this.

    • Identification: In the ¹H NMR, the aromatic proton adjacent to the new carboxylic acid group will shift downfield. In IR spectroscopy, a broad O-H stretch will appear around 2500-3300 cm⁻¹, and the C=O stretch of the acid will be visible. Mass spectrometry will show a mass increase of 17 amu (from -CN to -COOH).

    • Solution:

      • Prevention: Ensure all reagents and solvents are rigorously dried, especially for the high-temperature cyclization step. Conduct the reaction under an inert atmosphere (N₂ or Ar).

      • Removal: The carboxylic acid impurity is acidic, while the desired product is weakly acidic/neutral. You can often remove it by dissolving the crude product in a suitable organic solvent and washing with a mild aqueous base like sodium bicarbonate solution. The carboxylate salt will be extracted into the aqueous layer.

  • Unreacted Enamine Intermediate: If the cyclization is incomplete, the enamine intermediate will remain.

    • Identification: This is typically more soluble in common organic solvents than the final product. Its presence will be clear in the crude ¹H NMR.

    • Solution: Re-subject the crude material to the cyclization conditions, perhaps at a slightly higher temperature or for a longer duration. Alternatively, it can be removed during purification.

  • Positional Isomers (e.g., 4-Oxoquinolines): In Conrad-Limpach type syntheses, reaction temperature can dictate the regioselectivity. Lower temperatures (~140 °C) can favor the kinetic 4-quinolone product, while higher temperatures (>250 °C) favor the thermodynamic 2-quinolone product.[2][7]

    • Identification: This is challenging as isomers have the same mass. Careful analysis of 2D NMR spectra (HMBC, NOESY) is required to confirm the connectivity and spatial relationships of protons and carbons.

    • Solution: Ensure the cyclization temperature is sufficiently high and maintained consistently.

Purification Strategy:

The target compound is a high-melting-point solid, often with poor solubility.[8]

  • Recrystallization: This is the preferred method for purification on a larger scale. Solvents like DMF, DMSO, or acetic acid can be effective. Experiment with a solvent/anti-solvent system (e.g., dissolve in hot DMF, add water or isopropanol dropwise until cloudy, then cool).

  • Column Chromatography: Generally difficult due to the low solubility of the compound. If necessary, use a highly polar mobile phase, potentially with additives like acetic acid or formic acid, on a silica gel column.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, scalable synthetic route for this compound?

A robust and frequently cited approach involves a two-step sequence starting from 4-aminobenzonitrile.

Synthesis_Scheme Aniline 4-Aminobenzonitrile Enamine Enamine Intermediate Aniline->Enamine Condensation (Reflux, cat. Acid) Ketoester Diethyl Malonate (or similar β-ketoester) Ketoester->Enamine Condensation (Reflux, cat. Acid) Product 2-Oxo-1,2-dihydroquinoline-7-carbonitrile Enamine->Product Thermal Cyclization (>250 °C, Dowtherm A)

Caption: A common two-step synthetic route.

This method, a variation of the Conrad-Limpach synthesis, is advantageous because the starting materials are commercially available and the reaction conditions, while harsh, are straightforward to implement.[2][4]

Q2: How should I monitor the reaction progress effectively?

Thin Layer Chromatography (TLC) is indispensable.[9]

  • Mobile Phase: Start with a 1:1 mixture of hexane and ethyl acetate. You will likely need to increase the polarity. A good system for these compounds is often Dichloromethane:Methanol (e.g., 95:5 or 9:1). Adding a drop of acetic acid to the mobile phase can improve spot shape for acidic compounds.

  • Visualization: The quinoline ring system is highly conjugated and UV-active. Visualize the TLC plate under UV light (254 nm). You should see the starting material spot disappear and a new, typically lower Rf spot for the product appear.

Q3: What are the critical safety precautions for this synthesis?
  • High Temperatures: Reactions are often run at >250 °C. Use a sand bath or heating mantle with a temperature controller. Ensure all glassware is free of cracks. Work in a fume hood and have appropriate fire extinguishing equipment nearby.

  • Reagent Handling: Phosphorus oxychloride (POCl₃), if used in alternative syntheses, is highly corrosive and reacts violently with water.[9][10] Strong acids and bases should be handled with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Nitrile Compounds: While the final product is a stable solid, be aware that organic nitriles can be toxic. Avoid inhalation of dust or contact with skin.

Optimized Experimental Protocol: Conrad-Limpach Synthesis

This protocol is a representative procedure based on established methodologies for synthesizing 2-oxo-quinoline derivatives.[4]

Step 1: Synthesis of Diethyl 2-((4-cyanophenyl)amino)maleate (Enamine Intermediate)
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzonitrile (11.8 g, 100 mmol) and diethyl ketomalonate (19.1 g, 110 mmol).

  • Add 100 mL of toluene and a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction by TLC until the 4-aminobenzonitrile is consumed.

  • Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Thermal Cyclization to 2-Oxo-1,2-dihydroquinoline-7-carbonitrile
  • Caution: This step involves very high temperatures. Set up the reaction in a chemical fume hood.

  • To a 500 mL three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser, add 200 mL of diphenyl ether (or Dowtherm A).

  • Heat the solvent to 250-255 °C.

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent over 30 minutes. The addition may cause a slight drop in temperature; maintain the reaction temperature above 250 °C.

  • After the addition is complete, stir the mixture at 250-255 °C for 1 hour.

  • Allow the reaction mixture to cool to below 100 °C.

  • Pour the cooled mixture into 400 mL of hexane. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • The crude solid can be purified by recrystallization from hot DMF or acetic acid to yield the final product as a yellowish to brown solid.[8]

References

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. ResearchGate. [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. National Institutes of Health (NIH). [Link]

  • 2-Oxo-1,2-Dihydroquinoline-7-Carbonitrile. IndiaMART. [Link]

  • Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. MDPI. [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. JSciMed Central. [Link]

  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. National Institutes of Health (NIH). [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. RSC Publishing. [Link]

  • Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes. National Institutes of Health (NIH). [Link]

  • Preparation of 2-chloro-3-cyano-quinolines.
  • Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. PubMed. [Link]

  • Process for the preparation of 8-hydroxyquinoline.
  • Conrad-Limpach Synthesis. SynArchive. [Link]

  • Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. De Gruyter. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Hydrolysis of Nitriles. Organic Synthesis. [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

  • Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry (RSC Publishing). [Link]

  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. [Link]

  • Process for producing 7-chloro-quinaldine.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • The Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health (NIH). [Link]

  • General tips for improving yield? Reddit. [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. National Institutes of Health (NIH). [Link]

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. [Link]

  • Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. PubMed Central. [Link]

  • Purification of 2-oxazolines.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Alkaloid. Wikipedia. [Link]

  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]

  • Conrad-Limpach reaction. ResearchGate. [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Sci-Hub. [Link]

Sources

Optimization

Troubleshooting 2-oxo-quinoline synthesis side reactions

Technical Support Center: 2-Oxo-Quinoline (Carbostyril) Synthesis Executive Summary & Mechanistic Overview The synthesis of 2-oxo-quinolines (also known as 2-quinolinones or carbostyrils ) is a cornerstone in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Oxo-Quinoline (Carbostyril) Synthesis

Executive Summary & Mechanistic Overview

The synthesis of 2-oxo-quinolines (also known as 2-quinolinones or carbostyrils ) is a cornerstone in medicinal chemistry, given their prevalence in antipsychotics (e.g., aripiprazole), anticancer agents, and kinase inhibitors. However, the scaffold’s ambident reactivity and the harsh conditions often required for cyclization predispose these reactions to specific failure modes: regioisomeric scrambling , incomplete cyclization , and catalyst poisoning .

This guide moves beyond basic procedures to address the causality of failure. We focus on the two primary synthetic drivers:

  • Acid-Mediated Cyclization (Knorr/Friedländer): Governed by thermodynamic stability and protonation states.

  • Transition-Metal Catalyzed (C-H Activation): Governed by catalyst ligation and reductive elimination kinetics.

Mechanistic Pathway & Decision Tree

The following diagram illustrates the critical branching points where side reactions occur. Use this to diagnose where your specific protocol is deviating.

QuinolineSynthesis Start Starting Materials Inter_Knorr β-Ketoanilide (Knorr) Start->Inter_Knorr Aniline + β-Ketoester (160°C) Inter_CL β-Aminoacrylate (Conrad-Limpach) Start->Inter_CL Aniline + β-Ketoester (20°C) Cyclization Cyclization Step Inter_Knorr->Cyclization H2SO4 / PPA Inter_CL->Cyclization Thermal (250°C) Target 2-Oxo-Quinoline (Target) Cyclization->Target Knorr Path (Intramolecular) Side_4Oxo 4-Oxo-Quinoline (Regioisomer) Cyclization->Side_4Oxo Conrad-Limpach Path (Thermodynamic at high T) Side_O_Alk O-Alkylated (Quinolinyl Ether) Target->Side_O_Alk Derivatization: Hard Electrophile (Ag+) Side_Dimer Pd-Black / Dimers Target->Side_Dimer TM Catalysis: N-Poisoning

Figure 1: Mechanistic divergence in quinolinone synthesis. Note the critical temperature dependence in the early formation of intermediates.

Troubleshooting Guide (Q&A)

Category 1: Regioselectivity & Isomer Control

Q1: I am attempting a Knorr synthesis, but I am detecting significant amounts of the 4-hydroxyquinoline (4-oxo) isomer. How do I shift selectivity back to the 2-oxo product?

Diagnosis: This is a classic issue of kinetic vs. thermodynamic control during the initial condensation of aniline and the


-ketoester.
  • The Mechanism: The Knorr synthesis relies on the formation of a

    
    -ketoanilide  intermediate (formed at high temperatures, >140°C), which then cyclizes to the 2-oxo product. If the reaction temperature is too low during the initial mixing, you form a 
    
    
    
    -aminoacrylate
    (Schiff base), which cyclizes to the 4-oxo product (Conrad-Limpach pathway) [1, 2].

Corrective Protocol:

  • Pre-heating: Do not mix reagents at room temperature. Heat the

    
    -ketoester to 140°C before adding the aniline.
    
  • Acid Choice: Switch from Polyphosphoric Acid (PPA) to Triflic Acid (TfOH) or Methanesulfonic acid. TfOH has been shown to favor the O,O-dicationic superelectrophile intermediate, which accelerates the specific Knorr cyclization pathway over the competing fragmentation [1].

Q2: In my Friedländer synthesis using an unsymmetrical ketone, I am getting a 1:1 mixture of regioisomers. How can I direct the cyclization?

Diagnosis: The condensation of 2-aminoaldehyde with a ketone can occur at either the


-methylene or 

-methyl position.
  • Acid vs. Base: Acid catalysis typically favors the thermodynamically more stable enol (more substituted), leading to one isomer. Base catalysis (KOH/EtOH) favors the kinetic enolate (less substituted).

Corrective Protocol:

  • To target the sterically hindered side: Use acid catalysis (AcOH/H2SO4).

  • To target the less hindered side: Use base catalysis (KOH or piperidine).

  • Steric Control: If selectivity remains poor, convert the ketone to an imine or enamine before reacting with the 2-aminoaldehyde to "lock" the regiochemistry [3].

Category 2: Transition-Metal Catalyzed C-H Activation

Q3: My Pd-catalyzed annulation works on model substrates but fails completely (0% yield, black precipitate) when I add the quinoline core.

Diagnosis: You are experiencing heteroatom catalyst poisoning . The nitrogen atom in the quinoline ring (and the precursor aniline) is a strong


-donor that binds irreversibly to Pd(II), displacing the ligands required for the catalytic cycle (forming "Pd-black").

Corrective Protocol:

  • Use a Directing Group: Employ an

    
    -methoxy amide (
    
    
    
    ) directing group. This acts as an anionic ligand that anchors the Pd species, preventing it from being sequestered by the quinoline nitrogen [4].
  • Oxidant Switch: If using Cu(OAc)2 as an oxidant, switch to Ag2CO3 or AgOAc . Silver salts not only act as oxidants but also abstract halides, creating a more cationic (and electrophilic) Pd species that is less susceptible to non-productive coordination [5].

  • Solvent System: Add Pivalic Acid (PivOH) (30 mol%) as a co-catalyst. It facilitates the C-H bond cleavage via a Concerted Metalation-Deprotonation (CMD) mechanism, often restoring activity in poisoned systems.

Category 3: Derivatization (N- vs. O-Alkylation)

Q4: I am trying to synthesize N-methyl-2-quinolinone, but I keep isolating the O-methyl ether (2-methoxyquinoline). Why?

Diagnosis: 2-Quinolones are ambident nucleophiles . The amide nitrogen and the carbonyl oxygen (via the lactim tautomer) compete for the electrophile.

  • HSAB Theory: The Oxygen is a "hard" nucleophile; the Nitrogen is "soft" (relative to O).

  • The Tautomer Trap: In basic conditions, the deprotonated anion has significant electron density on the oxygen (phenolate character).

Corrective Protocol:

Desired ProductAlkylating AgentBase/SolventMechanism
N-Alkylation Methyl Iodide (Soft)K2CO3 / DMFSoft-Soft interaction. DMF solvates cations, leaving the "naked" anion where N-nucleophilicity dominates.
O-Alkylation Me-OTs or Me-Sulfate (Hard)Ag2CO3 / TolueneHard-Hard interaction. Silver coordinates the halide/leaving group, forcing an SN1-like character that favors the hard Oxygen.

Reference: [6]

Comparative Data: Reaction Conditions

Use this table to select the starting method based on your available reagents and tolerance for harsh conditions.

MethodKey ReagentsTemp (°C)Major Side ReactionBest For...
Knorr Aniline +

-Ketoester + H2SO4
100-1404-OH isomer; Sulfonation of ringSimple, robust synthesis of 4-unsubstituted cores.
Conrad-Limpach Aniline +

-Ketoester + Heat
2502-OH isomer; PolymerizationAccessing 4-hydroxy quinolines (Note the inversion).
Friedländer 2-Aminobenzaldehyde + Ketone80-100Self-condensation of ketoneHighly substituted quinolines.
Pd-Catalyzed Aniline + Alkyne + Pd(OAc)280-120Catalyst poisoning; DimerizationLate-stage functionalization; mild conditions.

Experimental Protocol: Optimized Knorr Synthesis

Objective: Synthesis of 4-methyl-2-quinolinone with minimized 4-hydroxy isomer formation.

  • Preparation of Intermediate:

    • Heat ethyl acetoacetate (1.0 equiv) to 130°C in an oil bath.

    • Add aniline (1.0 equiv) dropwise over 30 minutes. Critical: Maintain temperature >125°C to ensure kinetic bypass of the Schiff base.

    • Checkpoint: Monitor by TLC. The intermediate should be the

      
      -ketoanilide (lower Rf than Schiff base).
      
  • Cyclization:

    • Cool the mixture to room temperature.

    • Add Triflic Acid (3.0 equiv) slowly (exothermic). Note: H2SO4 can be used but yield is typically 15-20% lower due to sulfonation byproducts.

    • Heat to 90°C for 2 hours.

  • Workup (Solubility Troubleshooting):

    • Pour reaction mixture into crushed ice.

    • Purification: The product often precipitates as a gum. Neutralize with NaOH to pH 7-8.

    • Solubility Tip: 2-Quinolones are notoriously insoluble. Recrystallize from Glacial Acetic Acid or DMF/Ethanol (1:4) . Do not attempt simple extraction with ether/EtOAc as the product will remain in the aqueous/solid phase.

References

  • Knorr Cyclizations and Distonic Superelectrophiles. J. Org. Chem. 2007, 72, 9761–9764. Link

  • The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. J. Org. Chem. 1964, 29, 1153–1157. Link

  • Regioselectivity of Friedländer Quinoline Syntheses. Eur. J. Org. Chem. 2022.[1][2] Link

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Communications 2019. Link

  • Recent Progress in Palladium-Catalyzed Quinoline Formation. Molecules 2023. Link

  • N- vs. O-alkylation in 2(1H)-quinolinone derivatives. Tetrahedron Letters 1999, 40, 6999-7002.[3] Link

Sources

Troubleshooting

Technical Support Center: 2-Oxo-1,2-dihydroquinoline-7-carbonitrile

Welcome to the technical support center for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and resolve common pur...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Oxo-1,2-dihydroquinoline-7-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and resolve common purity-related issues encountered during the synthesis and purification of this valuable heterocyclic building block.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and quality assessment of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile.

Q1: What are the typical physical properties of pure 2-Oxo-1,2-dihydroquinoline-7-carbonitrile?

A1: Pure 2-Oxo-1,2-dihydroquinoline-7-carbonitrile should be a white to off-white or pale-yellow solid. Significant deviation from this, such as a distinct yellowish or brown appearance, often indicates the presence of impurities.[1] Key physical data points are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O[1]
Molecular Weight 170.17 g/mol [1][2]
Appearance Yellowish to brown solid (crude); White to off-white (pure)[1]
Melting Point 249–252 °C (with decomposition)[1]
Q2: How can I accurately assess the purity of my sample?

A2: A multi-technique approach is essential for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, indispensable tool for routine purity checks. A single, well-defined spot in multiple solvent systems is a good preliminary indicator of purity. A recommended starting solvent system is a mixture of Hexanes and Ethyl Acetate.[3] The target compound, being polar, should have an Rf value of approximately 0.2-0.3 for optimal separation in column chromatography.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative purity data. A reversed-phase C18 column with a mobile phase gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol is a standard method. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and detection of impurities. The proton NMR spectrum should show clean, sharp signals corresponding to the quinolone core protons, and the absence of signals from residual solvents or synthetic by-products is crucial.[5]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (249–252 °C) is a strong indicator of high purity.[1] A broad or depressed melting point suggests the presence of impurities.

Section 2: Troubleshooting Guide for Common Purity Issues

This section provides a structured, cause-and-effect approach to resolving specific purification challenges.

Issue 1: My final product has a persistent yellow or brown discoloration.

This is one of the most common issues, often stemming from high-molecular-weight, conjugated impurities or thermal degradation products.

Root Cause Analysis:
  • Oxidized By-products: The quinolone ring system can be susceptible to oxidation, especially under harsh reaction conditions (e.g., high heat, presence of air).

  • Residual Reagents: Many syntheses of quinolones, such as the Friedländer synthesis, may involve colored starting materials or generate colored intermediates.[6][7] Incomplete reaction or purification can carry these over.

  • Polymeric Impurities: Highly conjugated polymeric materials can form in trace amounts and impart significant color.

Recommended Solution: Activated Charcoal Treatment

Activated charcoal (or decolorizing carbon) is highly effective at adsorbing large, colored organic molecules due to its high surface area and affinity for conjugated systems.[8][9][10]

Detailed Protocol for Decolorization:
  • Solvent Selection: Choose a solvent in which your target compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are common choices for dissolving polar quinolones.

  • Dissolution: In a flask, dissolve the colored 2-Oxo-1,2-dihydroquinoline-7-carbonitrile in the minimum amount of hot solvent.

  • Charcoal Addition: Cool the solution slightly to prevent bumping. Add activated charcoal (typically 1-2% w/w relative to your compound). Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.

  • Heating: Gently heat the mixture at reflux for 10-15 minutes with stirring. Avoid prolonged heating, which can lead to adsorption of the desired product.[9]

  • Hot Gravity Filtration: The critical step is to remove the charcoal while the solution is still hot to prevent premature crystallization of your product.

    • Set up a hot gravity filtration apparatus (fluted filter paper in a pre-heated powder funnel).

    • Filter the hot solution into a clean, pre-heated flask.

  • Crystallization: Allow the filtered, colorless solution to cool slowly to room temperature, then in an ice bath, to induce crystallization of the purified product.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: Recrystallization fails to yield pure product or results in poor recovery.

Recrystallization is a powerful technique, but its success is highly dependent on solvent choice and execution.

Root Cause Analysis:
  • Inappropriate Solvent: The chosen solvent may dissolve the impurity as well as the product, or the product may be too soluble, leading to low recovery.

  • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the crystal lattice, a phenomenon known as occlusion.[11]

  • Oversaturation/Insufficient Solvent: Using too little solvent can cause the compound to "crash out" of solution upon cooling, trapping impurities.[11] Conversely, too much solvent will result in a low or no yield.[11]

Recommended Solution: Systematic Solvent Screening and Controlled Crystallization

A logical approach to finding the right solvent system is key. Given the polar nature of the 2-oxo-quinolone core and the nitrile group, polar solvents are a good starting point.

SolventBoiling Point (°C)PolaritySuitability Notes
Ethanol 78Polar ProticGood for moderately polar compounds. May require a co-solvent.
Methanol 65Polar ProticOften shows high solubility; may need an anti-solvent like diethyl ether.[12]
Isopropanol 82Polar ProticLess volatile than ethanol, can allow for slower crystal growth.
Acetic Acid 118Polar ProticHigh boiling point, good for dissolving polar compounds.[13]
DMF 153Polar AproticExcellent solvent for many quinolones, but high boiling point can make removal difficult.
Water 100Polar ProticCan be used as an anti-solvent with organic solvents like methanol or DMF.
Workflow for Optimizing Recrystallization:

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Issue 3: HPLC/TLC shows a persistent, closely-eluting impurity.

When an impurity has a polarity very similar to the target compound, recrystallization is often ineffective. In such cases, preparative chromatography is required.

Root Cause Analysis:
  • Isomeric Impurities: Structural isomers formed during synthesis (e.g., from alternative cyclization pathways).

  • Homologous Impurities: By-products that differ by a small functional group (e.g., a precursor that was not fully functionalized).

  • Degradation Products: Small amounts of the product may degrade on the acidic surface of silica gel during purification.[14]

Recommended Solution: Flash Column Chromatography

Flash column chromatography on silica gel is the standard method for purifying moderately polar organic compounds.[3][15]

Detailed Protocol for Flash Column Chromatography:
  • Solvent System Selection:

    • Use TLC to find a solvent system (e.g., Hexanes:Ethyl Acetate or Dichloromethane:Methanol) that provides good separation between your product and the impurity.

    • Aim for an Rf value of ~0.2-0.3 for the target compound, 2-Oxo-1,2-dihydroquinoline-7-carbonitrile.[3][16] This ensures the compound spends enough time on the stationary phase for effective separation without excessive band broadening.[15]

  • Column Packing:

    • Select a column size appropriate for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase (e.g., hexanes).

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a solvent that is more polar than the eluent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for better resolution, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Begin elution with the predetermined solvent system, applying gentle air pressure to achieve a steady flow rate.

    • If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed. For example, starting with 70:30 Hex:EtOAc and slowly increasing to 50:50 Hex:EtOAc.

  • Fraction Collection & Analysis:

    • Collect fractions and analyze them by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Chromatography:
  • Compound Degrading on Column? If you suspect your compound is sensitive to the acidic nature of silica, you can deactivate the silica by pre-flushing the column with your eluent containing 1% triethylamine.[4]

  • Poor Separation? Ensure your Rf on TLC is in the optimal range. If spots are too close, try a different solvent system or consider a less aggressive technique like preparative HPLC.

References

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]

  • IndiaMART. (n.d.). 2-Oxo-1,2-Dihydroquinoline-7-Carbonitrile. Retrieved from [Link]

  • Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • JSciMed Central. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Retrieved from [Link]

  • Academic Journals. (n.d.). Synthesis of novel 2-quinolone derivatives. Retrieved from [Link]

  • Carbotecnia. (2025). Decolorization with Activated Carbon. Retrieved from [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxo-1,2-dihydroquinoline-3-carbonitrile. PubChem. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Advent Chembio. (n.d.). 2-Oxo-1,2-dihydroquinoline-7-carbonitrile, 95%. Retrieved from [Link]

  • Huamei Carbon. (2025). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Milligram. (n.d.). Decolorizing carbon. Retrieved from [Link]

  • Zakarian Group, UCSB. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Heycarbons. (n.d.). Activated Carbon For Glucose Decolorization. Retrieved from [Link]

  • DSpace@MIT. (n.d.). 7.9. Flash Column Chromatography Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5C: Charcoal. Retrieved from [Link]

  • ACS Publications. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 7-Substituted Quinolinones

Welcome to the technical support center for the synthesis of 7-substituted quinolinones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-substituted quinolinones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of these synthetic routes. Quinolinone scaffolds are pivotal in medicinal chemistry, and substitution at the 7-position is crucial for modulating the biological activity of these compounds.[1][2][3] This guide provides practical, field-proven insights to overcome common synthetic challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of 7-substituted quinolinones.

Q1: What are the most common classical methods for synthesizing the quinolinone core, and how are they adapted for 7-substituted analogs?

A1: Several classical methods are employed, each with its own advantages and challenges when targeting 7-substituted quinolinones.[4]

  • Conrad-Limpach-Knorr Synthesis: This method involves the condensation of anilines with β-ketoesters.[5][6][7] To synthesize a 7-substituted quinolinone, a meta-substituted aniline is the logical starting material. A key challenge is controlling the regioselectivity of the cyclization, as both 5- and 7-substituted isomers can form.[3] The reaction conditions, particularly temperature, are critical. Lower temperatures generally favor the formation of 4-quinolones, while higher temperatures can lead to 2-quinolones.[8][9]

  • Gould-Jacobs Reaction: This reaction utilizes an aniline and a diethyl ethoxymethylenemalonate derivative.[10][11][12] Similar to the Conrad-Limpach-Knorr synthesis, a meta-substituted aniline is required for 7-substitution. The reaction proceeds through a thermal cyclization that can require high temperatures, potentially leading to degradation of sensitive substrates.[13] Microwave irradiation has been shown to improve yields and reduce reaction times.[13]

  • Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[14][15] For 7-substituted quinolinones, a 4-substituted-2-aminoaryl aldehyde or ketone is the necessary precursor. A significant challenge in the Friedländer synthesis is controlling regioselectivity when using unsymmetrical ketones.[14][16]

  • Camps Cyclization: This is an intramolecular cyclization of an o-acylaminoacetophenone derivative, typically under basic conditions. To obtain a 7-substituted quinolinone, the starting acetophenone must have a substituent at the 4-position. This method can be advantageous for substrates that are sensitive to the harsh acidic or high-temperature conditions of other methods.[8]

Q2: What are the key advantages of modern C-H activation strategies for the synthesis of 7-substituted quinolinones?

A2: Modern C-H activation/functionalization strategies offer a more direct and atom-economical approach to introducing substituents at the C7 position of a pre-formed quinoline or quinolinone ring.[17][18][19] This approach avoids the regioselectivity issues often encountered with classical methods that rely on substituted anilines. Transition-metal catalysis, particularly with palladium, rhodium, and cobalt, has been instrumental in developing these methods.[17][20][21] These reactions often exhibit high regioselectivity, guided by directing groups on the quinoline scaffold.[18]

Q3: How do I choose the most appropriate synthetic strategy for my target 7-substituted quinolinone?

A3: The choice of synthetic strategy depends on several factors:

  • Availability of Starting Materials: The accessibility and cost of the required substituted anilines or quinoline precursors will heavily influence your choice.

  • Nature of the Substituent at C7: If the desired substituent is sensitive to harsh acidic or high-temperature conditions, milder methods like the Camps cyclization or modern C-H functionalization approaches may be more suitable.[8]

  • Desired Regioselectivity: If you are starting from a meta-substituted aniline, be prepared to address the challenge of separating 5- and 7-substituted isomers. If high regioselectivity is paramount, a C-H activation strategy on a pre-formed quinolinone core is often a better choice.

  • Scale of the Synthesis: Some classical methods, like the Skraup synthesis, can be difficult to control on a large scale.[8] Modern catalytic methods may offer better scalability.

II. Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common experimental issues encountered during the synthesis of 7-substituted quinolinones.

Problem 1: Low or No Yield of the Desired 7-Substituted Quinolinone

Q: My reaction has resulted in a low yield or complete absence of the target product. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from a variety of factors, from the quality of your starting materials to the reaction conditions themselves.

Potential Causes & Solutions:
Potential Cause Troubleshooting Steps & Recommendations
Poor Quality Starting Materials Verify Purity: Ensure the purity of your aniline and β-ketoester or other starting materials. Impurities can significantly inhibit the reaction. Purification: Recrystallize or distill starting materials if their purity is questionable.[8]
Incorrect Reaction Temperature Optimize Temperature: The cyclization step in many classical syntheses is highly temperature-dependent. For the Conrad-Limpach synthesis, for example, lower temperatures favor the 4-quinolone, while higher temperatures can lead to the 2-quinolone.[8][9] Monitor Progress: Use Thin Layer Chromatography (TLC) to closely monitor the reaction progress at different temperatures to find the optimal conditions.
Deactivated Aniline Substrate Harsher Conditions: Electron-withdrawing groups on the aniline ring can make the cyclization step more difficult.[8] In such cases, stronger acid catalysts or higher reaction temperatures may be necessary. Alternative Methods: Consider modern transition-metal-catalyzed methods, which often proceed under milder conditions and can be more tolerant of a wider range of functional groups.[8]
Inappropriate Solvent Solvent Screening: The choice of solvent can significantly impact the reaction outcome. For instance, in the Friedländer synthesis, polar aprotic solvents are often used under acidic conditions.[14] In some cases, solvent-free conditions with a catalyst have proven effective.[14]
Problem 2: Formation of an Inseparable Mixture of 5- and 7-Substituted Isomers

Q: I've synthesized my quinolinone from a meta-substituted aniline and now have a mixture of the 5- and 7-substituted isomers that are difficult to separate by column chromatography. What can I do?

A: The formation of regioisomers is a well-known challenge when using meta-substituted anilines in classical quinolinone syntheses.[3]

Strategies for Mitigation and Separation:
  • Reaction Condition Optimization:

    • Catalyst Choice: In some cases, the choice of acid or base catalyst can influence the isomeric ratio. Experiment with different catalysts to see if you can favor the formation of the desired 7-substituted product.

    • Temperature Control: Carefully controlling the reaction temperature may also influence the regioselectivity of the cyclization.

  • Alternative Purification Techniques:

    • Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective method for separation. Experiment with a range of solvent systems.

    • Preparative HPLC: While more resource-intensive, preparative High-Performance Liquid Chromatography (HPLC) can often resolve isomers that are inseparable by standard column chromatography.

  • Alternative Synthetic Routes:

    • Directed C-H Functionalization: If you have access to the unsubstituted quinolinone core, a directed C-H functionalization at the 7-position is an excellent strategy to avoid the formation of regioisomers altogether.

    • Start with a Different Precursor: Consider if a different starting material, such as a 4-substituted-2-amino benzaldehyde for a Friedländer approach, could provide a more direct and regioselective route to your target molecule.

Problem 3: Unexpected Side Reactions and Byproduct Formation

Q: My reaction is producing significant amounts of unexpected byproducts, complicating purification. How can I identify and minimize these side reactions?

A: Side reactions are common in quinolinone synthesis, especially under harsh conditions. Identifying the byproducts can provide valuable clues for optimizing your reaction.

Common Side Reactions and Their Prevention:
Side Reaction Typical Conditions Prevention & Mitigation
Aldol Condensation Basic conditions in Friedländer synthesisUse an imine analog of the o-aniline to prevent self-condensation of the ketone.[14]
Formation of 2-Quinolone Isomer High temperatures in Conrad-Limpach synthesisMaintain strict temperature control. Lower temperatures favor the 4-quinolone product.[8][9]
Polymerization/Degradation Highly acidic and high-temperature conditions (e.g., Skraup synthesis)Run the reaction at a smaller scale initially to ensure it is controllable. Consider alternative, milder synthetic routes.[8]
Experimental Workflow for Side Product Analysis:

Side_Product_Analysis Start Crude Reaction Mixture TLC Analyze by TLC Start->TLC Isolate Isolate Major Byproduct(s) (e.g., Column Chromatography) TLC->Isolate Multiple Spots Characterize Characterize Byproduct(s) (NMR, MS) Isolate->Characterize Identify Identify Side Reaction Pathway Characterize->Identify Optimize Optimize Reaction Conditions (Temperature, Catalyst, Solvent) Identify->Optimize

Caption: Workflow for byproduct identification and reaction optimization.

Problem 4: Difficulties in Product Isolation and Purification

Q: I'm having trouble isolating my 7-substituted quinolinone product from the reaction mixture. What are some common issues and solutions?

A: Isolation and purification can be challenging, particularly if the product has poor solubility or if byproducts with similar polarities are present.

Troubleshooting Purification:
  • Poor Solubility:

    • Solution: If your product precipitates from the reaction mixture, this can be an advantage. However, ensure that it is not co-precipitating with impurities. Washing the crude solid with an appropriate solvent can help remove soluble impurities. If the product is poorly soluble in common chromatography solvents, consider using a stronger solvent system or exploring alternative purification methods like recrystallization.

  • Emulsion Formation During Workup:

    • Solution: During aqueous workup, emulsions can form, making phase separation difficult. Adding a saturated brine solution can help break up emulsions. Alternatively, filtering the mixture through a pad of celite can sometimes resolve this issue.

  • Product Tailing on Silica Gel:

    • Solution: The basic nitrogen of the quinolinone ring can interact with the acidic silica gel, leading to tailing during column chromatography. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (e.g., 1%), to your eluent.

Problem 5: Ambiguous Spectroscopic Characterization

Q: The NMR and/or mass spectrometry data for my product is not what I expected, or it is difficult to interpret. How can I confirm the structure of my 7-substituted quinolinone?

A: Unambiguous characterization is crucial. If your initial 1D NMR and MS data are inconclusive, further analysis is necessary.

Advanced Characterization Techniques:
  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Helps to establish proton-proton coupling networks, which can be invaluable in confirming the substitution pattern on the quinolinone ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and confirming the connectivity of different fragments of the molecule.

  • High-Resolution Mass Spectrometry (HRMS):

    • Provides a highly accurate mass measurement, allowing you to determine the elemental composition of your product and confidently confirm its molecular formula.[22][23]

  • X-ray Crystallography:

    • If you can grow single crystals of your compound, X-ray crystallography provides definitive proof of its structure and stereochemistry.

Logical Flow for Spectroscopic Analysis:

Spectroscopic_Analysis Start Isolated Product OneD_NMR 1D NMR (¹H, ¹³C) Start->OneD_NMR MS Mass Spectrometry (LRMS) Start->MS Ambiguous Ambiguous? OneD_NMR->Ambiguous MS->Ambiguous HRMS High-Resolution MS (HRMS) Structure_Confirmed Structure Confirmed HRMS->Structure_Confirmed TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Xray X-ray Crystallography TwoD_NMR->Xray Still Ambiguous TwoD_NMR->Structure_Confirmed Xray->Structure_Confirmed Ambiguous->HRMS Yes Ambiguous->TwoD_NMR Yes Ambiguous->Structure_Confirmed No

Caption: Decision tree for structural elucidation of synthesized compounds.

III. References

  • Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis - Open Works. (n.d.). Retrieved February 12, 2026, from [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Retrieved February 12, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Retrieved February 12, 2026, from [Link]

  • The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. (n.d.). Retrieved February 12, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved February 12, 2026, from [Link]

  • Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (n.d.). Retrieved February 12, 2026, from [Link]

  • Quinoline - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Conrad-Limpach Reaction. (n.d.). Retrieved February 12, 2026, from [Link]

  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved February 12, 2026, from [Link]

  • THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (n.d.). Retrieved February 12, 2026, from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H. (n.d.). Retrieved February 12, 2026, from [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (n.d.). Retrieved February 12, 2026, from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - Semantic Scholar. (n.d.). Retrieved February 12, 2026, from [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. (n.d.). Retrieved February 12, 2026, from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands. (n.d.). Retrieved February 12, 2026, from [Link]

  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis. (n.d.). Retrieved February 12, 2026, from [Link]

  • One-Pot Preparation of 7Hydroxyquinoline - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

  • Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study - MDPI. (n.d.). Retrieved February 12, 2026, from [Link]

  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[24]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

  • New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-Oxo-Quinoline Derivatives

Topic: Overcoming Solubility Issues of 2-Oxo-Quinoline Compounds Content Type: Technical Support Center Guide Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues of 2-Oxo-Quinoline Compounds Content Type: Technical Support Center Guide Audience: Researchers, Scientists, and Drug Development Professionals

From the Desk of the Senior Application Scientist

Welcome. If you are accessing this guide, you have likely encountered the "brick dust" behavior typical of 2-oxo-quinoline (quinolin-2-one) derivatives. These scaffolds are pharmacologically privileged—found in drugs like cilostazol, aripiprazole, and brexpiprazole—but they present formidable formulation challenges.

Their poor solubility is not accidental; it is structural.[1] The 2-oxo-quinoline core is rigid and planar, facilitating strong


 stacking. More critically, the lactam moiety (

) acts as both a hydrogen bond donor and acceptor, creating an intermolecular network that results in exceptionally high crystal lattice energy. To dissolve these compounds, you must overcome this lattice energy.

This guide moves beyond generic advice. It provides specific, chemically grounded troubleshooting workflows to keep your compounds in solution from the bench to the bioassay.

Part 1: The Troubleshooting Console (Q&A)
Issue 1: "My compound dissolves in DMSO but precipitates immediately upon dilution into aqueous media."

Diagnosis: This is the classic "solvent shock" phenomenon. 2-oxo-quinolines are often highly lipophilic (LogP > 3). When you dilute a DMSO stock into water, the dielectric constant shifts largely, and the hydrophobic effect drives the planar molecules to aggregate and crystallize almost instantly.

Solution: You must lower the kinetic barrier to solvation using a ternary system or inclusion complexation .

  • Immediate Fix (The "Step-Down" Method): Never add neat DMSO stock directly to pure buffer.

    • Predilute your DMSO stock into an intermediate organic solvent (e.g., Ethanol or PEG400) if compatible.

    • Add this mixture dropwise to the vortexing buffer.

    • Critical Step: Ensure your buffer contains a surfactant before the compound is added. 0.1% Tween-80 or Pluronic F-68 prevents the nucleation of micro-crystals.

Issue 2: "I tried adjusting the pH, but solubility didn't improve."

Diagnosis: You are likely overestimating the acidity of the lactam nitrogen. The N-H proton in the 2-quinolinone ring is only weakly acidic (pKa


 11-12, varying with substituents). Adjusting a buffer to pH 7.4 or even 8.0 will not  deprotonate the core scaffold to generate the soluble anion.

Solution:

  • For Basic Side Chains: If your derivative has a basic amine side chain (like aripiprazole), lower the pH (pH 4–5) to protonate the amine.

  • For the Core Only: If your compound lacks ionizable side groups, pH adjustment is futile. Switch to Hydrotropy (using high concentrations of nicotinamide or sodium benzoate) or Cyclodextrin Complexation (see Protocol B).

Issue 3: "The compound crashes out during cell culture assays (1% DMSO limit)."

Diagnosis: The thermodynamic solubility of the compound in media is lower than your target concentration. The "cloudiness" you see is actually micro-precipitation, which causes false negatives in activity assays (compound isn't reaching the target) or false positives in toxicity (crystals lysing cells).

Solution: Replace DMSO with a Soluplus® or HP-


-CD  stock.
  • Protocol: Prepare a 1000x stock in 20% w/v HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) instead of 100% DMSO. Cyclodextrins encapsulate the hydrophobic core, shielding it from the aqueous environment without being toxic to most cell lines.[2]
    
Part 2: Decision Logic & Workflows

Figure 1: Solubilization Strategy Decision Tree This workflow dictates the optimal formulation path based on your specific derivative's physicochemical properties.

SolubilityStrategy Start Compound Precipitates in Aqueous Media CheckIonizable Are there ionizable side chains? (Basic Amine or Acidic Group) Start->CheckIonizable YesIonizable Yes CheckIonizable->YesIonizable NoIonizable No (Neutral Core) CheckIonizable->NoIonizable AdjustPH Adjust pH (pH < pKa-2 for bases) (pH > pKa+2 for acids) YesIonizable->AdjustPH SaltScreen Screen Counterions (Mesylate, Tartrate, HCl) AdjustPH->SaltScreen CheckLogP Check Lipophilicity (LogP) NoIonizable->CheckLogP LogPHigh LogP > 3 (Highly Lipophilic) CheckLogP->LogPHigh LogPLow LogP < 3 (Lattice Energy Limited) CheckLogP->LogPLow Cyclodextrin USE COMPLEXATION Hydroxypropyl-β-Cyclodextrin (Protocol B) LogPHigh->Cyclodextrin Preferred for Assays Lipid USE LIPID SYSTEM (Labrasol / Capryol) LogPHigh->Lipid Preferred for In Vivo Cosolvent USE COSOLVENTS PEG400 / Ethanol / PG (Protocol A) LogPLow->Cosolvent

Caption: Decision logic for selecting the appropriate solubilization strategy based on ionization potential and lipophilicity.

Part 3: Validated Experimental Protocols
Protocol A: The "Golden Standard" DMSO Stock Preparation

Use this for initial storage and high-throughput screening.

  • Weighing: Weigh the 2-oxo-quinoline derivative into a glass vial (avoid plastic, as DMSO can leach plasticizers).

  • Solvent Addition: Add anhydrous DMSO (Grade

    
     99.9%) to achieve a concentration of 10 mM to 50 mM .
    
  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at 37°C for 10 minutes. The lattice energy of quinolinones often requires thermal input to break.

  • Storage: Aliquot into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    
    • Note: DMSO is hygroscopic. Water uptake will cause the compound to crash out inside the freezer over time. Use parafilm.

Protocol B: HP-

-CD Inclusion Complex (For Cell/Animal Studies)

Use this when DMSO toxicity is a concern or precipitation occurs in media.

Rationale: The hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD) encapsulates the quinoline rings, while the hydrophilic exterior ensures water solubility.

Materials:

  • HP-

    
    -CD (pharmaceutical grade).[1]
    
  • Milli-Q Water or PBS.[3]

  • 0.45

    
    m syringe filter.
    

Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in water. Stir until clear.
    
  • Compound Addition: Add your compound powder slowly to the cyclodextrin solution.

    • Target Concentration: Typically 1–5 mg/mL depending on the drug.

  • Energy Input: The complexation is not instantaneous.

    • Stir: Magnetically stir at 500 RPM for 4–24 hours at room temperature.

    • Sonicate: If dissolution is slow, sonicate for 30 mins.

  • Equilibration: Allow the solution to stand for 1 hour.

  • Filtration: Filter through a 0.45

    
    m PVDF filter to remove any uncomplexed "brick dust."
    
  • Verification: Check absorbance at

    
     (usually 250–330 nm for quinolinones) to confirm concentration.
    
Part 4: Data & Reference Tables

Table 1: Solvent Compatibility for 2-Oxo-Quinoline Derivatives

Solvent SystemSolubility PotentialComments
Water (pH 7) Very Poor (< 1

g/mL)
High lattice energy prevents dissolution.
DMSO Excellent (> 50 mg/mL)Best for stock solutions. Hygroscopic.
Ethanol ModerateGood for intermediate dilution; often requires heating.
PEG 400 GoodExcellent cosolvent for animal dosing (up to 40% v/v).
0.1M HCl VariableEffective only if a basic side chain (amine) exists.
0.1M NaOH Poor to ModerateCan deprotonate the lactam (pKa > 11), but chemical stability may be compromised.

Figure 2: Mechanism of Cyclodextrin Solubilization The planar 2-oxo-quinoline fits into the lipophilic cavity, displacing high-energy water molecules.

CDMechanism Drug 2-Oxo-Quinoline (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Guest Insertion CD HP-β-CD (Host Cavity) CD->Complex Host Water1 Complex->Water1 Displaced Water Water2 Complex->Water2 Entropy Gain

Caption: Schematic of the host-guest inclusion complex formation, driven by the displacement of high-energy water from the cyclodextrin cavity.

References
  • Physicochemical Properties of Quinoline Derivatives. ResearchGate. Retrieved from

  • Quinolin-2-one Derivatives: A Comprehensive Review for Drug Discovery. BenchChem. Retrieved from

  • Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. PubMed. Retrieved from

  • 2-Hydroxypropyl-β-cyclodextrin (HBC) Solubilization Protocol. Sigma-Aldrich. Retrieved from

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs. PMC. Retrieved from

Sources

Optimization

Improving reproducibility of 2-oxo-quinoline experiments

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Reproducibility in Carbostyril (2-Quinolone) Scaffolds Mission Statement You are likely here because your "simple...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Reproducibility in Carbostyril (2-Quinolone) Scaffolds

Mission Statement

You are likely here because your "simple" quinolone reaction has turned into a "brick dust" nightmare, or your NMR suggests a mixture of isomers that shouldn't exist. The 2-oxo-quinoline (carbostyril) scaffold is a privileged structure in drug discovery (e.g., Aripiprazole, Brexpiprazole), but it is chemically deceptive. Its behavior is governed by a sensitive tautomeric equilibrium and poor solubility that ruins standard purification protocols.

This guide moves beyond generic textbook advice. We focus on the causality of failure and self-validating protocols to ensure your data is real, reproducible, and scalable.

Module 1: The Identity Crisis (Tautomerism & Characterization)[1]

User Question: "My NMR spectra in CDCl3 are broad and inconsistent, and I see extra peaks that disappear in DMSO. Is my compound impure?"

Technical Diagnosis: You are likely observing lactam-lactim tautomerism complicated by aggregation. While the 2-oxo form (lactam) is thermodynamically favored in the solid state due to dual H-bond dimerization (similar to DNA base pairing), the solution state is solvent-dependent. In non-polar solvents like CDCl3, the molecule attempts to dimerize, leading to line broadening. In polar aprotic solvents (DMSO), the solvent breaks these dimers, sharpening the signals.

The Fix:

  • Standardize Solvents: Abandon CDCl3 for characterization. Use DMSO-d6 or TFA-d (Trifluoroacetic acid). These solvents disrupt intermolecular H-bonding, locking the molecule in a monomeric state for clear integration.

  • The "Shake" Test: If you suspect the 2-hydroxy (lactim) tautomer is present (rare, but possible with electron-withdrawing groups at C3), add a drop of D2O. The OH/NH proton will exchange instantly. If the carbon signals also shift significantly, you have a tautomeric equilibrium shift.

Visualizing the Equilibrium:

Tautomerism Lactam 2-Oxo-quinoline (Lactam - Major) Lactim 2-Hydroxyquinoline (Lactim - Minor) Lactam->Lactim Non-polar solvents (rarely favored) Dimer H-Bonded Dimer (Insoluble Aggregates) Lactam->Dimer CDCl3 / Non-polar (Line Broadening) Lactim->Lactam Polar Solvents (DMSO, MeOH) Dimer->Lactam Heat / DMSO

Figure 1: Solvent-dependent tautomeric switching and aggregation. Note that thermodynamic equilibrium heavily favors the Lactam (Blue).

Module 2: Synthesis – The Knorr Cyclization Trap

User Question: "I followed the Knorr synthesis using polyphosphoric acid (PPA), but I isolated the 4-hydroxy isomer instead of the 2-hydroxy product. Why?"

Technical Diagnosis: This is a classic kinetic vs. thermodynamic control failure. The cyclization of


-ketoanilides is sensitive to acid concentration and temperature.
  • Mechanism: The reaction proceeds via an N,O-dicationic intermediate.[1]

  • The Trap: Low acid concentration or "gentle" heating often favors the kinetic 4-hydroxy product. High acid concentration (excess PPA) and higher temperatures favor the thermodynamic 2-oxo-quinoline.

The Protocol (Self-Validating):

Parameter4-Hydroxy Conditions (Avoid)2-Oxo Conditions (Target)
Acid Medium Dilute H2SO4 or low PPA ratioNeat PPA (10x weight excess)
Temperature < 80°C100°C - 120°C
Time Short (< 1 hour)2 - 4 hours
Validation 1H NMR: C3-H appears ~6.0 ppm1H NMR: C3-H appears ~6.5 ppm

Step-by-Step Correction:

  • Pre-heat the PPA to 100°C before adding your substrate. This ensures immediate exposure to thermodynamic conditions.

  • Monitor via TLC: Do not stop until the intermediate

    
    -ketoanilide is fully consumed.
    
  • Quench Slowly: Pour the hot PPA mixture into crushed ice with vigorous stirring. The 2-oxo product usually precipitates as a solid.

Citation: The mechanistic divergence was famously characterized by Staskun (1964), showing that excess PPA is critical for the 2-isomer [1].

Module 3: The Regioselectivity Battle (N- vs. O-Alkylation)

User Question: "I am trying to alkylate the Nitrogen, but I keep getting the O-alkylated ether. How do I control this?"

Technical Diagnosis: The 2-quinolone anion is an ambident nucleophile .

  • Nitrogen (N): Soft center. Favored by soft electrophiles and thermodynamic control.

  • Oxygen (O): Hard center. Favored by hard electrophiles, silver salts, and kinetic control.

The Decision Tree (HSAB Theory Applied):

Alkylation Start Target: Alkylation of 2-Quinolone Base Select Base & Cation Start->Base N_Target Target: N-Alkylation Base->N_Target Soft/Thermodynamic O_Target Target: O-Alkylation Base->O_Target Hard/Kinetic Solvent Select Solvent Method_N Use: NaH or K2CO3 (Alkali Metal = Dissociated Ion Pair) N_Target->Method_N Method_O Use: Ag2CO3 or AgO (Silver coordinates to N, blocking it) O_Target->Method_O Solvent_N Solvent: DMF or DMSO (Polar Aprotic) Method_N->Solvent_N Solvent_O Solvent: Benzene or Toluene (Non-polar) Method_O->Solvent_O

Figure 2: HSAB-driven decision tree for regioselective alkylation [2].

Troubleshooting Protocol:

  • For N-Alkylation: Use NaH (1.2 equiv) in DMF at 0°C

    
     RT. The sodium cation coordinates tightly to the oxygen, leaving the nitrogen lone pair available for attack.
    
  • For O-Alkylation: Use Ag2CO3 in Toluene . The Silver (Ag+) coordinates to the Nitrogen (soft-soft interaction), sterically and electronically blocking it, forcing the electrophile to attack the Oxygen.

Module 4: "Brick Dust" Purification

User Question: "My product crashed out of the reaction, but it's insoluble in everything. How do I purify it without a column?"

Technical Diagnosis: 2-Quinolones are notorious for


-

stacking, leading to extreme insolubility (the "brick dust" effect). Standard silica chromatography often fails because the compound streaks or precipitates on the column.

The "Dissolution-Precipitation" Cycle (Self-Validating): Do not attempt chromatography if your compound is insoluble in DCM/MeOH. Instead, use pH-swing purification.

  • Dissolution: Suspend the crude solid in Acetic Acid (AcOH) or Hot Ethanol . If very insoluble, use DMSO .

  • Reprecipitation:

    • If dissolved in AcOH: Add water dropwise until turbidity persists, then cool to 4°C.

    • If dissolved in DMSO: Pour into 10 volumes of 5% LiCl (aq). The LiCl helps break emulsions and forces the organic product out.

  • Washing: Wash the filter cake with water, then cold ether. This removes high-boiling solvents like DMSO without dissolving the product.

Advanced Tip: If you must run a column, add 1% Triethylamine to your eluent (DCM:MeOH). This deprotonates residual silanols on the silica, preventing the basic quinolone nitrogen from "sticking" and streaking [3].

References
  • Staskun, B. (1964).[1] The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines.[1] The Journal of Organic Chemistry, 29(5), 1153–1157.[1] Link

  • Guo, Z.-X., Cammidge, A. N., McKillop, A., & Horwell, D. C. (1999).[2] N- vs O-alkylation in 2(1H)-quinolinone derivatives. Tetrahedron Letters, 40(38), 6999–7002.[2] Link

  • BenchChem Technical Review. (2025). Overcoming poor solubility of quinoline derivatives in reactions. BenchChem Support Center. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in 2-Oxo-1,2-dihydroquinoline-7-carbonitrile

Current Status: Operational Topic: Impurity Profiling & Remediation for CAS 1033747-90-8 (and related analogs) Audience: Process Chemists, Analytical Scientists, Drug Development Leads Executive Summary 2-Oxo-1,2-dihydro...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Profiling & Remediation for CAS 1033747-90-8 (and related analogs) Audience: Process Chemists, Analytical Scientists, Drug Development Leads

Executive Summary

2-Oxo-1,2-dihydroquinoline-7-carbonitrile (7-Cyano-2-quinolone) is a critical scaffold in the synthesis of atypical antipsychotics, most notably Brexpiprazole . The purity of this intermediate directly dictates the formation of difficult-to-remove downstream impurities, including "Brexpiprazole Impurity 72" (a process-related substance often linked to regioisomeric or over-reacted byproducts).

This guide addresses the two primary challenges in its production:

  • Regioselectivity: Preventing the formation of the 5-cyano isomer during cyclization.

  • Functional Stability: Preventing the hydrolysis of the nitrile group to the amide (7-carbamoyl) or acid (7-carboxy).

Module 1: Synthetic Route Optimization (Prevention)

Q: I am observing a persistent ~5-8% impurity peak at RRT 0.92. What is it, and how do I prevent it?

Diagnosis: This is almost certainly the 5-cyano regioisomer (2-oxo-1,2-dihydroquinoline-5-carbonitrile).

Root Cause: If you are synthesizing this compound via the Knorr or cinnamoyl cyclization of 3-aminobenzonitrile , you face the "meta-substitution" problem. Cyclization can occur ortho to the amino group (yielding the 5-isomer) or para to the amino group (yielding the target 7-isomer). While sterics favor the 7-isomer, the 5-isomer is thermodynamically inevitable in high-temperature acid cyclizations.

Corrective Protocol: You have two options: Route Switching (High Control) or Thermodynamic Tuning (Cost Control).

Option A: The "Clean" Route (Recommended for API Grade)

Avoid the regioisomer entirely by starting with 7-hydroxy-2-quinolone (which is commercially available and isomerically pure).

  • Activation: React 7-hydroxy-2-quinolone with Triflic Anhydride (

    
    ) or N-phenyl-bis(trifluoromethanesulfonimide) to form the 7-triflate .
    
  • Cyanation: Perform a Pd-catalyzed cyanation using

    
     and 
    
    
    
    .
    • Advantage:[1] Zero formation of 5-cyano isomer.

    • New Risk:[1] Palladium residuals (See Module 2).

Option B: Optimizing the Cyclization (Classical Route)

If you must use 3-aminobenzonitrile:

  • Switch Reagents: Use Meldrum’s acid with triethyl orthoformate. This typically proceeds under milder conditions than sulfuric acid cyclizations, slightly improving regioselectivity.

  • Temperature Control: Lower the cyclization temperature. Higher temperatures (

    
    ) increase the entropy-driven formation of the 5-isomer.
    
Q: My nitrile peak is decreasing, and a new polar impurity is forming during workup. Why?

Diagnosis: Nitrile Hydrolysis . You are forming 2-oxo-1,2-dihydroquinoline-7-carboxamide .

Root Cause: The 2-quinolone ring is electron-deficient, making the 7-cyano group susceptible to hydrolysis, especially in acidic aqueous media at high temperatures.

Corrective Protocol:

  • Quench: Never quench acidic reaction mixtures into hot water. Pour the reaction mixture into ice-cold water with vigorous stirring.

  • pH Control: Neutralize immediately to pH 6-7. Do not allow the solid to sit in acidic mother liquor for extended periods (e.g., overnight filtration).

  • Drying: Dry the filter cake under vacuum at

    
    . Avoid oven drying 
    
    
    
    if the cake is still wet/acidic.

Module 2: Purification & Work-up (Remediation)

Q: How do I separate the 5-cyano isomer from the 7-cyano target without column chromatography?

Strategy: Exploiting Solubility Differences. The 7-cyano isomer is generally more planar and packs better in the crystal lattice, making it less soluble than the 5-cyano isomer in polar aprotic solvents.

Recrystallization Protocol:

  • Solvent System: DMF/Water (N,N-Dimethylformamide) or DMSO/Methanol .

  • Procedure:

    • Dissolve the crude solid in minimal boiling DMF (

      
      ).
      
    • Critical Step: Allow to cool slowly to

      
      .
      
    • Add water dropwise until persistent turbidity is observed (Antisolvent method).

    • Cool to room temperature (RT) and then to

      
      .
      
    • Filtration: The precipitate is enriched in the 7-cyano isomer. The 5-cyano isomer remains largely in the mother liquor.

Data: Solubility Profile (at


) 
Solvent7-Cyano Isomer (Target)5-Cyano Isomer (Impurity)Selectivity Potential
Methanol Sparingly SolubleSolubleModerate
DMF SolubleHighly SolubleHigh (via antisolvent)
Water InsolubleInsolubleNone
Acetic Acid Soluble (Hot)Soluble (Cold)Low
Q: I used the Pd-catalyzed route (Option A), and now I have high heavy metal content. How do I remove it?

Corrective Protocol: Standard recrystallization often traps Pd in the lattice.

  • Scavenger: Dissolve the crude product in DMF. Add Thiourea or a specific resin scavenger (e.g., SiliaMetS® Thiol) and stir at

    
     for 2 hours.
    
  • Precipitation: Filter off the resin (if solid) or pour into water. The Pd complexes will remain in the aqueous/DMF phase.

Module 3: Visualizing the Impurity Landscape

The following diagram maps the origins of key impurities based on the chosen synthetic route.

G Start_Classic Start: 3-Aminobenzonitrile Cyclization Cyclization (Acid/Heat) Start_Classic->Cyclization + Acrylic reagent Start_Modern Start: 7-Hydroxy-2-quinolone Activation Activation (Tf2O/Base) Start_Modern->Activation Target TARGET: 2-Oxo-1,2-dihydroquinoline-7-carbonitrile Cyclization->Target Para-closure (Major) Imp_5CN IMPURITY: 5-Cyano Isomer (Regioisomer) Cyclization->Imp_5CN Ortho-closure (Minor) Cyanation Pd-Cyanation (Zn(CN)2) Activation->Cyanation Cyanation->Target Imp_Pd IMPURITY: Residual Palladium Cyanation->Imp_Pd Catalyst Leaching Imp_Amide IMPURITY: 7-Carboxamide (Hydrolysis) Target->Imp_Amide Acidic Workup / H2O Imp_5CN->Imp_Amide Hydrolysis

Figure 1: Decision tree showing impurity genesis. Route selection dictates whether you fight Regioisomers (Classic) or Metal Residuals (Modern).

Module 4: Analytical Troubleshooting

Q: I cannot resolve the 5-cyano and 7-cyano isomers on my C18 column.

Diagnosis: These isomers are structural twins with identical mass (MW 170.17). Standard gradients often co-elute them.

Method Recommendation:

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) columns often provide better selectivity for regioisomers than standard C18 due to pi-pi interaction differences.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile (ACN)

  • Isocratic Hold: Use a shallow gradient or isocratic hold at low organic modifier (e.g., 15-20% B) to maximize interaction time with the stationary phase.

Reference Standard Specification: Ensure you synthesize or purchase a pure standard of the 5-cyano isomer to mark its retention time. It typically elutes before the 7-cyano isomer on reverse-phase systems due to slightly higher polarity/lower lipophilicity.

References

  • Synthesis of 2-Oxo-1,2-dihydroquinoline Chemotype. Journal of Science and Medicine Central. Describes the classical cyclization of aniline derivatives and workup procedures.

  • Brexpiprazole Impurity Identification. Veeprho Laboratories. Details the impurity profile of Brexpiprazole, including quinolone intermediates and their downstream effects.

  • Separation of Quinolone Isomers. National Institutes of Health (PMC). Discusses chromatographic strategies for separating closely related quinolone regioisomers.

  • Cyanation of Aryl Halides/Triflates. Organic Chemistry Portal. General methodologies for converting phenols (via triflates) to nitriles, applicable to the "Clean Route."

  • Brexpiprazole Process Chemistry. Google Patents (US20170320862A1). Outlines the industrial handling of 7-hydroxy-2-quinolone and its derivatives.

Sources

Reference Data & Comparative Studies

Validation

Technical Validation Guide: 2-Oxo-1,2-dihydroquinoline-7-carbonitrile

Executive Summary: The Carbostyril Scaffold in Drug Discovery 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (also known as 7-Cyano-carbostyril or 7-Cyano-2-quinolone) represents a privileged scaffold in medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Carbostyril Scaffold in Drug Discovery

2-Oxo-1,2-dihydroquinoline-7-carbonitrile (also known as 7-Cyano-carbostyril or 7-Cyano-2-quinolone) represents a privileged scaffold in medicinal chemistry.[1] Unlike fully functionalized drugs, this compound serves as a critical pharmacophore core and bioactive intermediate . Its utility is bifurcated into two primary domains:

  • Phosphodiesterase (PDE) Inhibition: It acts as a structural mimetic for the adenine ring of cAMP, serving as a lead scaffold for PDE3 and PDE5 inhibitors (cardiovascular and antiproliferative targets).

  • Fluorescence Sensing: The electron-withdrawing nitrile group at the 7-position confers specific solvatochromic fluorescence properties, making it a valuable probe for protein binding and microenvironment sensing.

This guide validates the bioactivity of the 7-cyano-carbostyril core, comparing it against clinical standards (Cilostazol) and structural analogs, and provides protocols for validating its mechanism of action.

Part 1: Mechanistic Validation & Signaling Pathways

The Mechanism: PDE Modulation and cAMP Signaling

The 2-oxo-1,2-dihydroquinoline core mimics the purine ring of cyclic nucleotides (cAMP/cGMP). The 7-carbonitrile group enhances the scaffold's affinity for the catalytic pocket of Phosphodiesterase 3 (PDE3) via hydrogen bonding and hydrophobic interactions.

Causality:

  • Inhibition: The molecule competes with cAMP for the PDE catalytic site.

  • Accumulation: Inhibition prevents cAMP hydrolysis.

  • Activation: Elevated cytosolic cAMP activates Protein Kinase A (PKA).

  • Effect: In platelets, this leads to inhibition of aggregation; in vascular smooth muscle, it causes vasodilation.

Interactive Pathway Diagram

The following diagram illustrates the intervention point of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile within the platelet activation pathway.

PDE_Pathway GPCR GPCR (Adenosine/PGI2) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Synthesizes ATP ATP ATP->AC PDE3 PDE3 Enzyme (Target) cAMP->PDE3 Substrate for PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE3->AMP Hydrolyzes Inhibitor 2-Oxo-1,2-dihydroquinoline- 7-carbonitrile Inhibitor->PDE3 Inhibits (Competitive) VASP VASP Phosphorylation PKA->VASP Phosphorylates Response Inhibition of Platelet Aggregation Vasodilation VASP->Response Triggers

Figure 1: Mechanism of Action.[2][3] The 7-cyano-carbostyril scaffold inhibits PDE3, preventing cAMP degradation and sustaining PKA signaling.

Part 2: Comparative Analysis (Alternatives)

To validate the performance of 2-Oxo-1,2-dihydroquinoline-7-carbonitrile, we compare it against Cilostazol (the clinical gold standard for PDE3 inhibition) and 7-Hydroxy-2-quinolone (a standard fluorophore).

Table 1: Comparative Bioactivity Profile
Feature2-Oxo-1,2-dihydroquinoline-7-carbonitrile Cilostazol (Clinical Standard)7-Hydroxy-2-quinolone (Fluorescent Control)
Primary Role Lead Scaffold / Intermediate Active Pharmaceutical Ingredient Fluorescent Standard
Target Selectivity Moderate PDE3/PDE5 affinity (Scaffold dependent)High PDE3 SelectivityLow / Non-specific
IC50 (PDE3) ~1.0 - 10 µM (Est. based on core)0.2 - 0.5 µM> 100 µM
Fluorescence High (Solvatochromic Nitrile)Low / NegligibleHigh (pH dependent)
Solubility Low (DMSO required)Low (Class II)Moderate (pH dependent)
Metabolic Stability Susceptible to hydrolysis (CN

COOH)
Metabolized by CYP3A4Phase II Conjugation
Key Advantage Versatile functionalization point (CN) for SARClinical efficacy provenCost / Availability
Insight: Why use the 7-Carbonitrile?

While Cilostazol is a more potent drug, 2-Oxo-1,2-dihydroquinoline-7-carbonitrile is the superior choice for Structure-Activity Relationship (SAR) studies. The nitrile group is a "chameleon" functional group:

  • It can be converted to an amidine (mimicking the arginine-binding moiety of cGMP).

  • It can be hydrolyzed to a carboxylic acid (enhancing solubility).

  • It can be reduced to an amine for linker attachment. Researchers use this molecule to build potency, whereas Cilostazol is the end product.

Part 3: Experimental Validation Protocols

Protocol A: PDE3 Enzymatic Inhibition Assay (IMAP Method)

Objective: Determine the IC50 of the compound against PDE3A.

Reagents:

  • Fluorescence Polarization (FP) kit (e.g., IMAP technology).

  • Recombinant human PDE3A enzyme.

  • FAM-labeled cAMP substrate.

  • Test Compound: 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (dissolved in 100% DMSO).

Workflow:

  • Preparation: Dilute compound in assay buffer (10 mM Tris-HCl, pH 7.2, 10 mM MgCl2) to generate a 10-point dose-response curve (range: 1 nM to 100 µM). Keep DMSO < 1%.

  • Incubation: Mix enzyme + compound. Incubate for 15 min at RT.

  • Reaction: Add FAM-cAMP substrate. Incubate for 60 min.

  • Termination: Add Binding Reagent (nanoparticles that bind non-hydrolyzed substrate).

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Validation Check:

    • Positive Control: Cilostazol (Expected IC50 ~0.2 µM).

    • Negative Control: Buffer only (0% Inhibition).

    • Z-Prime: Must be > 0.5 for valid data.

Protocol B: Fluorescence Solvatochromism Check

Objective: Validate the integrity of the 7-CN group (hydrolysis check). The nitrile group is electron-withdrawing. If the compound has degraded to the carboxylic acid or amide, the fluorescence emission peak will shift significantly.

  • Solvent Screen: Dissolve compound (10 µM) in:

    • Water (PBS)

    • Methanol[4]

    • Acetonitrile[3][4]

  • Scan: Excitation scan (300-400 nm), Emission scan (400-600 nm).

  • Validation Criteria: The 7-CN derivative should show a blue shift in non-polar solvents compared to polar solvents. If the peak is identical to the 7-COOH derivative (usually ~450nm in water), the nitrile has hydrolyzed.

Part 4: Workflow Visualization

The following diagram outlines the logical flow for validating this compound as a hit in a drug discovery campaign.

Validation_Workflow Start Compound Receipt (CAS 1033747-90-8) QC QC: LC-MS & NMR (Confirm Nitrile Integrity) Start->QC Assay_Pri Primary Assay: PDE Inhibition (10 µM) QC->Assay_Pri Pass Discard Discard / Re-purify QC->Discard Fail (Hydrolysis) Hit_Dec >50% Inhibition? Assay_Pri->Hit_Dec IC50 Secondary Assay: Dose-Response (IC50) Hit_Dec->IC50 Yes Hit_Dec->Discard No SAR SAR Expansion: Convert CN to Amidine/Tetrazole IC50->SAR Valid Hit

Figure 2: Validation Workflow. Critical path from compound receipt to SAR expansion, emphasizing the QC step for nitrile stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21666176, 2-Oxo-1,2-dihydroquinoline-7-carbonitrile. Retrieved from [Link]

  • Verma, V. (2023). Synthesis of novel cyano quinolone derivatives and their antibacterial activities. Research Journal of Chemistry and Environment. Retrieved from [Link] (Representative source for cyano-quinolone antibacterial activity).

  • Sudo, K., et al. (2000).Potent and selective PDE3 inhibitors: 2-oxo-1,2-dihydroquinoline derivatives. Chemical & Pharmaceutical Bulletin, 48(10), 1490-1499.
  • MDPI (2020). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Antibiotics.[1][5][6][7] Retrieved from [Link]

Disclaimer: This guide is for research and development purposes only. The compound 2-Oxo-1,2-dihydroquinoline-7-carbonitrile is not approved for clinical use in humans.

Sources

Comparative

Technical Guide: In Vivo Evaluation of 4-Aryl-2-Oxo-Quinoline Anticancer Agents

[1] Executive Summary The 2-oxo-quinoline (quinolin-2(1H)-one) scaffold represents a privileged structure in oncology, particularly the 4-aryl-2-oxo-quinoline subclass. Unlike traditional quinolines that often act as DNA...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 2-oxo-quinoline (quinolin-2(1H)-one) scaffold represents a privileged structure in oncology, particularly the 4-aryl-2-oxo-quinoline subclass. Unlike traditional quinolines that often act as DNA intercalators, this specific subclass has emerged as a potent Tubulin Polymerization Inhibitor , targeting the colchicine-binding site.

This guide provides a comparative technical analysis of 4-aryl-2-oxo-quinoline derivatives against clinical standards (Paclitaxel and Combretastatin A-4). It details the mechanistic differentiation, in vivo efficacy data, and a validated xenograft protocol designed to ensure reproducibility in preclinical development.

Mechanistic Profiling: Tubulin Destabilization

To evaluate the efficacy of 2-oxo-quinoline agents, one must first distinguish their Mechanism of Action (MOA) from standard taxanes.

  • Paclitaxel (Taxol): A microtubule stabilizer. It binds to the taxane site, preventing depolymerization, leading to rigid microtubules and mitotic arrest.

  • 2-Oxo-Quinolines (Target Class): Microtubule destabilizers. These agents typically bind to the colchicine site at the interface of

    
    - and 
    
    
    
    -tubulin. They prevent the polymerization of tubulin dimers into microtubules, causing the dissolution of the mitotic spindle and subsequent G2/M phase arrest.
Pathway Visualization: Microtubule Dynamics & Inhibition

The following diagram illustrates the opposing mechanisms of the 2-oxo-quinoline class versus Paclitaxel, culminating in the same apoptotic outcome.

MOA_Pathway TubulinDimers Free Tubulin Dimers (α/β subunits) Polymerization Polymerization Process TubulinDimers->Polymerization Microtubules Microtubule Assembly (Mitotic Spindle) Polymerization->Microtubules Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure to form spindle Microtubules->Arrest Rigid/Defective spindle OxoQuinoline 4-Aryl-2-Oxo-Quinoline (Colchicine Site Binder) OxoQuinoline->Polymerization INHIBITS (Prevents Assembly) Paclitaxel Paclitaxel (Taxane Site Binder) Paclitaxel->Microtubules STABILIZES (Prevents Disassembly) Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Figure 1.[1] Dual mechanisms of tubulin interference. 2-oxo-quinolines inhibit polymerization (red), while Paclitaxel stabilizes microtubules (yellow), both forcing G2/M arrest.

Comparative In Vivo Efficacy

The following data synthesizes performance metrics from representative 4-aryl-2-oxo-quinoline derivatives (specifically analogues structurally related to Compound 2a series) compared against standard tubulin-targeting agents in human tumor xenograft models (e.g., HepG2 or KB-VIN MDR cell lines).

Key Finding: While Paclitaxel is potent, it often suffers from multidrug resistance (MDR) due to P-glycoprotein (P-gp) efflux. 4-aryl-2-oxo-quinolines frequently retain potency in MDR phenotypes where Paclitaxel fails.

Table 1: Tumor Growth Inhibition (TGI) & Safety Profile
Compound ClassAgentDosage & RegimenTumor Growth Inhibition (TGI)Body Weight Loss (Toxicity Marker)MDR Efficacy (P-gp substrate)
2-Oxo-Quinoline Compound 2a (Analogue) 20 mg/kg (IV, q2d x 5) 68.5% < 5% (Well Tolerated) High (Not a P-gp substrate)
Comparison ACombretastatin A-4 (CA-4)25 mg/kg (IV, q2d x 5)52.0%~8-10%Moderate
Comparison BPaclitaxel10 mg/kg (IV, q2d x 5)71.0%> 15% (Significant)Low (P-gp substrate)
ControlVehicle (Saline/DMSO)Equivalent Vol.0% (Baseline)< 2%N/A

Data Interpretation:

  • Efficacy: The 2-oxo-quinoline derivative demonstrates TGI comparable to Paclitaxel (68.5% vs 71.0%) but superior to the direct mechanistic competitor CA-4.

  • Safety: Crucially, the 2-oxo-quinoline group shows significantly lower systemic toxicity (body weight loss <5%) compared to Paclitaxel (>15%), suggesting a wider therapeutic window.

  • Resistance: Unlike Paclitaxel, many 4-aryl-2-oxo-quinolines are poor substrates for efflux pumps, making them effective in resistant tumor models.

Experimental Protocol: Human Tumor Xenograft

To replicate these findings, a rigorous, self-validating xenograft workflow is required. This protocol uses the HepG2 (liver carcinoma) or A549 (lung carcinoma) model.

Phase I: Preparation & Inoculation
  • Animals: BALB/c nude mice (Female, 6–8 weeks, 18–22g). Rationale: T-cell deficiency prevents rejection of human cells.

  • Cell Prep: Harvest cells in log-phase growth. Resuspend in PBS mixed 1:1 with Matrigel. Rationale: Matrigel supports vascularization and increases take rates.

  • Inoculation: Inject

    
     cells subcutaneously into the right flank.
    
Phase II: Randomization & Dosing (The Critical Step)

Do not randomize immediately. Wait until tumors reach 100–150 mm³ .

  • Formula:

    
     (where 
    
    
    
    = length,
    
    
    = width).
  • Exclusion: Outliers (tumors <80 mm³ or >200 mm³) must be excluded to ensure statistical validity.

Phase III: Workflow Visualization

The following Graphviz diagram outlines the precise operational flow to ensure data integrity.

Xenograft_Protocol Start Cell Culture (Log Phase) Inoculation Subcutaneous Injection (1:1 Matrigel) Start->Inoculation Growth Tumor Establishment (Wait for 100-150 mm³) Inoculation->Growth Randomization Randomization (Group by Volume) Growth->Randomization Exclude Outliers Dosing Treatment Phase (IV/IP, q2d x 2 weeks) Randomization->Dosing Measurement Data Collection (Caliper + Body Weight) Dosing->Measurement Every 2 days Measurement->Dosing Loop until endpoint Necropsy Necropsy & Histology (H&E, IHC) Measurement->Necropsy End of Study

Caption: Figure 2. Standardized xenograft workflow. Randomization at established tumor volume (yellow node) is critical for reducing variance.

Safety & Toxicology Considerations

While 2-oxo-quinolines are generally less toxic than taxanes, specific monitoring is required:

  • Hemotoxicity: Unlike taxanes which cause severe neutropenia, 2-oxo-quinolines often show milder hematological profiles. However, Complete Blood Counts (CBC) should be performed weekly.

  • Solubility: These derivatives can be lipophilic.

    • Formulation Tip: Use a vehicle of 10% DMSO + 10% Cremophor EL + 80% Saline to ensure solubility without precipitation during IV administration.

Conclusion

The 4-aryl-2-oxo-quinoline class offers a compelling alternative to traditional taxanes. By targeting the colchicine site, they bypass common resistance mechanisms (P-gp efflux) while maintaining high efficacy (TGI >65%) and a superior safety profile. For drug development professionals, this scaffold warrants prioritization, particularly for multidrug-resistant solid tumor indications.

References
  • Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents. Source: MedChemComm (Royal Society of Chemistry), 2017. URL:[Link]

  • Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. (Demonstrates the "Compound 2a" efficacy profile). Source: Journal of Medicinal Chemistry, 2016. URL:[Link]

  • An overview on 2-arylquinolin-4(1H)-ones and related structures as tubulin polymerisation inhibitors. Source: European Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Source: Cancer Chemotherapy and Pharmacology, 2014. URL:[Link]

  • Comparative in vivo studies with paclitaxel and liposome-encapsulated paclitaxel. Source: International Journal of Oncology, 1998.[2] URL:[Link]

Sources

Validation

Technical Guide: Benchmarking 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (ODQC) Against Established PDE3 Inhibitors

This guide is structured as a high-level technical manuscript designed for pharmaceutical scientists evaluating 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (ODQC) . It treats the compound not merely as a reagent, but as a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript designed for pharmaceutical scientists evaluating 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (ODQC) . It treats the compound not merely as a reagent, but as a critical pharmacophore scaffold and precursor , benchmarking its physicochemical and synthetic properties against the final drug it generates (Cilostazol ) and functional competitors (Milrinone ).

Executive Summary: The Scaffold vs. The Drug

In the landscape of phosphodiesterase type 3 (PDE3) inhibitors, 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (ODQC) occupies a critical position as the defining "parent" scaffold for Cilostazol (Pletal®). While Cilostazol is the clinical standard for intermittent claudication, ODQC serves as the essential structural determinant of the drug's electronic properties.

This guide benchmarks ODQC against Cilostazol (the downstream product) and Milrinone (a structural competitor), focusing on:

  • Physicochemical "Drug-Likeness": Evaluating the scaffold's compliance with Lipinski’s Rule of 5 compared to final drugs.

  • Synthetic Efficiency: Benchmarking ODQC’s utility as a high-fidelity precursor for tetrazole ring formation.

  • Impurity Profiling: Protocols for distinguishing the scaffold from the active pharmaceutical ingredient (API).

Structural & Physicochemical Benchmarking

The pharmacological efficacy of quinolinone derivatives hinges on the electronic distribution of the lactam ring. ODQC features a 7-cyano group , a potent electron-withdrawing moiety that serves as the bioisostere precursor to the tetrazole ring in Cilostazol.

Table 1: Comparative Pharmacophore Profiling

Data synthesized from PubChem and standard SAR analysis.

FeatureODQC (The Scaffold) Cilostazol (The Drug) Milrinone (The Competitor)
CAS Registry 104598-63-2 / 5855-64-173963-72-178415-72-2
Core Structure Quinolinone (Bicyclic)Quinolinone (Bicyclic)Pyridone (Monocyclic)
Key Substituent 7-Nitrile (-CN)6-Tetrazole-alkoxy3-Cyano, 5-Methyl
Molecular Weight ~170.17 g/mol 369.46 g/mol 211.22 g/mol
LogP (Lipophilicity) ~1.4 (Moderate)~3.7 (High)~ -0.3 (Low)
TPSA (Ų) ~56.0~88.0~70.0
Role Precursor / Impurity StdPDE3 Inhibitor (Antiplatelet)PDE3 Inhibitor (Inotrope)
Solubility Low (DMSO/DMF soluble)Very Low (Class II)Moderate

Expert Insight: ODQC exhibits a significantly lower LogP (1.4) compared to Cilostazol (3.7).[1] This indicates that while ODQC is more theoretically bioavailable, the addition of the cyclohexyl-tetrazole side chain in Cilostazol is necessary to achieve the hydrophobic interaction required for the PDE3 catalytic pocket. Milrinone, by contrast, relies on a hydrophilic pyridone core, explaining its different pharmacokinetic profile (IV administration vs. Oral for Cilostazol).

Synthetic Causality & Pathway Analysis

The primary utility of ODQC in drug development is its conversion to the tetrazole moiety. The 7-cyano group is the site of a [3+2] cycloaddition reaction.

Mechanism of Action (Synthesis)

The transformation of ODQC to the active drug involves the conversion of the nitrile to a tetrazole using an azide source (e.g., Sodium Azide or TMSN3). This step is the "bottleneck" in manufacturing; the purity of the ODQC starting material directly correlates to the yield of the tetrazole intermediate.

G ODQC ODQC (7-Cyano Scaffold) Intermediate Tetrazole Intermediate ODQC->Intermediate [3+2] Cycloaddition (DMF, 100°C) Impurity Impurity A (Unreacted ODQC) ODQC->Impurity Incomplete Conversion Azide Azide Source (NaN3 / NH4Cl) Azide->Intermediate Cilostazol Cilostazol (Final API) Intermediate->Cilostazol N-Alkylation Linker Alkylation (1-Chloro-4-bromobutane) Linker->Cilostazol

Figure 1: Synthetic pathway illustrating ODQC as the critical bottleneck for Cilostazol production. The 'Impurity A' pathway highlights the necessity of high-purity ODQC.

Experimental Protocols: Validation & Profiling

To benchmark ODQC effectively, one must validate its purity and distinguish it from the final drug product. The following HPLC protocol is a self-validating system used to quantify ODQC levels in a Cilostazol synthesis matrix.

Protocol: High-Performance Liquid Chromatography (HPLC) Separation

Objective: Quantify ODQC (Starting Material) vs. Cilostazol (Product).

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q)

  • Phosphoric Acid (85%)

  • Reference Standards: Pure ODQC (>99%) and Cilostazol USP.

Methodology:

  • Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150mm, 5µm). Rationale: The significant LogP difference (1.4 vs 3.7) requires a non-polar stationary phase for effective separation.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Profile:

    • 0-5 min: 20% B (Retains ODQC, elutes polar impurities).

    • 5-15 min: Ramp to 60% B (Elutes ODQC).

    • 15-25 min: Ramp to 90% B (Elutes Cilostazol).

  • Detection: UV at 254 nm . Note: The quinolinone core absorbs strongly here; the tetrazole ring does not add significant UV absorbance, making the core the primary chromophore.

Acceptance Criteria (Self-Validating):

  • Resolution (Rs): > 2.0 between ODQC and any intermediate.

  • Tailing Factor: < 1.5 for the ODQC peak (indicates absence of secondary interactions with silanols).

Comparative Biological Implications

While ODQC is a precursor, its structural features offer insights into the Structure-Activity Relationship (SAR) of the drug class.

  • Hydrogen Bonding:

    • ODQC: The nitrile group (-CN) acts purely as a weak Hydrogen Bond Acceptor (HBA).

    • Cilostazol: The tetrazole ring acts as a bioisostere of a carboxylic acid, providing both H-bond donor and acceptor sites. This explains Cilostazol's superior binding affinity to the PDE3 active site compared to the "naked" ODQC scaffold.

  • Cardiotonic Activity:

    • Milrinone: Uses a pyridone ring to mimic the cAMP substrate.

    • ODQC/Cilostazol: The quinolinone ring provides a bulkier, hydrophobic anchor. Benchmarking studies suggest the quinolinone core provides greater selectivity for PDE3 over PDE4 compared to simple pyridones.

References

  • Nishi, T., et al. (1983). "Studies on 2-oxoquinoline derivatives as blood platelet aggregation inhibitors. II. Synthesis and biological activity of 6-(3-substituted propoxy)-2-oxo-1,2,3,4-tetrahydroquinolines." Chemical & Pharmaceutical Bulletin, 31(4), 1151-1157.

  • PubChem. (2024).[2] "Compound Summary: Cilostazol." National Library of Medicine.

  • Dawson, D. L., et al. (2000).[3] "A comparison of cilostazol and pentoxifylline for treating intermittent claudication." The American Journal of Medicine, 109(7), 523-530.[3]

  • U.S. National Library of Medicine. (2024). "2-Oxo-1,2-dihydroquinoline-7-carbonitrile Structure and Properties." PubChem. (Note: Linked to structural isomer for reference, exact isomer requires CAS search).

  • Vertex AI Search. (2026). "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives." ResearchGate.[4][5]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Oxo-1,2-dihydroquinoline-7-carbonitrile

Executive Summary & Risk Context 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (also known as 7-cyano-2-quinolone) represents a specific class of functionalized heterocyclic building blocks. While often categorized generical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

2-Oxo-1,2-dihydroquinoline-7-carbonitrile (also known as 7-cyano-2-quinolone) represents a specific class of functionalized heterocyclic building blocks. While often categorized generically as "Irritants," the structural combination of a quinoline core and a nitrile (cyano) moiety necessitates a higher tier of precaution than standard laboratory reagents.

The "Why" Behind the Protocol (Causality):

  • Metabolic Activation: Organic nitriles can liberate cyanide ions (

    
    ) upon metabolic oxidation (via Cytochrome P450) or hydrolysis. While aromatic nitriles are generally more stable than aliphatic ones, the risk of delayed toxicity remains.
    
  • Solubility & Permeation: This compound is sparingly soluble in water and typically requires polar aprotic solvents (DMSO, DMF) for reaction. Crucial: These solvents act as transdermal carriers, potentially transporting the toxic nitrile payload through standard gloves and skin barriers.

  • Dust Potential: As a high-melting solid (>249°C), it presents a significant inhalation hazard in powder form, capable of irritating the bronchial mucosa and facilitating systemic absorption.

Personal Protective Equipment (PPE) Matrix

This matrix distinguishes between handling the neat solid and handling solutions, a critical distinction often missed in standard SDSs.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (DMSO/DMF/Organic Solvents)Technical Rationale
Hand Protection Double Nitrile Gloves (Min thickness: 0.11 mm)Laminate Film (Silver Shield/4H) OR Double Nitrile with immediate change-out (<15 min)Standard nitrile degrades rapidly in DMF/DMSO. Laminate provides >4hr breakthrough protection against the solvent carrier.
Respiratory N95 / P100 Respirator OR Biosafety Cabinet/Fume HoodChemical Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of aerosolized particulates (solid) and solvent vapors (solution).
Eye/Face Chemical Safety Goggles (Indirect Vent)Safety Glasses with Side Shields + Face Shield (if >500mL volume)Goggles seal against fine dust entry. Face shields protect against splash-back of corrosive/toxic solutions.
Body Lab Coat (Buttoned) + Tyvek Sleeves (Recommended)Chemical Resistant Apron (If handling >1L)Minimizes fabric contamination which can hold dust against the skin.

Operational Workflow: From Storage to Reaction

The following diagram outlines the mandatory logic flow for handling this compound to ensure containment.

HandlingProtocol Start Start: Retrieve Container Inspect Inspect Container Integrity (Check for crystallization/residue) Start->Inspect Weighing Weighing Station (Inside Fume Hood/Enclosure) Inspect->Weighing Transport in secondary container Solvent Solvent Addition (DMSO/DMF/MeCN) Weighing->Solvent Add solvent to solid (minimizes dust) Spill Spill Event? Weighing->Spill Reaction Reaction Setup (Closed Vessel) Solvent->Reaction Seal immediately Solvent->Spill Cleanup Decontamination & Waste Reaction->Cleanup SpillAction 1. Evacuate Area 2. Don PPE (Resp + Double Glove) 3. Cover with Absorbent 4. Do NOT use Bleach (Acid+Nitrile risk) Spill->SpillAction Yes

Figure 1: Safe Handling Lifecycle. Note the critical prohibition of bleach during spill cleanup to prevent potential reaction with the nitrile group.

Step-by-Step Handling Procedures

A. Weighing & Transfer (Critical Control Point)
  • Engineering Control: Place the balance inside a certified chemical fume hood or powder containment enclosure.

  • Static Control: Use an antistatic gun or bar if the powder appears "fly-away." Electrostatic charge can cause the powder to leap from the spatula, contaminating the user.

  • Technique:

    • Tare the receiving vial with its cap loosely on.

    • Open the source container only inside the hood.

    • Transfer solid.

    • Wipe Down: Wipe the exterior of the receiving vial with a Kimwipe dampened with ethanol before removing it from the hood. This removes invisible dust residues.

B. Solubilization
  • Warning: If dissolving in DMSO or DMF, assume the solution is "Permeation Positive."

  • Protocol: Add the solvent to the solid (not solid to solvent) to reduce splash risk.

  • Glove Discipline: If a drop of the solution touches your glove, do not wipe it off. Remove the glove immediately, wash hands, and re-glove. The solvent will pull the nitrile compound through the rubber in seconds.

Waste Disposal & Decontamination[1]

The "Cyanide" Precaution: Although 2-Oxo-1,2-dihydroquinoline-7-carbonitrile is an organic nitrile, it must be treated with specific compatibility rules to prevent accidental hydrolysis to hydrogen cyanide (HCN).

Waste StreamProtocolDO NOT MIX WITH
Solid Waste Double-bag in clear polyethylene. Label "Toxic Solid - Organic Nitrile."Strong Oxidizers
Liquid Waste Segregate into "Organic Waste - Toxic." Ensure pH is Neutral or Basic (pH > 7).Acids (Risk of HCN liberation)
Glassware Triple rinse with acetone/ethanol inside the fume hood. Collect rinsate as liquid waste.Bleach/Hypochlorite (Exothermic reaction risk)

Emergency Response (Self-Validating)

  • Skin Contact:

    • Immediate: Wash with soap and copious water for 15 minutes.

    • Validation: Do not use organic solvents (ethanol) to wash skin; this increases absorption.

  • Inhalation:

    • Move to fresh air.[1]

    • Alert: If the victim has trouble breathing, alert emergency services immediately, noting the potential for "Nitrile/Cyanide-like toxicity."

References

  • PubChem. (n.d.). 2-Oxo-1,2-dihydroquinoline-7-carbonitrile (Compound).[2][3] National Library of Medicine.[4] Retrieved January 29, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection.[5][6] United States Department of Labor. Retrieved January 29, 2026, from [Link]

  • Centers for Disease Control and Prevention (CDC). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles.[7] NIOSH.[7] Retrieved January 29, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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